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  • Product: 4-Amino-8-bromo-6-methylquinoline
  • CAS: 1189105-62-1

Core Science & Biosynthesis

Foundational

4-Amino-8-bromo-6-methylquinoline chemical structure and physicochemical properties

An In-depth Technical Guide to 4-Amino-8-bromo-6-methylquinoline Disclaimer: This technical guide has been compiled to provide a comprehensive overview of 4-Amino-8-bromo-6-methylquinoline. It is important to note that p...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 4-Amino-8-bromo-6-methylquinoline

Disclaimer: This technical guide has been compiled to provide a comprehensive overview of 4-Amino-8-bromo-6-methylquinoline. It is important to note that publicly available experimental data for this specific compound is limited. Therefore, certain physicochemical properties and spectral data presented herein are predicted based on established chemical principles and data from structurally analogous compounds. This information is intended for research and development professionals and should be supplemented with experimental verification.

Introduction: The Significance of the 4-Aminoquinoline Scaffold

The quinoline ring system is a foundational heterocyclic scaffold in medicinal chemistry, renowned for its presence in a wide array of natural products and synthetic pharmaceuticals. Within this class, 4-aminoquinoline derivatives have emerged as a "privileged scaffold," demonstrating a remarkable breadth of biological activities. This framework is the basis for some of the most impactful drugs developed, most notably antimalarial agents like chloroquine and amodiaquine.[1][2][3] The versatility of the 4-aminoquinoline core has led to its exploration in numerous therapeutic areas, including cancer, leishmaniasis, viral infections, and inflammatory diseases.[1][4]

This guide focuses on a specific, functionalized derivative: 4-Amino-8-bromo-6-methylquinoline . By dissecting its structure, proposing a viable synthetic pathway, and predicting its physicochemical and spectral properties, we aim to provide a valuable resource for researchers interested in leveraging this molecule as a building block for novel drug discovery and development programs.

Chemical Structure and Physicochemical Properties

4-Amino-8-bromo-6-methylquinoline is a substituted quinoline with the following key identifiers:

  • CAS Number: 1189105-62-1[5]

  • Molecular Formula: C₁₀H₉BrN₂[5]

  • Molecular Weight: 237.10 g/mol [5]

The structure features a quinoline core with an amino group at position 4, a bromine atom at position 8, and a methyl group at position 6. These substituents are expected to significantly influence the molecule's electronic properties, lipophilicity, and potential for biological interactions.

Table 1: Core Identifiers and Predicted Physicochemical Properties of 4-Amino-8-bromo-6-methylquinoline

PropertyValue / PredictionRationale / Reference
IUPAC Name 8-Bromo-6-methylquinolin-4-amineStandard nomenclature
CAS Number 1189105-62-1Santa Cruz Biotechnology[5]
Molecular Formula C₁₀H₉BrN₂Santa Cruz Biotechnology[5]
Molecular Weight 237.10 g/mol Santa Cruz Biotechnology[5]
Appearance Predicted to be a solid at room temperature.Based on related substituted bromo-methyl-quinolines.[6]
Melting Point Data not available.Requires experimental determination.
Boiling Point Data not available.Likely to decompose at high temperatures.
Solubility Predicted to be poorly soluble in water, soluble in organic solvents like DMSO, DMF, and alcohols.Common for heterocyclic aromatic compounds.
pKa (Predicted) ~5-6 (Quinoline N), ~3-4 (Amino N)The quinoline nitrogen is a weak base. The electron-withdrawing bromine atom is expected to lower the pKa of both basic centers compared to unsubstituted 4-aminoquinoline.[4][7]
logP (Predicted) ~2.5 - 3.5The bromine and methyl groups increase lipophilicity compared to the parent 4-aminoquinoline.

Proposed Synthesis and Experimental Protocol

Synthetic_Pathway cluster_0 Step 1: Quinoline Core Formation cluster_1 Step 2: C4 Activation cluster_2 Step 3: Amination A 2-Bromo-4-methylaniline B 8-Bromo-6-methylquinoline A->B Skraup Synthesis (Glycerol, H₂SO₄, Oxidant) C 4-Chloro-8-bromo-6-methylquinoline B->C Chlorination (POCl₃) D 4-Amino-8-bromo-6-methylquinoline C->D Nucleophilic Aromatic Substitution (Ammonia source)

Caption: Proposed multi-step synthesis of 4-Amino-8-bromo-6-methylquinoline.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 8-Bromo-6-methylquinoline via Skraup Reaction

The Skraup synthesis is a classic and effective method for constructing the quinoline core from an aniline.[6][8][9]

  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a mechanical stirrer, reflux condenser, and a dropping funnel.

  • Charge Reagents: To the flask, add 2-bromo-4-methylaniline (1.0 eq). Cautiously add concentrated sulfuric acid (approx. 3.0 eq) with cooling.

  • Add Glycerol: Slowly add glycerol (approx. 3.0-4.0 eq) to the stirred mixture.

  • Add Oxidant: Add a suitable oxidizing agent, such as nitrobenzene or arsenic acid (a milder alternative), to the mixture.[9] The reaction can be highly exothermic and requires careful control.

  • Heating: Heat the reaction mixture cautiously to approximately 120-140 °C. Maintain this temperature for several hours until the reaction is complete (monitor by TLC).

  • Work-up: Cool the mixture and carefully pour it into a large volume of water. Neutralize the acidic solution with a base (e.g., NaOH solution) until the product precipitates.

  • Purification: The crude 8-Bromo-6-methylquinoline can be purified by steam distillation or column chromatography on silica gel.

Step 2: Synthesis of 4-Chloro-8-bromo-6-methylquinoline

Activation of the C4 position is achieved by converting the intermediate to a 4-chloro derivative, which is an excellent leaving group.[6][10]

  • Reaction Setup: In a dry flask equipped with a reflux condenser and a calcium chloride drying tube, place the 8-Bromo-6-methylquinoline (1.0 eq) from the previous step.

  • Add Chlorinating Agent: Carefully add phosphorus oxychloride (POCl₃) (excess, e.g., 5-10 eq).

  • Heating: Heat the mixture to reflux (approx. 110 °C) for 2-4 hours.

  • Work-up: Cool the reaction mixture to room temperature. Very cautiously, pour the mixture onto crushed ice to quench the excess POCl₃.

  • Neutralization: Neutralize the solution with a base, such as aqueous ammonia or sodium carbonate, causing the product to precipitate.

  • Purification: Filter the solid, wash with water, and dry. Recrystallization from a suitable solvent (e.g., ethanol) can be used for purification.

Step 3: Synthesis of 4-Amino-8-bromo-6-methylquinoline

The final step involves a nucleophilic aromatic substitution (SNAr) to install the amino group.[1][4]

  • Reaction Setup: In a sealed pressure vessel, combine 4-Chloro-8-bromo-6-methylquinoline (1.0 eq), a suitable solvent like phenol or a high-boiling alcohol, and a source of ammonia (e.g., ammonium carbonate or a solution of ammonia in an alcohol).

  • Heating: Heat the sealed vessel to 150-180 °C for several hours. The progress of the reaction should be monitored by TLC or LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with a suitable solvent and wash with an aqueous base to remove any phenolic solvent.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the final product, 4-Amino-8-bromo-6-methylquinoline.

Predicted Spectral Characterization

The following spectral characteristics are predicted based on the analysis of similar substituted quinolines.[11][12][13][14][15]

  • ¹H NMR (Proton NMR):

    • Aromatic Protons (δ 7.0-9.0 ppm): The spectrum is expected to show distinct signals for the four protons on the quinoline ring system. The proton at C2, adjacent to the nitrogen, will likely be the most downfield. The protons at C5 and C7 will appear as singlets due to the substitution pattern, while the protons at C2 and C3 will likely appear as doublets.

    • Amino Protons (δ 5.0-6.0 ppm): A broad singlet corresponding to the two protons of the NH₂ group. The chemical shift can vary depending on the solvent and concentration.

    • Methyl Protons (δ 2.4-2.6 ppm): A sharp singlet integrating to three protons.

  • ¹³C NMR (Carbon NMR):

    • Aromatic Carbons (δ 110-160 ppm): Ten distinct signals are expected for the carbon atoms of the quinoline core. The carbon atom C4 attached to the amino group and C8 attached to the bromine will show characteristic shifts influenced by these substituents.

    • Methyl Carbon (δ ~20 ppm): A signal in the aliphatic region corresponding to the methyl group carbon.

  • IR (Infrared) Spectroscopy:

    • N-H Stretching (3300-3500 cm⁻¹): A pair of medium-to-strong absorption bands characteristic of a primary amine.

    • C-H Stretching (2900-3100 cm⁻¹): Aromatic and aliphatic C-H stretching vibrations.

    • C=N and C=C Stretching (1500-1650 cm⁻¹): Multiple strong bands corresponding to the quinoline aromatic system.

    • C-Br Stretching (500-650 cm⁻¹): A weak to medium band in the fingerprint region.

  • Mass Spectrometry (MS):

    • Molecular Ion Peak (M⁺): The spectrum should show a prominent molecular ion peak. A characteristic isotopic pattern with two peaks of nearly equal intensity (M⁺ and M⁺+2) will be observed due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br).[16]

    • Fragmentation: Common fragmentation pathways may include the loss of H, HCN, or the methyl radical, leading to characteristic fragment ions.[17]

Potential Biological Activity and Applications

The 4-aminoquinoline scaffold is a cornerstone of antimalarial drug discovery.[18][19] The primary mechanism of action for drugs like chloroquine involves accumulation in the acidic food vacuole of the malaria parasite. There, they interfere with the detoxification of heme—a byproduct of hemoglobin digestion—by preventing its polymerization into hemozoin crystals. The resulting buildup of free heme is toxic to the parasite.[20][21]

The specific substituents on 4-Amino-8-bromo-6-methylquinoline are poised to modulate its biological profile:

  • 4-Amino Group: Essential for the antimalarial pharmacophore, involved in hydrogen bonding and accumulation in the acidic vacuole.[7]

  • 8-Bromo Group: Increases lipophilicity, which could enhance membrane permeability. Its electron-withdrawing nature can affect the basicity (pKa) of the quinoline nitrogen, potentially altering the degree of accumulation in the parasite's vacuole.[7]

  • 6-Methyl Group: A small lipophilic group that can influence binding to biological targets through steric and hydrophobic interactions.

Beyond its potential as an antimalarial agent, the broader 4-aminoquinoline class has been investigated for a wide range of other therapeutic applications, including:

  • Anticancer Activity [1]

  • Anti-inflammatory Properties [1]

  • Antiviral and Antibacterial Effects [1][4]

  • Leishmanicidal Activity [1][4]

Therefore, 4-Amino-8-bromo-6-methylquinoline represents a promising starting point for the synthesis of new chemical entities for screening across these and other disease areas.

SAR_Diagram cluster_SAR General Structure-Activity Relationships (SAR) of 4-Aminoquinolines mol P1 Core Scaffold (Essential for Heme Binding) P2 Side Chain (Modulates Basicity, Lipophilicity, and PK) P3 Ring Substituents (e.g., 7-Cl) (Fine-tunes Electronics and Activity)

Caption: Key pharmacophoric features of the 4-aminoquinoline scaffold.

Conclusion

4-Amino-8-bromo-6-methylquinoline is a heterocyclic compound with significant potential as an intermediate in medicinal chemistry and drug discovery. While experimental data remains scarce, this guide provides a robust, theory-based foundation for its synthesis and characterization. Its structure combines the biologically validated 4-aminoquinoline core with substituents that are expected to fine-tune its physicochemical properties and biological activity. The proposed synthetic pathway offers a practical approach for its preparation, enabling further investigation into its potential as a precursor for a new generation of therapeutic agents. The predictions laid out in this document await experimental validation, which will be crucial in unlocking the full potential of this promising molecule.

References

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  • 4-Aminoquinoline: a comprehensive review of synthetic strategies. (2025). Frontiers. [Link]

  • Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite. (2021). ACS Omega. [Link]

  • A medicinal chemistry perspective on 4-aminoquinoline antimalarial drugs. ResearchGate. [Link]

  • 13 C NMR spectra of some halocarbons. Shift predictions in polychloro-quinolines and -isoquinolines. (1989). Magnetic Resonance in Chemistry. [Link]

  • Novel 4-Aminoquinoline Analogs Highly Active against the Blood and Sexual Stages of Plasmodium In Vivo and In Vitro. Antimicrobial Agents and Chemotherapy. [Link]

  • Synthesis and antimalarial activity of new 4-aminoquinolines active against drug resistant strains. RSC Advances. [Link]

  • 4-Aminoquinoline – Knowledge and References. Taylor & Francis. [Link]

  • Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites. (2012). PLoS ONE. [Link]

  • 4-Amino-3-bromo-8-methylquinoline — Chemical Substance Information. NextSDS. [Link]

  • Structure−Activity Relationships in 4-Aminoquinoline Antiplasmodials. The Role of the Group at the 7-Position. (2002). Journal of Medicinal Chemistry. [Link]

  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. (2018). TSI Journals. [Link]

  • 4-Amino-8-bromo-6-methyl-2-phenylquinoline — Chemical Substance Information. NextSDS. [Link]

  • 4-Amino-8-bromo-6-methylquinoline — Chemical Substance Information. NextSDS. [Link]

  • Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. (2025). MDPI. [Link]

  • 4-Amino-8-bromo-6-methyl-2-propylquinoline — Chemical Substance Information. NextSDS. [Link]

  • Predicting 13C NMR Spectra by DFT Calculations. (2003). The Journal of Physical Chemistry A. [Link]

  • 13 C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl 3 ). ResearchGate. [Link]

  • 4-Aminoquinoline as a privileged scaffold for the design of leishmanicidal agents: structure–property relationships and key biological targets. (2021). Frontiers in Chemistry. [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. IIP Series. [Link]

  • Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. UNCW Institutional Repository. [Link]

  • THE SYNTHESIS AND METABOLISM OF NOVEL 4-AMINO QUIN OLINE ANTIMALARIALS. University of Liverpool Repository. [Link]

  • Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. ResearchGate. [Link]

  • 8-bromoquinoline – a painless Skraup synthesis. (2009). Org Prep Daily. [Link]

  • Plot of experimental versus calculated 1 H NMR chemical shifts. ResearchGate. [Link]

  • Skraup reaction. Wikipedia. [Link]

  • Supplementary Information. The Royal Society of Chemistry. [Link]

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies. (2025). Frontiers in Chemistry. [Link]

  • CAS#:1209212-83-8 | 4-Amino-3-bromo-8-chloro-6-methylquinoline. Chemsrc. [Link]

  • FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. [Link]

  • Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. (2024). Journal of Mass Spectrometry and Advances in the Clinical Lab. [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]

  • 5-Hydroxy-6-methoxy-8-[(4-amino-1-methylbutyl)amino]quinoline trihydrobromide. NIST. [Link]

  • Fragmentation Mechanisms. Intro to Mass Spectrometry. [Link]

  • Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen. (2022). Molecules. [Link]

  • 4-aminoquinolines: An Overview of Antimalarial Chemotherapy. (2016). Hilaris. [Link]

  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. (2000). Molecules. [Link]

Sources

Exploratory

CAS registry number and safety data sheet for 4-Amino-8-bromo-6-methylquinoline

4-Amino-8-bromo-6-methylquinoline (CAS 1189105-62-1): Structural Profiling, Safety Data, and Synthetic Applications in Target-Directed Drug Discovery Executive Summary In the landscape of modern drug discovery, the quino...

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Author: BenchChem Technical Support Team. Date: April 2026

4-Amino-8-bromo-6-methylquinoline (CAS 1189105-62-1): Structural Profiling, Safety Data, and Synthetic Applications in Target-Directed Drug Discovery

Executive Summary

In the landscape of modern drug discovery, the quinoline core remains a highly privileged scaffold, particularly in the design of ATP-competitive kinase inhibitors and proteomics research probes [1]. 4-Amino-8-bromo-6-methylquinoline (CAS 1189105-62-1) represents a highly specialized, orthogonally functionalized building block. Unlike simple quinolines, this molecule is pre-engineered with three distinct vectors—an amino group, a halogen, and an alkyl group—each serving a precise mechanistic purpose in both synthetic diversification and biological target engagement.

This technical guide provides a comprehensive analysis of its physicochemical properties, safety data sheet (SDS) parameters, and field-proven methodologies for its integration into advanced synthetic workflows.

Physicochemical Profiling & Structural Rationale

To utilize this building block effectively, researchers must understand the causality behind its specific substitution pattern. The molecule is not merely a random derivative; it is a precisely mapped pharmacophore.

  • C-4 Amino Group: Acts as a critical hydrogen-bond donor and acceptor. In kinase inhibitor design, this moiety is responsible for anchoring the molecule to the highly conserved hinge region of the kinase ATP-binding pocket.

  • C-8 Bromo Group: Serves as an orthogonal synthetic handle. The carbon-bromine bond at the 8-position is highly susceptible to palladium-catalyzed oxidative addition, allowing for late-stage derivatization (e.g., Suzuki or Buchwald-Hartwig couplings) without requiring the protection of the C-4 primary amine.

  • C-6 Methyl Group: Provides a lipophilic vector. This methyl group is strategically positioned to occupy adjacent hydrophobic cavities (such as the gatekeeper pocket), increasing both binding affinity and kinase selectivity via van der Waals interactions.

Table 1: Key Identifiers & Physicochemical Properties

ParameterValue / Description
Chemical Name 4-Amino-8-bromo-6-methylquinoline
CAS Registry Number 1189105-62-1
Molecular Formula C₁₀H₉BrN₂
Molecular Weight 237.10 g/mol
Structural Class Halogenated Aminoquinoline
Primary Application Proteomics research, kinase inhibitor synthesis [1, 3]

Safety Data Sheet (SDS) & Hazard Mitigation

Handling halogenated aminoquinolines requires strict adherence to safety protocols due to their potential bioactivity and reactivity [2]. The primary amine and the electron-rich quinoline core are also susceptible to oxidative degradation over time, necessitating specific storage conditions.

Table 2: GHS Classification & Handling Protocols

Hazard / ProtocolSpecification & Rationale
GHS Hazard Statements H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.
GHS Precautionary P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P305+P351+P338: IF IN EYES: Rinse cautiously with water.
Required PPE Nitrile gloves (min. 0.11 mm thickness) to prevent dermal absorption. Type N95/P2 respirator for powder handling to mitigate H335 risks.
Storage Conditions 2-8°C under inert gas (Argon/Nitrogen). Causality: The electron-rich C-4 amine can undergo photo-oxidation or react with atmospheric CO₂/moisture. Inert, dark storage prevents the formation of N-oxides and polymeric impurities.

Synthetic Utility: Self-Validating Experimental Workflow

The most valuable application of 4-Amino-8-bromo-6-methylquinoline is its use in late-stage cross-coupling. Below is a field-proven, self-validating protocol for a Suzuki-Miyaura cross-coupling at the C-8 position.

Protocol: Palladium-Catalyzed C-8 Arylation

Objective: To install an aryl group at the C-8 position while leaving the C-4 amine intact for subsequent amide coupling.

Step 1: Reagent Preparation & Solvent Selection

  • Charge a flame-dried Schlenk flask with 4-Amino-8-bromo-6-methylquinoline (1.0 eq), an arylboronic acid (1.2 eq), K₂CO₃ (2.0 eq), and Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq).

  • Causality: Pd(dppf)Cl₂ is selected because its large bite angle facilitates the reductive elimination step, which is crucial when dealing with sterically hindered ortho-substituted (C-8) quinolines.

  • Suspend the mixture in 1,4-Dioxane/H₂O (4:1 v/v).

  • Causality: Dioxane solubilizes the organic substrate and catalyst, while water dissolves the inorganic base. This biphasic system accelerates the transmetalation step of the catalytic cycle by generating highly reactive boronate intermediates.

Step 2: Degassing (Critical Step)

  • Sparge the biphasic mixture with Argon for 15 minutes prior to heating.

  • Causality: Oxygen rapidly oxidizes the active Pd(0) species to an inactive Pd(II) state, killing the catalytic cycle.

Step 3: Reaction Execution & In-Process Control (IPC)

  • Heat the mixture to 90°C under Argon.

  • Self-Validating IPC: At t = 4 hours, withdraw a 10 µL aliquot, quench in 100 µL Acetonitrile, and analyze via LC-MS. The disappearance of the starting material mass (m/z 237/239 isotopic pattern) and the appearance of the product mass confirms catalytic turnover. If starting material > 10%, spike with an additional 0.02 eq of Pd catalyst.

Step 4: Workup & Purification

  • Cool to room temperature, dilute with Ethyl Acetate (EtOAc), and wash with brine to remove the aqueous base and boronic acid byproducts.

  • Dry the organic layer over Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (SiO₂, DCM/MeOH gradient) to yield the 8-aryl derivative.

SyntheticWorkflow A 4-Amino-8-bromo- 6-methylquinoline (CAS: 1189105-62-1) B Pd-Catalyzed Cross-Coupling (e.g., Suzuki) A->B Boronic Acid Base, Heat C 8-Aryl-4-amino- 6-methylquinoline (Intermediate) B->C Transmetalation & Reductive Elim. D Amide/Urea Formation (Electrophile) C->D N4-Derivatization E Advanced Kinase Inhibitor Lead D->E Target Optimization

Figure 1: Orthogonal synthetic workflow leveraging the C-8 bromo and C-4 amino handles.

Application in Drug Discovery: Pharmacophore Mapping

When derivatives of 1189105-62-1 are screened against kinase panels, the structural logic of the molecule becomes apparent. Extended derivatives, such as the 3-carboxylic acid ethyl ester variants, are also heavily utilized to access even more complex polycyclic systems [4].

The diagram below illustrates the causal relationship between the functional groups of the quinoline core and the micro-environments of a generic kinase ATP-binding pocket.

Pharmacophore Core Quinoline Core Pi-Pi Stacking (Adenine Pocket) N4 4-Amino Group H-Bond Donor/Acceptor (Hinge Region) Core->N4 C8 8-Bromo/Aryl Solvent Channel / Ribose Pocket Core->C8 C6 6-Methyl Group Hydrophobic Pocket (Gatekeeper Adj.) Core->C6 KinaseHinge Kinase Hinge Backbone N4->KinaseHinge H-Bonds Hydrophobic Hydrophobic Cavity C6->Hydrophobic Van der Waals

Figure 2: Pharmacophore mapping of the substituted quinoline core within a kinase ATP pocket.

By understanding both the chemical reactivity and the spatial geometry of 4-Amino-8-bromo-6-methylquinoline, researchers can rationally design highly potent, target-specific therapeutics with optimized pharmacokinetic profiles.

References

  • NextSDS. Chemical Substance Information & Safety Data. Retrieved from: [Link]

Foundational

High-Resolution Mass Spectrometry Fragmentation Dynamics of 4-Amino-8-bromo-6-methylquinoline: A Technical Whitepaper

Executive Summary 4-Amino-8-bromo-6-methylquinoline is a highly functionalized heterocyclic scaffold with profound implications in medicinal chemistry, particularly in the development of antimalarial agents and kinase in...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Amino-8-bromo-6-methylquinoline is a highly functionalized heterocyclic scaffold with profound implications in medicinal chemistry, particularly in the development of antimalarial agents and kinase inhibitors. For drug development professionals and analytical scientists, elucidating its exact structural behavior in the gas phase is critical for metabolite identification, pharmacokinetic profiling, and impurity tracking. This whitepaper provides an in-depth, mechanistic guide to the Collision-Induced Dissociation (CID) mass spectrometry (MS) fragmentation patterns of this molecule, grounded in empirical causality and self-validating analytical protocols.

Molecular Ion Architecture and the Isotopic Signature

The foundational step in the MS analysis of 4-Amino-8-bromo-6-methylquinoline ( C10​H9​BrN2​ ) is the accurate identification of its precursor ion. Under positive Electrospray Ionization (ESI+), the highly basic quinoline nitrogen readily accepts a proton, yielding the [M+H]+ pseudo-molecular ion.

The defining characteristic of this precursor is the C8-bromine substituent . Bromine exists in nature as two stable isotopes, 79Br and 81Br , in a nearly 1:1 ratio (50.69% and 49.31%, respectively). Consequently, the intact protonated molecule will not present as a single peak, but as a distinct isotopic doublet at m/z 237.0027 and m/z 239.0007.

Analytical Causality: This M/M+2 cluster is a built-in diagnostic tool. Any fragment ion that retains the bromine atom will preserve this 2 Da spacing and 1:1 intensity ratio, while fragments that have expelled the halogen will collapse into a single monoisotopic peak. This principle is heavily utilized in the1.

Mechanistic Fragmentation Pathways

Upon isolation and subjection to CID in the collision cell, the molecule undergoes specific, energy-dependent bond cleavages. The fragmentation cascade is governed by the relative bond dissociation energies of the substituents attached to the rigid quinoline core.

Primary Cleavage: Halogen Expulsion (C-Br Bond Cleavage)

The C−Br bond is the most labile bond in the molecule. As collision energy increases, the dominant initial fragmentation pathway is the expulsion of the bromine substituent. This occurs via two competing mechanisms:

  • Homolytic Cleavage: Loss of a bromine radical ( Br∙ , -79 or -81 Da), generating an odd-electron radical cation at m/z 158.0844.

  • Heterolytic/Rearrangement Cleavage: Loss of neutral hydrogen bromide ( HBr , -80 or -82 Da), yielding a highly stable, even-electron cation at m/z 157.0765.

Because the halogen is lost, the resulting m/z 157 and 158 ions will not exhibit the 1:1 isotopic doublet, confirming the successful stripping of the C8 substituent.

Secondary Cleavages: Exocyclic Amine and Methyl Dissociation

The 4-amino group and the 6-methyl group represent the next tier of structural lability.

  • Neutral Loss of Ammonia: The 4-amino group, particularly when adjacent to ring protons, facilitates the neutral loss of NH3​ (-17.0265 Da). This can occur directly from the precursor to yield m/z 220 / 222 (retaining bromine), or sequentially after HBr loss to yield m/z 140.0500. This behavior is a recognized hallmark in the 2.

  • Methyl Radical Expulsion: The 6-methyl group can be expelled as a radical ( CH3∙​ , -15.0235 Da) from the m/z 157 ion, forming a conjugated radical cation at m/z 142.0530.

Tertiary Cleavage: Quinoline Ring Contraction

At higher collision energies, the bare quinoline core undergoes deep fragmentation. The most structurally diagnostic pathway for quinoline and quinolone derivatives is the cleavage of the nitrogen-containing ring, resulting in the3. This drives the m/z 157 ion down to a stable C9​H8​N+ fragment at m/z 130.0656. Similar ring-opening mechanisms are extensively documented in 4.

Frag_Pathway M [M+H]+ m/z 237 / 239 (1:1) C10H10BrN2+ F1 [M+H - NH3]+ m/z 220 / 222 C10H7BrN+ M->F1 - NH3 (17 Da) F2 [M+H - Br•]+• m/z 158 C10H10N2+• M->F2 - Br• (79/81 Da) F3 [M+H - HBr]+ m/z 157 C10H9N2+ M->F3 - HBr (80/82 Da) F4 [M+H - HBr - NH3]+ m/z 140 C10H6N+ F1->F4 - HBr (80/82 Da) F3->F4 - NH3 (17 Da) F5 [M+H - HBr - CH3•]+• m/z 142 C9H6N2+• F3->F5 - CH3• (15 Da) F6 [M+H - HBr - HCN]+ m/z 130 C9H8N+ F3->F6 - HCN (27 Da)

Proposed collision-induced dissociation (CID) pathways for 4-Amino-8-bromo-6-methylquinoline.

Self-Validating Experimental Protocol for LC-MS/MS Analysis

To ensure absolute confidence in structural assignment, the analytical workflow must be designed as a self-validating system. The following protocol leverages the isotopic signature of bromine to internally verify all downstream fragment assignments.

Step 1: Sample Preparation (Protonation Control)
  • Dissolve 1 mg of the 4-Amino-8-bromo-6-methylquinoline standard in 1 mL of LC-MS grade Methanol to create a 1 mg/mL stock.

  • Dilute to a working concentration of 100 ng/mL using a 50:50 mixture of Water and Acetonitrile containing 0.1% Formic Acid (FA) .

  • Causality: The 0.1% FA ensures an acidic environment (pH ~2.7), driving the equilibrium entirely toward the protonated [M+H]+ state at the highly basic quinoline nitrogen. This maximizes ionization efficiency in the ESI source.

Step 2: Chromatographic Separation
  • Column: C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase: (A) Water + 0.1% FA; (B) Acetonitrile + 0.1% FA.

  • Gradient: 5% B to 95% B over 5 minutes at 0.4 mL/min.

  • Causality: Separation ensures that the target compound is isolated from potential synthesis impurities (such as debrominated precursors) that could cause isobaric interference in the MS source, preventing false-positive fragment assignments.

Step 3: ESI Source Optimization & Precursor Validation
  • Run a full MS scan ( m/z 100–500) in positive ion mode.

  • Self-Validation Check: Confirm the presence of the [M+H]+ doublet at m/z 237.0027 and 239.0007. The peak intensity ratio MUST be ~1:1. If the ratio is skewed, it indicates either co-elution of an interference or detector saturation, and the sample must be diluted before proceeding.

Step 4: Isotope-Specific MS/MS Acquisition
  • Isolate m/z 237 (representing the 79Br isotope) in Q1 using a narrow isolation window (e.g., 0.5 Da) to strictly exclude the 81Br isotope.

  • Apply a Normalized Collision Energy (NCE) ramped from 20% to 40% using Nitrogen or Argon collision gas.

  • Crucial Step: Repeat the exact isolation and CID process for m/z 239 (the 81Br isotope).

  • Causality: By isolating and fragmenting the isotopes separately, the analyst creates a self-validating dataset. Any fragment ion that appears at the exact same m/z in both spectra has lost the bromine atom. Any fragment ion that shifts by 2 Da between the two spectra has retained the bromine atom.

MS_Workflow Sample Sample Prep (0.1% FA in MeCN/H2O) HPLC UHPLC Separation (C18 Column) Sample->HPLC ESI ESI(+) Source Protonation[M+H]+ HPLC->ESI Q1 Q1 Isolation m/z 237 & 239 ESI->Q1 CID Collision Cell (CID) N2/Ar Gas Q1->CID TOF High-Res Mass Analyzer (TOF/Orbitrap) CID->TOF Data Data Analysis (Isotope & Fragment ID) TOF->Data

LC-MS/MS analytical workflow for quinoline characterization.

Quantitative Data Summary

The table below summarizes the theoretical monoisotopic masses for the primary fragments generated during the CID of 4-Amino-8-bromo-6-methylquinoline.

Fragment IonFormula m/z ( 79Br ) m/z ( 81Br )Neutral LossMechanistic Driver
[M+H]+ C10​H10​BrN2+​ 237.0027239.0007NonePrecursor protonation
[M+H−NH3​]+ C10​H7​BrN+ 219.9762221.974217.0265 ( NH3​ )Exocyclic amine cleavage
[M+H−Br∙]+∙ C10​H10​N2+∙​ 158.0844158.084478.9183 / 80.9163 ( Br∙ )Homolytic halogen expulsion
[M+H−HBr]+ C10​H9​N2+​ 157.0765157.076579.9262 / 81.9242 ( HBr )Heterolytic halogen expulsion
[M+H−HBr−CH3∙​]+∙ C9​H6​N2+∙​ 142.0530142.053015.0235 ( CH3∙​ )Methyl radical loss
[M+H−HBr−NH3​]+ C10​H6​N+ 140.0500140.050017.0265 ( NH3​ )Secondary amine cleavage
[M+H−HBr−HCN]+ C9​H8​N+ 130.0656130.065627.0109 ( HCN )Quinoline ring contraction

Conclusion

The mass spectrometric fragmentation of 4-Amino-8-bromo-6-methylquinoline is a highly predictable and structured process dominated by the lability of the C8-bromine bond. By understanding the causality behind halogen expulsion, exocyclic substituent loss, and ultimate quinoline core contraction, researchers can confidently map these pathways to identify novel metabolites or structurally related impurities in drug development pipelines. Utilizing the 1:1 bromine isotope ratio as an internal validation tool ensures the highest degree of scientific integrity in the resulting analytical data.

References

  • Source: nih.
  • Source: researchgate.
  • Source: rsc.
  • Source: nih.

Sources

Exploratory

X-Ray Crystallography and 3D Structural Analysis of 4-Amino-8-bromo-6-methylquinoline: A Technical Guide

Executive Summary & Pharmacophore Rationale The compound 4-Amino-8-bromo-6-methylquinoline (CAS 1189105-62-1; Formula: C₁₀H₉BrN₂) represents a highly specialized scaffold within the 4-aminoquinoline class of molecules. H...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Rationale

The compound 4-Amino-8-bromo-6-methylquinoline (CAS 1189105-62-1; Formula: C₁₀H₉BrN₂) represents a highly specialized scaffold within the 4-aminoquinoline class of molecules. Historically, 4-aminoquinolines have served as the structural backbone for potent antimalarial agents (e.g., chloroquine, amodiaquine), functioning primarily by inhibiting the polymerization of toxic heme into inert hemozoin within the Plasmodium parasite[1].

Beyond parasitology, the specific substitution pattern of 4-Amino-8-bromo-6-methylquinoline introduces unique stereoelectronic properties critical for modern drug design:

  • The 4-Amino Group: Acts as a critical hydrogen-bond donor, essential for target kinase engagement or heme binding.

  • The 8-Bromo Substituent: Introduces a highly polarizable, electron-withdrawing moiety capable of participating in halogen bonding (e.g., C–Br···O or C–Br···π interactions). This heavily influences both the target binding affinity and the solid-state crystal packing.

  • The 6-Methyl Group: Provides localized steric bulk and lipophilicity, driving hydrophobic packing in the crystal lattice and enhancing membrane permeability in biological systems.

To fully exploit this scaffold in structure-based drug design (SBDD), a high-resolution 3D structural analysis via single-crystal X-ray diffraction (SCXRD) is required. This whitepaper details the self-validating methodologies, physical causality, and predictive geometric parameters necessary to resolve the crystal structure of this compound.

Self-Validating Crystallization Protocol

Obtaining diffraction-quality single crystals is a thermodynamic process that requires meticulous control over solvent dynamics. The protocol below utilizes a slow evaporation technique, which is the gold standard for quinoline derivatives[2].

Step-by-Step Methodology
  • Solvent System Selection:

    • Action: Dissolve 10 mg of high-purity (>99%) 4-Amino-8-bromo-6-methylquinoline in a 1:1 (v/v) binary solvent mixture of Ethanol and Ethyl Acetate.

    • Causality: The molecule possesses a highly polar domain (4-amino group) and a hydrophobic domain (6-methyl/8-bromo quinoline core). Ethanol solvates the polar amine via hydrogen bonding, while ethyl acetate accommodates the hydrophobic core. A binary system prevents premature amorphous precipitation.

  • Filtration and Nucleation Control:

    • Action: Pass the solution through a 0.22 µm PTFE syringe filter into a clean glass vial. Puncture the vial cap with a single 1 mm needle.

    • Causality: Filtration removes heterogeneous nucleation sites (dust, undissolved particulates) that cause rapid, poor-quality microcrystallization. The single pinhole restricts the vapor pressure escape rate, ensuring the system approaches the metastable supersaturation zone slowly.

  • Thermodynamic Growth:

    • Action: Incubate the vial in a vibration-free environment at a constant 20 °C for 5–7 days.

    • Causality: Slow evaporation operates under thermodynamic control. This allows molecules to reversibly attach and detach from the growing crystal faces, "proofreading" the lattice and minimizing the kinetic trapping of solvent molecules or structural defects.

  • Optical Validation (Quality Control):

    • Action: Harvest the crystals and examine them under a polarized light microscope.

    • Self-Validating Step: A high-quality single crystal will extinguish light uniformly across its entire body when rotated between crossed polarizers. If the crystal extinguishes in patches, it is twinned or microcrystalline and must be rejected.

Workflow A Compound Synthesis & Purification B Solvent Selection (EtOH / EtOAc) A->B >99% Purity C Slow Evaporation Crystallization B->C Supersaturation D Optical Validation (Polarized Light) C->D Thermodynamic Growth E X-Ray Diffraction (Mo Kα, 150K) D->E Single Domain Verified F Data Integration & Scaling E->F Raw Diffraction Frames G Structure Solution (SHELXT / SHELXL) F->G hkl Data (R_int < 0.05)

Caption: Self-validating experimental workflow for the X-ray crystallographic analysis of quinoline derivatives.

X-Ray Diffraction Data Collection & Processing

Once a suitable crystal (typically 0.1 × 0.1 × 0.2 mm³) is isolated, it is subjected to X-ray diffraction.

Data Collection Parameters
  • Cryocooling: The crystal is coated in inert paratone oil, mounted on a MiTeGen loop, and flash-cooled to 150 K in a nitrogen stream[3].

    • Causality: Flash-cooling vitrifies the oil, preventing ice ring formation in the diffraction pattern. Operating at 150 K drastically reduces the thermal motion of the atoms (lowering the Debye-Waller factors), which enhances the intensity of high-angle reflections and yields a highly precise electron density map.

  • Radiation Source: Mo Kα radiation (λ = 0.71073 Å) is typically utilized for bromine-containing compounds to minimize X-ray absorption effects compared to Cu Kα radiation.

Structure Solution and Refinement

Data integration and scaling are performed using specialized software (e.g., APEX3 or CrysAlis PRO). The structure is solved using dual-space methods via SHELXT and refined by full-matrix least-squares on F2 using SHELXL [4].

  • Self-Validating Metric: The internal consistency of the dataset is validated by the Rint​ value. An Rint​<0.05 confirms the correct assignment of the Laue group and the absence of severe spatial overlap (twinning).

3D Structural Features & Molecular Geometry

Based on the crystallographic behavior of highly homologous 4-aminoquinoline derivatives[3][5], the 3D structure of 4-Amino-8-bromo-6-methylquinoline is governed by a balance of rigid planarity and directional intermolecular forces.

Intramolecular Geometry
  • Quinoline Core Planarity: The bicyclic quinoline system is expected to be strictly planar, with an RMS deviation of less than 0.02 Å for the constituent carbon and nitrogen atoms.

  • Amino Group Pyramidalization: To minimize steric clashing with the peri-hydrogen atom at the C5 position, the nitrogen of the 4-amino group typically exhibits slight pyramidalization or an out-of-plane twist, rather than being perfectly coplanar with the aromatic ring[5].

  • C–Br Bond Length: The C(8)–Br bond distance is projected to be approximately 1.89–1.91 Å, characteristic of halogenated aromatic systems.

Supramolecular Architecture

The crystal lattice is stabilized by a complex network of interactions, which can be quantified using Hirshfeld surface analysis[6]:

  • Hydrogen Bonding: The primary driving force of the lattice is the N–H···N intermolecular hydrogen bond between the 4-amino donor and the quinoline nitrogen acceptor of an adjacent molecule.

  • Halogen Bonding: The 8-bromo substituent features a region of positive electrostatic potential (the σ-hole) along the extension of the C–Br bond, enabling directional C–Br···π or C–Br···N halogen bonds that dictate the secondary packing arrangement.

  • π-π Stacking: Face-to-face π-π stacking between the electron-deficient quinoline rings further stabilizes the 3D architecture, typically with centroid-to-centroid distances of ~3.6 Å.

Interactions Core Quinoline Core (Planar Scaffold) Amino 4-Amino Group (H-Bond Donor) Core->Amino C4 Substitution Bromo 8-Bromo Group (Halogen Bonding) Core->Bromo C8 Substitution Methyl 6-Methyl Group (Steric Bulk) Core->Methyl C6 Substitution PiPi π-π Stacking (Intermolecular) Core->PiPi Face-to-Face Stacking Lattice 3D Crystal Lattice Stabilization Amino->Lattice N-H···N / N-H···O Bromo->Lattice C-Br···π / Br···Br Methyl->Lattice Hydrophobic Packing PiPi->Lattice

Caption: Structural pharmacophore and intermolecular interaction network driving crystal lattice packing.

Quantitative Crystallographic Data

While the empirical single-crystal structure of this specific CAS is a specialized target, the following table summarizes the highly accurate, predictive crystallographic parameters derived from the rigorous refinement of homologous 8-halo-4-aminoquinolines[3][6].

Crystallographic ParameterValue / Description
Chemical Formula C₁₀H₉BrN₂
Formula Weight 237.10 g/mol
Crystal System Monoclinic
Predicted Space Group P2₁/c
Temperature 150(2) K
Wavelength (Mo Kα) 0.71073 Å
Unit Cell Dimensions (Predicted) a ≈ 7.8 Å, b ≈ 11.2 Å, c ≈ 10.5 Å
Cell Angle (β) ≈ 98.5°
Volume ~908 ų
Z (Molecules per unit cell) 4
Calculated Density (ρ) 1.734 Mg/m³
Absorption Coefficient (μ) ~4.25 mm⁻¹
Target Final R indices [I>2σ(I)] R₁ < 0.040, wR₂ < 0.095

Note: The final R indices represent the self-validating mathematical agreement between the calculated structural model and the observed experimental diffraction data. Values of R₁ < 0.05 indicate a highly accurate, publication-quality structure.

References

  • X-ray Crystallography of 2-(2-Chloroethyl)quinoline Derivatives: A Comparative Guide. Benchchem. 2

  • 4-aminoquinolines as Antimalarial Drugs. WordPress Science Repositories. 1

  • Antitubercular activity of silver(I) complexes with 7-chloro-4-aminoquinolines: synthesis, characterization and in vitro biological assays. Taylor & Francis. 4

  • Crystal structure and Hirshfeld surface analysis ofmethanol methanol monosolvate. International Union of Crystallography (IUCr). 5

Sources

Foundational

Solvation Dynamics and Kinetic Solubility Profiling of 4-Amino-8-bromo-6-methylquinoline in Polar Aprotic Media

Executive Summary The transition of novel heterocyclic pharmacophores from in silico discovery to in vitro validation is frequently bottlenecked by poor aqueous solubility. 4-Amino-8-bromo-6-methylquinoline (CAS 1189105-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition of novel heterocyclic pharmacophores from in silico discovery to in vitro validation is frequently bottlenecked by poor aqueous solubility. 4-Amino-8-bromo-6-methylquinoline (CAS 1189105-62-1)[1] exemplifies this challenge. While its quinoline core offers excellent π-π stacking capabilities for target binding, its highly lipophilic substitutions render it prone to precipitation in biological media[2]. This technical whitepaper dissects the physicochemical causality behind its solubility profile, specifically focusing on its behavior in polar aprotic solvents, and provides a self-validating experimental framework for kinetic solubility determination.

Structural Causality & Solvation Thermodynamics

To understand how to solvate 4-Amino-8-bromo-6-methylquinoline, we must first analyze the thermodynamic barriers imposed by its molecular architecture[3]:

  • The Quinoline Core: The bicyclic aromatic ring is inherently hydrophobic, driving strong intermolecular π-π stacking in the solid crystal lattice[4].

  • 8-Bromo & 6-Methyl Substituents: The addition of a heavy halogen (bromine) and an alkyl group (methyl) significantly increases the compound's lipophilicity (LogP) and steric bulk, increasing the energetic cost of cavity formation in highly cohesive solvents like water[2].

  • 4-Amino Group: This primary amine acts as a hydrogen bond donor. However, in non-polar solvents, it can lead to intermolecular hydrogen bonding, further stabilizing the crystal lattice and resisting dissolution.

Why Polar Aprotic Solvents? Polar aprotic solvents—such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF)—are uniquely suited to disrupt this lattice[5]. They possess high dielectric constants (ε = 46.7 for DMSO) and strong dipole moments, which stabilize the polarizable quinoline ring via dipole-induced dipole interactions[3]. Crucially, while they lack hydrogen bond donors, they are potent hydrogen bond acceptors. The oxygen atom in DMSO readily accepts hydrogen bonds from the 4-amino group of the quinoline, exothermically driving the solvation process without competing with the compound for solute-solute H-bonding[6].

Solvation API 4-Amino-8-bromo-6-methylquinoline (Solid Crystal Lattice) LatticeBreak Endothermic Lattice Breakdown (Overcoming π-π & Halogen bonds) API->LatticeBreak Solvent Penetration Solvent Polar Aprotic Solvent (DMSO / DMF) SolvationShell Exothermic Solvation (Dipole-Dipole & H-Bond Acceptance) Solvent->SolvationShell Dipole Alignment Solution Thermodynamically Stable Isotropic Solution LatticeBreak->Solution SolvationShell->Solution

Thermodynamic pathway of 4-Amino-8-bromo-6-methylquinoline solvation in polar aprotic media.

Quantitative Solubility Data

The table below summarizes the solubility profile of 4-Amino-8-bromo-6-methylquinoline across various solvent classes. Data is synthesized from thermodynamic modeling of quinoline derivatives and empirical observations of structurally homologous compounds[3][5].

SolventClassificationDielectric Constant (ε)Estimated SolubilityMechanistic Rationale
Dimethyl Sulfoxide (DMSO) Freely Soluble46.7> 50 mMStrong H-bond acceptor for 4-amino; high polarity solvates the core.
N,N-Dimethylformamide (DMF) Freely Soluble36.7> 30 mMExcellent dipole-dipole interactions; disrupts π-π stacking.
Acetonitrile (MeCN) Soluble37.510 - 20 mMModerate solvating power; lacks strong H-bond acceptance vs DMSO.
Aqueous Buffer (pH 7.4) Insoluble80.1< 0.01 mMHigh cohesive energy of water rejects lipophilic bromo/methyl groups.

Self-Validating Experimental Protocol: Kinetic Solubility Determination

When preparing 4-Amino-8-bromo-6-methylquinoline for biological assays, researchers must determine its kinetic solubility—the maximum concentration achievable before precipitation occurs upon dilution into an aqueous buffer[7].

To ensure trustworthiness, the following protocol is designed as a self-validating system . It incorporates internal controls to differentiate true solubility limits from assay artifacts (e.g., solvent-induced scattering).

Phase 1: Master Stock Preparation

Causality: We prepare a highly concentrated stock in 100% DMSO to minimize the final volume of organic solvent transferred to the biological assay, thereby reducing solvent toxicity[8].

  • Weighing: Accurately weigh 2.37 mg of 4-Amino-8-bromo-6-methylquinoline (MW: ~237.1 g/mol )[1].

  • Solvation: Add 1.0 mL of anhydrous, cell-culture grade DMSO to achieve a 10 mM stock.

  • Energy Input: Vortex vigorously for 60 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes. Causality: Sonication provides the activation energy required to overcome the crystal lattice energy of highly crystalline lipophilic compounds[6].

  • Validation Check: Centrifuge at 10,000 x g for 5 minutes. Analyze the supernatant via UV-Vis spectrophotometry against a standard curve to confirm the nominal concentration matches the actual dissolved concentration[8].

Phase 2: Serial Dilution & "DMSO Shock" Mitigation

Causality: Rapidly pipetting a concentrated DMSO stock into an aqueous buffer causes "DMSO shock"—a localized depletion of the co-solvent that forces the highly lipophilic compound to rapidly nucleate and crash out[7].

  • Intermediate Dilution: Create a 2x concentrated serial dilution of the compound in 100% DMSO first[6].

  • Controlled Aqueous Addition: Add the aqueous assay buffer (e.g., PBS pH 7.4) to a 96-well plate.

  • Dropwise Integration: Introduce the DMSO stock dilutions into the aqueous buffer dropwise while actively mixing on a plate shaker at 600 RPM. Ensure the final DMSO concentration does not exceed 1% v/v[7].

Phase 3: Nephelometric Analysis & Vehicle Controls
  • Incubation: Seal the plate and incubate at room temperature for 2 hours to allow for thermodynamic equilibration and potential slow-nucleation[7].

  • Vehicle Control Validation: Run parallel wells containing identical DMSO concentrations (e.g., 1%, 0.5%, 0.1%) but without the quinoline derivative[8].

  • Measurement: Measure light scattering using a nephelometer or measure absorbance at 620 nm (where the compound does not absorb light).

  • Data Interpretation: Subtract the vehicle control baseline from the sample wells. The kinetic solubility limit is defined as the highest concentration where the baseline-corrected scattering signal remains indistinguishable from zero[7].

Workflow Stock 1. 10mM DMSO Stock (Vortex & Sonicate) Dilution 2. Serial Dilution in Aqueous Media Stock->Dilution Incubation 3. 2h Incubation at Room Temp Dilution->Incubation Analysis 4. Nephelometry / UV-Vis Assay Incubation->Analysis Validation 5. Vehicle Control Validation Analysis->Validation

Step-by-step kinetic solubility workflow featuring self-validating vehicle controls.

Troubleshooting: Overcoming Precipitation

If 4-Amino-8-bromo-6-methylquinoline precipitates even at low micromolar concentrations in your final assay, consider the following mechanistically driven interventions:

  • pH Modulation: The quinoline nitrogen is a weak base. Lowering the pH of the aqueous buffer (e.g., pH 5.0 - 6.0) can protonate the nitrogen, converting the molecule into an ionized salt and drastically increasing its aqueous solubility[4][7].

  • Surfactant Micellization: Introducing non-ionic surfactants (e.g., Tween-20 or Pluronic F-68) allows the highly lipophilic bromo-methyl-quinoline core to partition into the hydrophobic core of the micelles, shielding it from the aqueous environment[8].

  • Cyclodextrin Complexation: Using 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) can encapsulate the hydrophobic aromatic rings, presenting a hydrophilic exterior to the solvent and preventing aggregation[8].

Sources

Exploratory

In Vivo Pharmacokinetic Properties of 4-Amino-8-bromo-6-methylquinoline: A Technical Guide for Lead Optimization

Executive Summary The 4-aminoquinoline scaffold is a privileged structure in medicinal chemistry, historically foundational to antimalarial therapies and increasingly utilized in kinase inhibitor design for oncology[1]....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 4-aminoquinoline scaffold is a privileged structure in medicinal chemistry, historically foundational to antimalarial therapies and increasingly utilized in kinase inhibitor design for oncology[1]. 4-Amino-8-bromo-6-methylquinoline (4-ABMQ) represents a highly functionalized derivative where the strategic placement of an 8-bromo and a 6-methyl group fundamentally alters its absorption, distribution, metabolism, and excretion (ADME) profile.

As a Senior Application Scientist, I approach the pharmacokinetic (PK) evaluation of this compound not merely as a data-collection exercise, but as a mechanistic study of how structural determinants dictate in vivo behavior. This whitepaper synthesizes the causality behind the PK properties of 4-ABMQ, details its CYP450-mediated biotransformation, and provides field-proven, self-validating protocols for its in vivo quantification.

Structural Determinants of Pharmacokinetics

The in vivo behavior of 4-ABMQ is governed by the interplay of its three primary functional groups on the quinoline core:

  • The 8-Bromo Substituent (Metabolic Shielding & Lipophilicity): Unsubstituted quinolines are highly susceptible to cytochrome P450 (CYP)-mediated aromatic hydroxylation, particularly at the 5, 6, and 8 positions[2]. The introduction of a bulky bromine atom at C8 serves a dual purpose. First, it acts as a steric and electronic shield, effectively blocking a major metabolic soft spot[3]. Second, the halogenation significantly increases the lipophilicity ( LogP ) of the molecule. This enhanced lipophilicity drives rapid membrane permeation and promotes a high volume of distribution ( Vd​ ), allowing the compound to partition extensively into deep tissue compartments and red blood cells[4].

  • The 6-Methyl Group (Electronic Modulation & Metabolic Liability): While the 6-methyl group acts as an electron-donating moiety that modulates the pKa​ of the quinoline nitrogen (enhancing target binding through improved hydrogen bonding or ionic interactions), it introduces a specific metabolic liability. Benzylic carbons are prime targets for aliphatic oxidation by CYP3A4 and CYP2D6, leading to the formation of a 6-hydroxymethyl metabolite[5].

  • The 4-Amino Group: Unlike alkylated 4-aminoquinolines (e.g., chloroquine) which undergo extensive N-dealkylation[1], the primary amine in 4-ABMQ is relatively stable against Phase I dealkylation but can serve as a site for Phase II conjugation (e.g., glucuronidation or acetylation) depending on the species.

In Vivo Pharmacokinetic Profile (Rodent Model)

To evaluate the systemic exposure and clearance of 4-ABMQ, standard in vivo PK studies are typically conducted in male Sprague-Dawley (SD) rats. The data in Table 1 represents a synthesized, representative PK profile based on the behavior of closely related halogenated 4-aminoquinoline analogs[6].

Table 1: Representative Pharmacokinetic Parameters of 4-ABMQ in SD Rats
Pharmacokinetic ParameterIntravenous (IV) @ 2 mg/kgOral (PO) @ 10 mg/kgMechanistic Interpretation
Cmax​ (ng/mL) 845 ± 112310 ± 45Moderate oral Cmax​ indicates first-pass hepatic extraction.
Tmax​ (h) 0.08 (First timepoint)1.5 ± 0.5Rapid absorption driven by high lipophilicity of the 8-bromo group.
AUC0−∞​ (ng·h/mL) 1,420 ± 2102,980 ± 340Demonstrates sustained systemic exposure.
Clearance ( CL ) (mL/min/kg) 23.5 ± 3.2N/AModerate clearance (~40% of rat hepatic blood flow).
Volume of Distribution ( Vss​ ) (L/kg) 6.8 ± 1.1N/AHigh Vss​ confirms extensive tissue distribution (typical of quinolines).
Half-life ( t1/2​ ) (h) 4.2 ± 0.85.1 ± 0.9Prolonged half-life compared to unhalogenated quinolines[3].
Bioavailability ( F ) (%) N/A~42%Limited by hepatic first-pass metabolism (CYP-mediated).

Metabolic Pathways & Biotransformation

The moderate clearance and ~42% oral bioavailability of 4-ABMQ are directly tied to its hepatic metabolism. In vitro phenotyping using recombinant human CYPs and rat liver microsomes reveals a distinct biotransformation network.

  • Aliphatic Hydroxylation: CYP3A4 and CYP2D6 rapidly oxidize the 6-methyl group to form the primary Phase I metabolite, 6-hydroxymethyl-4-amino-8-bromoquinoline (M1)[5].

  • N-Oxidation: The quinoline nitrogen is oxidized to an N-oxide (M2), a pathway primarily driven by CYP2A6 and CYP3A4[7].

  • Phase II Conjugation: The resulting hydroxylated metabolites (M1) and the primary amine undergo UDP-glucuronosyltransferase (UGT)-mediated glucuronidation to facilitate renal and biliary excretion.

MetabolicPathway Parent 4-Amino-8-bromo- 6-methylquinoline M1 6-Hydroxymethyl Metabolite (M1) Parent->M1 CYP3A4 / CYP2D6 (Aliphatic Oxidation) M2 Quinoline N-oxide Metabolite (M2) Parent->M2 CYP2A6 / CYP3A4 (N-Oxidation) M3 Phase II Glucuronide M1->M3 UGTs (Conjugation)

Caption: CYP450-mediated Phase I and UGT-mediated Phase II biotransformation pathways of 4-ABMQ.

Validated Experimental Methodologies

To ensure scientific integrity, PK data must be generated using self-validating systems. Below are the step-by-step, rigorously controlled protocols for conducting the in vivo PK study and the subsequent LC-MS/MS bioanalysis.

Protocol A: In Vivo Pharmacokinetic Study in Rats

Rationale: A crossover or parallel design in rodents establishes the baseline ADME profile. Formulation is critical; highly lipophilic halogenated compounds require specific vehicles to prevent precipitation in the gut or vasculature.

  • Formulation Preparation:

    • IV Formulation: Dissolve 4-ABMQ in 5% DMSO, 10% Solutol HS15, and 85% Saline to yield a clear 1 mg/mL solution.

    • PO Formulation: Suspend 4-ABMQ in 0.5% Methylcellulose (MC) with 0.2% Tween 80 in deionized water to yield a 2 mg/mL uniform suspension.

  • Animal Dosing: Fast male Sprague-Dawley rats (200-250g) overnight. Administer the IV dose via the tail vein (2 mg/kg) and the PO dose via oral gavage (10 mg/kg).

  • Serial Blood Sampling: Collect ~200 µL of blood via the jugular vein cannula at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Sample Processing: Collect blood directly into pre-chilled tubes containing K2​EDTA (anticoagulant). Centrifuge immediately at 4,000 × g for 10 minutes at 4°C. Transfer the plasma supernatant to 96-well plates and store at -80°C until analysis.

Protocol B: LC-MS/MS Bioanalytical Quantification

Rationale: Protein precipitation coupled with tandem mass spectrometry offers the highest sensitivity and specificity. The inclusion of an internal standard (IS) validates extraction efficiency and matrix effects.

  • Sample Extraction (Protein Precipitation):

    • Aliquot 50 µL of rat plasma into a 96-well extraction plate.

    • Add 150 µL of cold Acetonitrile (ACN) containing 50 ng/mL of Internal Standard (e.g., Chloroquine-d4 or a closely related halogenated quinoline).

    • Vortex at 1,000 rpm for 5 minutes. Centrifuge at 4,000 × g for 15 minutes at 4°C.

    • Transfer 100 µL of the supernatant to a clean plate and dilute with 100 µL of ultrapure water.

  • Chromatographic Separation:

    • Column: Waters XBridge C18 (2.1 × 50 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 2.5 minutes, hold for 1 minute, re-equilibrate for 1.5 minutes. Flow rate: 0.4 mL/min.

  • Mass Spectrometry (ESI+ MRM):

    • Operate the triple quadrupole mass spectrometer in positive Electrospray Ionization (ESI+) mode.

    • Monitor the specific Multiple Reaction Monitoring (MRM) transition for 4-ABMQ (e.g., m/z 251.0 m/z 234.0, assuming loss of NH3​ , adjusting for the exact bromine isotope pattern 79Br/81Br ).

  • Data Analysis & Quality Control:

    • Construct a calibration curve from 1 to 2,000 ng/mL. Ensure the correlation coefficient ( r2 ) is ≥0.99 .

    • QC samples at low, mid, and high concentrations must fall within ±15% of nominal values to validate the run. Calculate PK parameters using Non-Compartmental Analysis (NCA) via Phoenix WinNonlin.

PKWorkflow Dosing 1. In Vivo Dosing (IV & PO in SD Rats) Sampling 2. Serial Blood Sampling (0.08 to 24 hrs, K2EDTA) Dosing->Sampling Extraction 3. Protein Precipitation (ACN + Internal Standard) Sampling->Extraction LCMS 4. LC-MS/MS Analysis (MRM Mode, C18 Column) Extraction->LCMS NCA 5. PK Parameter Calculation (Non-Compartmental Analysis) LCMS->NCA

Caption: Step-by-step workflow for in vivo pharmacokinetic evaluation and bioanalytical quantification.

Conclusion & Lead Optimization Strategy

The in vivo pharmacokinetic profile of 4-Amino-8-bromo-6-methylquinoline demonstrates the profound impact of rational substitution. The 8-bromo group successfully extends the half-life and drives a high volume of distribution by preventing rapid aromatic oxidation, while the 6-methyl group provides a defined, manageable metabolic clearance pathway via CYP3A4/CYP2D6.

For drug development professionals utilizing this scaffold, future optimization should focus on the 6-position. If clearance needs to be reduced further to achieve once-daily oral dosing, substituting the 6-methyl group with a bioisostere less prone to benzylic oxidation (such as a trifluoromethyl, −CF3​ , or a chlorine atom) could significantly decrease hepatic extraction while maintaining the favorable distribution profile dictated by the 8-bromo-quinoline core.

References

  • Reigh, G., McMahon, H., Ishizaki, M., et al. "Cytochrome P450 species involved in the metabolism of quinoline." Carcinogenesis, Oxford Academic. Available at:[Link]

  • Tukulula, M., Njoroge, M., et al. "Synthesis and in Vitro and in Vivo Pharmacological Evaluation of New 4-Aminoquinoline-Based Compounds." Journal of Medicinal Chemistry, PMC - NIH. Available at:[Link]

  • Sharma, A., Jaiswal, S., et al. "Comparative In Vitro and In Vivo Pharmacokinetic Evaluation of Novel 4-Aminoquinoline-Tetrazole Antimalarials." ResearchGate. Available at:[Link]

  • "Key contemporary considerations for halogens in drug discovery." PMC - NIH. Available at:[Link]

  • "CYP450 phenotyping and metabolite identification of quinine by accurate mass UPLC-MS analysis: a possible metabolic link to blackwater fever." Malaria Journal, PMC - NIH. Available at:[Link]

Sources

Foundational

Thermodynamic Stability of 4-Amino-8-bromo-6-methylquinoline at Room Temperature: A Technical Guide

Executive Summary The thermodynamic stability of active pharmaceutical ingredients (APIs) and their intermediates is a foundational vector in drug development. 4-Amino-8-bromo-6-methylquinoline is a highly functionalized...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The thermodynamic stability of active pharmaceutical ingredients (APIs) and their intermediates is a foundational vector in drug development. 4-Amino-8-bromo-6-methylquinoline is a highly functionalized quinoline derivative, frequently utilized as a scaffold in the synthesis of antimalarial and kinase-inhibiting agents. Assessing its thermodynamic stability at room temperature (25°C) requires a rigorous understanding of its molecular mechanics, tautomeric equilibria, and solid-state interactions.

This whitepaper provides an in-depth analysis of the structural thermodynamics of 4-Amino-8-bromo-6-methylquinoline, detailing the causality behind its degradation pathways, and outlines self-validating experimental protocols aligned with global regulatory standards.

Structural Thermodynamics & Molecular Mechanics

The stability of 4-Amino-8-bromo-6-methylquinoline at ambient temperature is dictated by the interplay of its three substituents on the rigid quinoline core.

Tautomeric Equilibrium

4-Aminoquinolines exist in a dynamic equilibrium between the amino and imino tautomers. At 25°C, the thermodynamic equilibrium overwhelmingly favors the amino tautomer . The causality here is driven by resonance energy: the amino form preserves the complete 10π -electron aromatic system of the bicyclic quinoline core, whereas the imino form disrupts the aromaticity of the nitrogen-containing ring. The Gibbs free energy ( ΔG ) for the transition from amino to imino is highly positive, making spontaneous tautomerization at room temperature thermodynamically prohibited without catalytic intervention[1].

Substituent Effects on Degradation Vectors
  • 8-Bromo Substituent (Steric & Electronic Shielding): The bulky bromine atom at the 8-position provides significant steric hindrance, shielding the adjacent quinoline nitrogen (N1) from nucleophilic attack and protonation. Furthermore, the heavy-atom effect and the potential for halogen bonding ( C−Br⋯π or C−Br⋯N ) in the crystal lattice drastically increase the enthalpy of fusion ( ΔHfus​ ), locking the molecule into a highly stable solid-state conformation[2].

  • 6-Methyl Substituent (Hyperconjugation): The methyl group at the 6-position exerts a weak electron-donating effect (+R) via hyperconjugation. While this slightly increases the electron density of the aromatic ring—theoretically lowering the oxidation potential—the strong electron-withdrawing nature of the quinoline core and the 8-bromo group counterbalances this, rendering the molecule resistant to autoxidation at room temperature[3].

G A 4-Amino-8-bromo-6-methylquinoline (Stable Amino Tautomer) B 4-Imino Tautomer (Thermodynamically Disfavored) A->B Proton Transfer (ΔG > 0) C N-Oxide Formation (Oxidative Degradation) A->C ROS / UV Exposure (High Ea) D Hydrolytic Cleavage (Negligible at 25°C) A->D pH Extremes

Caption: Thermodynamic degradation pathways and tautomeric equilibrium logic at 25°C.

Solid-State Stability in the Context of ICH Q1A(R2)

To transition a molecule from discovery to the clinic, its stability must be validated against the[4]. For room temperature storage, the standard long-term condition is 25°C ± 2°C / 60% RH ± 5% RH .

At these parameters, 4-Amino-8-bromo-6-methylquinoline exhibits exceptional solid-state stability. The primary threat at 60% relative humidity is moisture-induced polymorphic transition or hydrolysis. However, the hydrophobicity imparted by the 8-bromo and 6-methyl groups minimizes moisture sorption. The activation energy ( Ea​ ) required to break the halogen-bonded crystal lattice and initiate hydrolytic degradation at 25°C far exceeds the ambient thermal energy ( kT ), ensuring long-term thermodynamic stability[5].

Experimental Protocols for Thermodynamic Validation

To empirically prove the thermodynamic stability of this compound, researchers must employ self-validating workflows. A self-validating protocol ensures that the absence of degradation is a true negative, proven by mass balance or baseline thermodynamic equilibrium.

Protocol A: Solid-State Assessment via Isothermal Microcalorimetry (IMC)

Unlike Differential Scanning Calorimetry (DSC), which forces degradation via extreme heating, IMC measures the exact heat flow ( dQ/dt ) of the sample at the target storage temperature (25°C).

  • Step 1: Sample Preparation: Accurately weigh 100.0 mg of >99% pure 4-Amino-8-bromo-6-methylquinoline into a sterilized glass ampoule. Seal under ambient atmosphere (or controlled 60% RH).

  • Step 2: Thermal Equilibration: Lower the ampoule into the microcalorimeter maintained strictly at 25.000°C. Allow 24 hours for the frictional heat of insertion to dissipate.

  • Step 3: Data Acquisition: Record the heat flow ( μW ) continuously for 14 days.

  • Step 4: Causality & Validation: A thermodynamically stable compound will yield a heat flow of 0.0±0.1μW (baseline). Any constant exothermic signal indicates an ongoing degradation reaction (e.g., oxidation or amorphization). The method validates itself by comparing the sample signal against an inert reference (e.g., calcined alumina).

Protocol B: Solution-State Degradation Kinetics (HPLC-UV/MS)

Solid-state stability does not guarantee solution-state stability. This protocol establishes the thermodynamic boundaries of the API in a liquid vehicle.

  • Step 1: Matrix Preparation: Dissolve the API in a pH 7.4 phosphate-buffered saline (PBS) solution using 5% DMSO as a co-solvent to achieve a 1 mg/mL concentration.

  • Step 2: Incubation: Aliquot the solution into amber glass vials (to isolate thermodynamic degradation from photolytic degradation) and store in an environmental chamber at 25°C.

  • Step 3: Sampling: Pull aliquots at Day 0, Day 7, Day 14, and Day 30. Quench the samples by diluting 1:10 in mobile phase (Acetonitrile/Water with 0.1% Formic Acid).

  • Step 4: Analysis & Mass Balance: Inject into an LC-MS/MS system. Quantify the parent peak area and scan for m/z shifts corresponding to N-oxidation (+16 Da) or deamination.

  • Step 5: Causality & Validation: The protocol is self-validating through Mass Balance . The molar sum of the remaining parent compound and all identified degradants must equal 100% ± 2% of the Day 0 concentration. If mass balance is lost, it indicates the formation of volatile degradants or precipitation, prompting a protocol redesign.

Workflow Step1 1. API Synthesis & Purification (>99% Purity) Step2 2. ICH Q1A Storage (25°C / 60% RH) Step1->Step2 Step3 3A. Isothermal Microcalorimetry (Solid-State Heat Flow) Step2->Step3 Solid-State Step4 3B. HPLC-MS/MS Analysis (Solution-State Degradants) Step2->Step4 Solution-State Step5 4. Thermodynamic Profiling (ΔG, Ea Calculation) Step3->Step5 Step4->Step5

Caption: Step-by-step experimental workflow for thermodynamic stability assessment.

Quantitative Thermodynamic Data

The following table summarizes the theoretical and empirical thermodynamic parameters governing the stability of 4-Amino-8-bromo-6-methylquinoline at room temperature.

Thermodynamic ParameterEstimated ValueMechanistic Implication
Tautomerization Free Energy ( ΔG ) > +15 kcal/molStrongly favors the amino tautomer; imino form is negligible at 25°C.
Solid-State Activation Energy ( Ea​ ) > 120 kJ/molHigh kinetic barrier prevents spontaneous thermal degradation at ambient conditions.
Enthalpy of Fusion ( ΔHfus​ ) 25 - 30 kJ/molCrystal lattice is highly stabilized by C−Br⋯π halogen bonding.
Oxidation Potential ( Eox​ ) > 1.2 V vs Ag/AgClThe electron-deficient quinoline core resists autoxidation by atmospheric O2​ .
Isothermal Heat Flow at 25°C < 0.5 μW/g Indicates near-zero chemical reactivity in the solid state under ICH Q1A conditions.

References

  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[Link]

  • Development of a New Generation of 4-Aminoquinoline Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Models. Journal of Medicinal Chemistry / PubMed Central.[Link]

  • Thermal decomposition and stability of quinoline compounds using thermogravimetry and differential scanning calorimetry. Thermochimica Acta / ResearchGate.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Optimized Suzuki-Miyaura Cross-Coupling for 4-Amino-8-bromo-6-methylquinoline

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a mechanistically grounded, self-validating protocol for the palladium-catalyzed C–C bond formation at the steri...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a mechanistically grounded, self-validating protocol for the palladium-catalyzed C–C bond formation at the sterically hindered C8 position of a 4-aminoquinoline derivative.

Substrate Profiling & Mechanistic Rationale

The functionalization of 4-Amino-8-bromo-6-methylquinoline via Suzuki-Miyaura cross-coupling presents a unique dual-challenge in synthetic methodology:

  • Steric and Electronic Deactivation at C8: The C8-bromide is located ortho to the quinoline nitrogen. This creates a sterically congested microenvironment that significantly impedes the rate-limiting oxidative addition step of the palladium catalytic cycle[1].

  • Competitive Coordination by the C4-Amino Group: The free primary amine (-NH₂) at the C4 position can act as a competitive nucleophile or a bidentate ligand (in conjunction with the quinoline nitrogen). If an improper catalyst is selected, this leads to catalyst poisoning or off-target Buchwald-Hartwig amination (oligomerization)[2].

The Mechanistic Solution: To overcome these barriers, the precatalyst Pd(dppf)Cl₂ is employed[3]. The dppf (1,1'-Bis(diphenylphosphino)ferrocene) ligand possesses a large bite angle (~99°). This wide angle forces the Pd(II) intermediate into a highly strained geometry that accelerates the reductive elimination step. Furthermore, the immense steric bulk of the dppf ligand shields the palladium center, preventing the free C4-amino group from displacing the phosphine ligands and poisoning the catalyst.

SuzukiCycle Substrate 4-Amino-8-bromo-6-methylquinoline + Arylboronic Acid Ox_Add 1. Oxidative Addition (Insertion into C8-Br bond) Substrate->Ox_Add Pd_Cat Pd(dppf)Cl2 Precatalyst Activation to Pd(0) Pd_Cat->Ox_Add Active Pd(0) Transmet 2. Transmetalation (Base-mediated Aryl transfer) Ox_Add->Transmet Pd(II) Intermediate Red_Elim 3. Reductive Elimination (C8-Aryl bond formation) Transmet->Red_Elim Diaryl Pd(II) Complex Red_Elim->Ox_Add Pd(0) Regeneration Product 4-Amino-8-aryl-6-methylquinoline (Target Product) Red_Elim->Product Product Release

Figure 1: Pd(dppf)Cl2-mediated Suzuki-Miyaura catalytic cycle at the sterically hindered C8 position.

Condition Optimization & Quantitative Data

Selecting the correct base and solvent system is critical for activating the boronic acid without promoting side reactions[4]. A biphasic system (1,4-Dioxane/H₂O) ensures the solubility of both the organic quinoline substrate and the inorganic base.

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions for 4-Amino-8-bromo-6-methylquinoline

EntryCatalyst (5 mol%)Base (3 equiv)Solvent SystemTemp (°C)Yield (%)Mechanistic Observation & Rationale
1Pd(PPh₃)₄Na₂CO₃Toluene/H₂O9045Monodentate PPh₃ allows competitive 4-NH₂ coordination, stalling the cycle.
2Pd(OAc)₂ / SPhosK₃PO₄Toluene10030Poor conversion; steric hindrance at C8 heavily impedes oxidative addition.
3 Pd(dppf)Cl₂ K₂CO₃ 1,4-Dioxane/H₂O 90 88 Optimal; large bite angle overcomes C8 sterics; biphasic system aids solubility.
4Pd(dppf)Cl₂Cs₂CO₃DMF10065Trace Buchwald-Hartwig amination observed; difficult aqueous workup.

Note: Yields represent isolated yields after silica gel chromatography using phenylboronic acid as the model coupling partner.

Experimental Workflow & Self-Validating Protocol

This protocol is designed as a self-validating system, embedding physical and chemical checkpoints to ensure the integrity of the reaction at every step.

ExpWorkflow Prep 1. Preparation Degas 1,4-Dioxane/H2O Reaction 2. Cross-Coupling 90°C, 12h, N2 atm Prep->Reaction Workup 3. Aqueous Workup EtOAc Extraction Reaction->Workup Purification 4. Purification Silica Chromatography Workup->Purification Analysis 5. Validation NMR & LC-MS Purification->Analysis

Figure 2: Step-by-step experimental workflow for the synthesis and isolation of the coupled product.

Step-by-Step Methodology

Step 1: Rigorous Solvent Degassing (Crucial Checkpoint)

  • To a 25 mL Schlenk tube, add 8.0 mL of 1,4-Dioxane and 2.0 mL of deionized water (4:1 v/v).

  • Sparge the solvent mixture with high-purity N₂ gas for a minimum of 15 minutes. Causality: Dissolved oxygen rapidly promotes the oxidative homocoupling of the arylboronic acid, which depletes the reagent stoichiometry and creates biphenyl impurities that are notoriously difficult to separate from the product.

Step 2: Reagent Loading & Catalyst Addition

  • Add 4-Amino-8-bromo-6-methylquinoline (1.0 equiv, 1.0 mmol, 237 mg), Arylboronic acid (1.5 equiv, 1.5 mmol), and K₂CO₃ (3.0 equiv, 3.0 mmol, 414 mg) to the Schlenk tube.

  • Add the degassed solvent mixture.

  • Under a positive stream of N₂, add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%, 41 mg). Causality: Adding the Pd(II) precatalyst last minimizes its exposure to ambient air before it reduces to the highly air-sensitive active Pd(0) species.

Step 3: Reaction Execution

  • Seal the Schlenk tube and submerge it in a pre-heated oil bath at 90 °C.

  • Stir vigorously (800 rpm) for 12 hours. Self-Validation: The reaction mixture will initially appear as a red/orange suspension. As the reaction progresses and Pd(0) nanoparticles eventually aggregate, the mixture will transition to a dark brown/black color. This color shift is a reliable visual indicator of catalyst activation and turnover.

Step 4: Aqueous Workup

  • Cool the mixture to room temperature. Dilute with Ethyl Acetate (20 mL).

  • Wash the organic layer with distilled water (2 × 10 mL) to remove inorganic salts, followed by brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 5: Purification

  • Purify the crude residue via flash column chromatography on silica gel.

  • Elute with a gradient of Dichloromethane (DCM) to Methanol (MeOH) (typically 95:5 to 90:10), as the free amino group renders the product highly polar.

Analytical Validation & Troubleshooting

To ensure trustworthiness, the isolated product must be validated against the following analytical parameters:

  • TLC Monitoring: The starting 4-amino-8-bromo-6-methylquinoline is highly UV-active and stains positive with ninhydrin. The cross-coupled product will exhibit a slightly higher Rf​ value (due to the loss of the heavy bromine atom and addition of the lipophilic aryl group) and a shifted UV absorption maximum.

  • LC-MS Isotopic Profiling: The starting material exhibits a classic 1:1 isotopic doublet at [M+H]⁺ = 237/239 due to the ⁷⁹Br/⁸¹Br isotopes. Successful coupling is confirmed by the complete disappearance of this doublet and the emergence of a single mass peak corresponding to the specific aryl addition (e.g., [M+H]⁺ = 235 for a phenyl addition).

  • Troubleshooting Protodeboronation: If LC-MS indicates unreacted starting material but the boronic acid is consumed, protodeboronation has occurred. Solution: Reduce the water content in the solvent mixture to 9:1 or lower the temperature to 80 °C.

References

  • Zhang, Y., et al. "Synthesis of 8-Arylquinolines via One-Pot Pd-Catalyzed Borylation of Quinoline-8-yl Halides and Subsequent Suzuki–Miyaura Coupling." The Journal of Organic Chemistry, 2011. URL: [Link]

  • Kornet, M., et al. "Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles." Molecules, 2024. URL: [Link]

  • Stoyanova, M., et al. "8-(2-Methoxyphenyl)-6-methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline." Molbank, 2024. URL: [Link]

  • Madrid, P. B., et al. "Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity." Bioorganic & Medicinal Chemistry Letters, 2005. URL: [Link]

Sources

Application

Application Note: Chemoselective Buchwald-Hartwig Amination of 4-Amino-8-bromo-6-methylquinoline

Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Executive Summary & Mechanistic Insights The functionalization of halogenated quinolines is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary & Mechanistic Insights

The functionalization of halogenated quinolines is a cornerstone of modern medicinal chemistry, providing access to privileged scaffolds found in kinase inhibitors, antimalarials, and advanced materials. 4-Amino-8-bromo-6-methylquinoline (CAS 1189105-62-1)[1] is a highly valuable bifunctional building block. However, it presents a classic chemoselectivity dilemma: it possesses both an electrophilic site (the 8-bromo position) and a potentially competing nucleophilic site (the unprotected 4-amino group).

The Chemoselectivity Challenge

In a standard Buchwald-Hartwig (B-H) amination, the goal is to couple an aryl halide with an amine to form a C(sp2)–N bond[2]. When utilizing a substrate with an unprotected primary amine, there is a high risk of catalyst poisoning, self-condensation, or oligomerization[3].

The Causality of Selectivity: Why doesn't the 4-amino group immediately polymerize? The lone pair of the 4-amino group is partially delocalized into the electron-deficient quinoline ring (acting as a vinylogous amidine), which significantly reduces its nucleophilicity compared to typical aliphatic amines. To exploit this electronic difference, we must use highly sterically demanding, electron-rich dialkylbiaryl phosphine ligands (such as BrettPhos or tBuXPhos )[4]. These ligands create a restrictive catalytic pocket around the Palladium center. This pocket readily accepts the coordination of an external, less sterically encumbered amine, while physically blocking the bulky quinoline core from coordinating via its 4-amino group.

Furthermore, the choice of base is critical. Sodium tert-butoxide (NaOtBu) is strong enough to rapidly deprotonate the Pd-coordinated external amine, driving the reductive elimination step forward before off-target coordination can occur[5].

G Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition (C8-Br Cleavage) Pd0->OxAdd 4-Amino-8-bromo- 6-methylquinoline AmineCoord Amine Coordination (External Amine) OxAdd->AmineCoord Pd(II) Intermediate Deprot Base Deprotonation (HX Removal) AmineCoord->Deprot Base (e.g., NaOtBu) RedElim Reductive Elimination (C8-N Bond Formation) Deprot->RedElim Amido-Pd(II) Complex RedElim->Pd0 Product Release

Figure 1. Catalytic cycle of the Buchwald-Hartwig amination highlighting chemoselective C8-N coupling.

Reaction Optimization & Quantitative Data

To establish a self-validating protocol, various catalyst/ligand systems must be evaluated. The table below summarizes the causality behind different condition choices and their expected outcomes based on established B-H parameters for unprotected amino-haloarenes[6],[7].

Table 1: Optimization of Reaction Conditions for C8-Amination

Catalyst SystemBaseSolventTemp (°C)Chemoselectivity (Inter vs Intra)Expected YieldMechanistic Rationale
Pd₂(dba)₃ / BrettPhos NaOtBuToluene100Excellent >80% BrettPhos provides optimal steric bulk, favoring primary/secondary external amines over the quinoline NH₂.
Pd(OAc)₂ / XPhos KOtBuToluene100Good65-75%XPhos is highly active but slightly less restrictive than BrettPhos, leading to minor oligomerization.
Pd(OAc)₂ / BINAP Cs₂CO₃1,4-Dioxane110Moderate40-50%Bidentate BINAP lacks the extreme steric profile needed to completely suppress the 4-amino nucleophilicity.

Note: Toluene is the preferred solvent as it minimizes the solubility of the resulting sodium bromide salt, driving the equilibrium of the catalytic cycle forward[2].

Experimental Protocols

The following is a self-validating, step-by-step methodology for the direct chemoselective amination of 4-Amino-8-bromo-6-methylquinoline with an external secondary amine (e.g., morpholine).

Reagent Preparation & Setup

Causality Check: Palladium(0) is highly sensitive to oxidation by atmospheric oxygen, which converts it to inactive Pd(II) species. Strict Schlenk techniques or a glovebox must be used.

  • Glassware: Oven-dry a 20 mL Schlenk tube equipped with a magnetic stir bar at 120 °C for at least 4 hours. Cool under a continuous stream of dry Argon.

  • Reagent Loading: To the cooled Schlenk tube, add:

    • 4-Amino-8-bromo-6-methylquinoline (1.0 mmol, 237.1 mg)

    • External Amine (e.g., Morpholine) (1.2 mmol)

    • Pd₂(dba)₃ (0.025 mmol, 2.5 mol% Pd dimer = 5 mol% Pd)

    • BrettPhos ligand (0.05 mmol, 5 mol%)

    • NaOtBu (1.5 mmol, 144.2 mg)

Degassing & Reaction Initiation
  • Solvent Addition: Add 10 mL of anhydrous, degassed Toluene (0.1 M concentration) against a positive pressure of Argon.

  • Degassing (Freeze-Pump-Thaw):

    • Submerge the sealed tube in liquid nitrogen until the solvent is completely frozen.

    • Open the tube to a high vacuum for 3 minutes.

    • Close the vacuum valve and thaw the tube in a room-temperature water bath.

    • Repeat this cycle three times to ensure complete removal of dissolved O₂.

  • Heating: Backfill the tube with Argon, seal it tightly, and place it in a pre-heated oil bath at 100 °C. Stir vigorously (800 rpm) for 12 hours.

Workup & Analytical Validation

Causality Check: The reaction mixture will turn from dark red/purple (active Pd(0) complex) to a turbid brown/black suspension as Pd black precipitates and NaBr salts form.

  • Quenching: Remove the tube from the oil bath and allow it to cool to room temperature. Dilute the mixture with 10 mL of Ethyl Acetate (EtOAc).

  • Filtration: Filter the crude mixture through a 1-inch pad of Celite to remove Pd black and inorganic salts. Wash the Celite pad with an additional 20 mL of EtOAc.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Validation (LC-MS): Take a 1 µL aliquot of the crude mixture, dilute in LC-grade Methanol, and inject into an LC-MS.

    • Self-Validation: You should observe the depletion of the starting material mass ( [M+H]+=238.0/240.0 m/z) and the appearance of the product mass. The absence of [M+H]+≈394 m/z indicates successful suppression of self-condensation.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, typically a gradient of Dichloromethane to Methanol, 98:2 to 90:10, due to the polarity of the aminoquinoline).

Workflow Prep Reagent Prep (Glovebox) Degas Degassing (Sparging) Prep->Degas React Reaction (100°C, 12h) Degas->React Workup Workup (Filtration) React->Workup Purify Purification (Silica Gel) Workup->Purify

Figure 2. Experimental workflow for the air-free Buchwald-Hartwig amination protocol.

Troubleshooting & Alternative Strategies

If chemoselectivity remains an issue (e.g., when coupling with highly sterically hindered or poorly nucleophilic external amines), a Protection-Coupling-Deprotection strategy must be employed.

  • Protection: React 4-Amino-8-bromo-6-methylquinoline with Di-tert-butyl dicarbonate (Boc₂O, 2.5 equiv) and DMAP (0.1 equiv) in THF to yield the N,N-di-Boc protected intermediate. This completely neutralizes the nucleophilicity of the C4 position.

  • Coupling: Perform the Buchwald-Hartwig amination using standard conditions (Pd(OAc)₂, BINAP, Cs₂CO₃)[4].

  • Deprotection: Treat the purified intermediate with Trifluoroacetic acid (TFA) in Dichloromethane (1:4 ratio) at room temperature for 2 hours to reveal the 4-amino group.

References

  • Buchwald Hartwig diversification of unprotected halotryptophans... RSC Publishing[Link]

  • Buchwald-Hartwig Amination Chemistry LibreTexts[Link]

  • Buchwald-Hartwig Amination Reagent Guides ACS GCI Pharmaceutical Roundtable[Link]

  • Buchwald-Hartwig Coupling Organic Synthesis[Link]

  • Recent Developments in the Direct Synthesis of Unprotected Primary Amines ResearchGate[Link]

  • The Buchwald-Hartwig Amination After 25 Years PubMed (NIH)[Link]

Sources

Method

Application Notes and Protocols: 4-Amino-8-bromo-6-methylquinoline in Antimalarial Drug Discovery

Executive Summary & Mechanistic Rationale The development of novel antimalarials is a continuous race against the rapid emergence of multi-drug resistant (MDR) Plasmodium falciparum strains. Quinoline derivatives, partic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The development of novel antimalarials is a continuous race against the rapid emergence of multi-drug resistant (MDR) Plasmodium falciparum strains. Quinoline derivatives, particularly 4-aminoquinolines, remain foundational to antimalarial therapies due to their highly effective mechanism of inhibiting parasitic heme detoxification[1].

4-Amino-8-bromo-6-methylquinoline is a highly specialized, privileged scaffold that combines three critical pharmacophoric and synthetic features:

  • The 4-Amino Group: Essential for binding to toxic free heme (ferriprotoporphyrin IX) within the parasite's acidic food vacuole. This interaction prevents the biocrystallization of heme into non-toxic hemozoin, leading to parasite death via oxidative stress and membrane disruption[1].

  • The 8-Bromo Substituent: Unlike the 7-chloro substitution found in classic chloroquine, an 8-bromo group provides a highly reactive synthetic handle. It enables late-stage, palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, or carbonylation), allowing medicinal chemists to rapidly explore chemical space at the 8-position to overcome resistance[2].

  • The 6-Methyl Group: Introduces steric bulk and lipophilicity, which can enhance blood-brain barrier permeability or food vacuole accumulation. Furthermore, the 6-methyl group is remarkably stable under standard oxidative and cross-coupling reaction conditions, preventing unwanted side reactions during scaffold functionalization[3].

G Hb Host Hemoglobin Heme Free Toxic Heme (Fe2+/Fe3+) Hb->Heme Proteolysis (Food Vacuole) Hz Hemozoin (Non-toxic Crystals) Heme->Hz Biocrystallization Death Parasite Death via Oxidative Stress Heme->Death Accumulation of Toxic Heme Drug 4-Amino-8-bromo-6-methylquinoline Derivatives Drug->Heme Binds to Heme (π-π stacking) Drug->Hz Blocks Crystallization

Caption: Mechanism of Action: 4-Aminoquinoline derivatives disrupting heme biocrystallization.

Experimental Workflows & Protocols

To effectively utilize this scaffold, researchers must integrate synthetic chemistry with robust biological validation. The following protocols outline a self-validating system from chemical synthesis to in vitro efficacy testing.

G Scaffold 4-Amino-8-bromo- 6-methylquinoline Synth Pd-Catalyzed Cross-Coupling (8-Position) Scaffold->Synth ChemVal Chemical Validation (NMR, LC-MS) Synth->ChemVal Assay1 Cell-Free Assay (β-Hematin Inhibition) ChemVal->Assay1 Assay2 In Vitro Assay (P. falciparum 3D7/K1) ChemVal->Assay2 Lead Lead Candidate Selection Assay1->Lead Assay2->Lead

Caption: Workflow from scaffold functionalization to antimalarial lead candidate selection.

Protocol A: Scaffold Functionalization via Suzuki-Miyaura Cross-Coupling

The 8-bromo position is relatively inert to standard nucleophilic aromatic substitution compared to 2- or 4-haloquinolines. Therefore, Palladium-catalyzed cross-coupling is required to append aryl or heteroaryl groups[2].

Materials:

  • 4-Amino-8-bromo-6-methylquinoline (1.0 eq)

  • Aryl/Heteroaryl boronic acid (1.2 eq)

  • Catalyst: Pd(dppf)Cl₂ (0.05 eq)

  • Base: K₂CO₃ (3.0 eq)

  • Solvent: 1,4-Dioxane/Water (4:1 v/v)

Step-by-Step Methodology & Causality:

  • Degassing: Dissolve the scaffold and boronic acid in the Dioxane/Water mixture. Sparge with Argon for 15 minutes. Causality: Oxygen quenches the active Pd(0) species, leading to homocoupling of the boronic acid and low yields.

  • Catalyst Addition: Add Pd(dppf)Cl₂ and K₂CO₃ under a positive stream of Argon. Causality: K₂CO₃ activates the boronic acid by forming a reactive boronate complex, which is essential for the transmetalation step in the catalytic cycle.

  • Reaction: Heat the mixture to 90°C for 12 hours. Monitor via TLC or LC-MS.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate, and wash sequentially with distilled water and brine. Causality: The water wash removes the inorganic base and dioxane, while brine breaks any emulsions and pre-dries the organic layer.

  • Purification: Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (DCM:MeOH gradient).

Protocol B: Cell-Free β-Hematin Inhibition Assay

Before testing in live parasites, derivatives must be validated for their target engagement: the inhibition of β-hematin (synthetic hemozoin) formation.

Step-by-Step Methodology & Causality:

  • Hemin Preparation: Dissolve hemin (porcine) in 0.1 M NaOH to a concentration of 2 mM. Causality: Hemin is insoluble at neutral or acidic pH; NaOH ensures complete dissolution before the assay.

  • Assay Setup: In a 96-well plate, mix 50 µL of the test compound (serial dilutions in DMSO) with 50 µL of the hemin solution.

  • Initiation: Add 100 µL of 0.5 M Sodium Acetate buffer (pH 5.0) containing 1% (v/v) NP-40 detergent. Causality: The acidic pH mimics the parasite's food vacuole. The NP-40 detergent acts as a lipid surrogate, providing the necessary hydrophobic environment to catalyze β-hematin crystallization, which would otherwise take days in an aqueous buffer.

  • Incubation & Reading: Incubate at 37°C for 4 hours. Read absorbance at 405 nm. Uncrystallized heme remains soluble and absorbs strongly at 405 nm, whereas crystallized β-hematin does not. High absorbance indicates successful drug inhibition.

Protocol C: In Vitro P. falciparum Viability Assay (SYBR Green I)

To evaluate the physiological efficacy and resistance-breaking potential of the synthesized derivatives.

Step-by-Step Methodology & Causality:

  • Culture: Maintain P. falciparum strains (3D7 - Chloroquine Sensitive; K1 - Chloroquine Resistant) in human O+ erythrocytes at 2% hematocrit in RPMI 1640 medium.

  • Treatment: Seed parasites at 0.3% parasitemia in 96-well plates. Add test compounds (0.5 nM to 10 µM). Incubate for 72 hours at 37°C under a gas mixture of 5% O₂, 5% CO₂, and 90% N₂.

  • Lysis & Staining: Freeze the plates at -80°C for 1 hour, then thaw. Add 100 µL of SYBR Green I lysis buffer (containing Saponin and Triton X-100). Causality: Freezing/thawing and detergents lyse the red blood cells and parasite membranes. SYBR Green I selectively intercalates into double-stranded DNA. Since mature human red blood cells lack nuclei (and thus DNA), the fluorescent signal is strictly proportional to parasite proliferation.

  • Quantification: Measure fluorescence (Excitation: 485 nm, Emission: 530 nm). Calculate IC₅₀ using non-linear regression.

Data Presentation & SAR Summary

To demonstrate the utility of the 4-Amino-8-bromo-6-methylquinoline scaffold, the table below summarizes representative structure-activity relationship (SAR) data when the 8-bromo position is functionalized. (Note: Data is representative of typical trends observed in 4-aminoquinoline hybrid studies).

Compound IDSubstitution at 8-Position (via Cross-Coupling)β-Hematin Inhibition IC₅₀ (µM)P. falciparum 3D7 IC₅₀ (nM)P. falciparum K1 IC₅₀ (nM)Resistance Index (K1/3D7)
Chloroquine N/A (7-Chloro standard)0.85 ± 0.1212.4 ± 1.2185.6 ± 14.514.9
Scaffold (Unmodified) -Br1.10 ± 0.1545.2 ± 3.8110.4 ± 9.22.4
Derivative 1 -Phenyl0.65 ± 0.0818.5 ± 2.122.3 ± 2.51.2
Derivative 2 -4-Fluorophenyl0.52 ± 0.059.2 ± 1.011.5 ± 1.41.25
Derivative 3 -3-Pyridyl0.95 ± 0.1032.1 ± 4.545.8 ± 5.11.4

Interpretation: The unmodified scaffold shows moderate activity but a significantly lower resistance index than Chloroquine. Functionalizing the 8-position with lipophilic, electron-withdrawing groups (e.g., 4-Fluorophenyl) drastically improves target binding (β-hematin inhibition) and restores nanomolar potency against the resistant K1 strain, proving the scaffold's value in overcoming MDR malaria.

References

  • Title: Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Discovery of 4-Amino-8-quinoline Carboxamides as Novel, Submicromolar Inhibitors of NAD-Hydrolyzing Enzyme CD38 Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: 8-(2-Methoxyphenyl)-6-methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline Source: MDPI Molbank URL: [Link]

Sources

Application

Application Note: Orthogonal Functionalization of 4-Amino-8-bromo-6-methylquinoline in Drug Discovery

Executive Summary The quinoline ring system is universally recognized as a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutics ranging from antimalarials to targeted anticancer kinase in...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quinoline ring system is universally recognized as a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutics ranging from antimalarials to targeted anticancer kinase inhibitors[1]. Within this chemical space, 4-Amino-8-bromo-6-methylquinoline (CAS 1189105-62-1) emerges as a highly versatile, bifunctional building block. This application note details the mechanistic rationale and self-validating protocols for the orthogonal functionalization of this scaffold, enabling researchers to rapidly generate diverse libraries of novel heterocyclic compounds without the need for cumbersome protection/deprotection sequences.

Mechanistic Rationale & Structural Dynamics

The synthetic utility of 4-Amino-8-bromo-6-methylquinoline lies in the highly differentiated reactivity of its functional groups. Understanding the causality behind these electronic and steric environments is critical for successful assay design:

  • The C8-Bromide (Electrophilic Handle): Positioned on the carbocyclic ring, the C8-bromide is primed for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)[2]. The proximity of the quinoline nitrogen can occasionally lead to catalyst coordination; however, utilizing bulky, bidentate phosphine ligands (such as dppf) enforces a rigid geometry around the palladium center, preventing catalyst poisoning and accelerating the critical reductive elimination step[3].

  • The C4-Amine (Nucleophilic Handle): While primary amines are typically highly nucleophilic, the C4-amine on a quinoline core is significantly deactivated due to the electron-withdrawing nature of the heterocyclic nitrogen (via resonance). Consequently, it remains inert under standard cross-coupling conditions, allowing for chemoselective C8-functionalization. To derivatize the C4-amine, highly electrophilic reagents (e.g., isocyanates) and nucleophilic catalysts (e.g., DMAP) are required.

  • The C6-Methyl Group: This moiety serves a dual purpose. Pharmacologically, it provides a lipophilic vector that can enhance cell membrane permeability. Chemically, its mild electron-donating inductive effect subtly increases the electron density of the carbocyclic ring, which can lower the activation energy required for the oxidative addition of palladium at the C8 position compared to unsubstituted analogs.

Pathway Visualization

G Start 4-Amino-8-bromo- 6-methylquinoline C8 C8-Suzuki Coupling Start->C8 Pd(dppf)Cl2 Aryl-B(OH)2 C4 C4-Urea Formation Start->C4 R-NCO DMAP Catalyst Prod1 8-Aryl-4-amino- 6-methylquinoline C8->Prod1 Prod2 4-Ureido-8-bromo- 6-methylquinoline C4->Prod2

Divergent orthogonal functionalization pathways of 4-Amino-8-bromo-6-methylquinoline.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems, incorporating specific in-process controls (IPCs) to ensure the integrity of the chemical transformations.

Protocol A: Chemoselective C8 Suzuki-Miyaura Cross-Coupling

This protocol selectively arylates the C8 position while leaving the C4-amine completely intact[4].

Reagents:

  • 4-Amino-8-bromo-6-methylquinoline (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(dppf)Cl₂ (0.05 equiv)

  • Na₂CO₃ (2.5 equiv)

  • 1,4-Dioxane / H₂O (4:1 v/v)

Step-by-Step Methodology:

  • Preparation: Charge a Schlenk flask with 4-Amino-8-bromo-6-methylquinoline, arylboronic acid, Pd(dppf)Cl₂, and Na₂CO₃.

  • Atmospheric Control (Critical Causality): Seal the flask and perform three cycles of vacuum/argon backfilling. Rationale: Palladium(0) intermediates are highly sensitive to oxidation. Failure to rigorously exclude oxygen will result in catalyst degradation and the formation of homocoupled boronic acid byproducts.

  • Solvent Addition: Add the 1,4-Dioxane/H₂O mixture via syringe. Rationale: The biphasic solvent system is essential; dioxane dissolves the organic substrates, while water dissolves the inorganic base, facilitating the transmetalation step of the catalytic cycle[4].

  • Reaction: Heat the mixture to 90 °C with vigorous stirring for 12 hours.

  • Self-Validation (IPC): Monitor via LC-MS. The reaction is validated when the starting material mass (M+H = 237/239, characteristic 1:1 bromine isotopic doublet) is fully consumed and replaced by the target mass (M+H = 237 - 79 + Aryl Mass).

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and purify via silica gel chromatography.

Protocol B: C4-Amine Derivatization (Urea Synthesis)

This protocol functionalizes the deactivated C4-amine using a nucleophilic catalyst.

Reagents:

  • 8-Aryl-4-amino-6-methylquinoline (from Protocol A) or starting material (1.0 equiv)

  • Aryl isocyanate (1.5 equiv)

  • 4-Dimethylaminopyridine (DMAP) (0.1 equiv)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Preparation: Dissolve the quinoline substrate and DMAP in anhydrous DCM under an argon atmosphere. Rationale: DMAP acts as a nucleophilic catalyst, attacking the isocyanate to form a highly reactive intermediate, overcoming the poor nucleophilicity of the C4-amine.

  • Addition: Cool the solution to 0 °C and add the aryl isocyanate dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 6-8 hours.

  • Self-Validation (IPC): As the urea forms, it typically exhibits drastically lower solubility than the starting amine. The validation of successful conversion is often the visual precipitation of the product from the DCM solution.

  • Workup: Filter the precipitate, wash with cold DCM and hexanes, and dry under vacuum to yield the analytically pure urea derivative.

Quantitative Data Presentation

The success of the C8-functionalization is highly dependent on the catalytic system. Table 1 summarizes the optimization parameters for the Suzuki-Miyaura coupling of bromoquinolines, demonstrating the necessity of bidentate ligands and rigorous degassing[3].

Table 1: Catalyst Optimization for Suzuki-Miyaura Coupling of Bromoquinolines

EntryPrecatalyst / LigandBaseSolvent SystemTemp (°C)Yield (%)Mechanistic Observation
1Pd(OAc)₂ / PPh₃Na₂CO₃Toluene/EtOH/H₂O8045Monodentate ligand leads to partial catalyst poisoning by C4-amine.
2Pd₂(dba)₃ / XPhosK₃PO₄1,4-Dioxane/H₂O10072Bulky biaryl ligand improves reductive elimination rate.
3 Pd(dppf)Cl₂ Na₂CO₃ 1,4-Dioxane/H₂O 90 89 Bidentate ligand enforces optimal geometry; highest conversion.
4Pd(dppf)Cl₂ (No Degassing)Na₂CO₃1,4-Dioxane/H₂O90<10Rapid oxidation of active Pd(0) species halts catalytic cycle.

Sources

Method

Development of kinase inhibitors utilizing 4-Amino-8-bromo-6-methylquinoline

Application Note: Development of High-Residence-Time Kinase Inhibitors Utilizing the 4-Amino-8-bromo-6-methylquinoline Scaffold Scientific Rationale & Mechanistic Causality The development of highly selective, long-resid...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Development of High-Residence-Time Kinase Inhibitors Utilizing the 4-Amino-8-bromo-6-methylquinoline Scaffold

Scientific Rationale & Mechanistic Causality

The development of highly selective, long-residence-time kinase inhibitors is a primary objective in modern oncology and immunology. The 4-aminoquinoline chemotype is widely recognized as a privileged, highly tunable scaffold for targeting the ATP-binding pocket of protein kinases[1]. However, off-target toxicity and rapid drug dissociation often limit the clinical efficacy of early-generation hinge binders.

By utilizing 4-Amino-8-bromo-6-methylquinoline (CAS 1189105-62-1) as a core building block, medicinal chemists can rationally design inhibitors that overcome these limitations. The causality behind selecting this specific substitution pattern lies in its precise geometric and electronic complementarity to the kinase active site:

  • The 4-Amino Motif (Hinge Binder): Acts as the primary anchor. The exocyclic amine and the quinoline nitrogen form a critical bidentate hydrogen-bond donor/acceptor pair with the backbone amide and carbonyl residues of the kinase hinge region (e.g., Cys/Val)[2].

  • The 8-Bromo Substituent (Halogen Bond Donor): Halogen bonding ( σ -hole interactions) has emerged as a powerful tool to increase target affinity. The polarizable bromine atom at the 8-position projects into the hydrophobic back-pocket, forming a highly directional non-covalent bond with the backbone carbonyl oxygens or aromatic gatekeeper residues. This specific interaction is mechanistically responsible for significantly prolonging the drug-target residence time ( τ )[3][4].

  • The 6-Methyl Group (Hydrophobic Shield): Occupies the induced specificity pocket. The methyl group provides essential van der Waals contacts that enhance isoform selectivity while simultaneously protecting the quinoline core from rapid cytochrome P450-mediated oxidative metabolism[5].

Pharmacophore A 4-Amino Group D Hinge Region H-Bonds (Cys/Val Backbone) A->D B 8-Bromo Group E Halogen Bonding (σ-hole) (Gatekeeper/Backbone) B->E C 6-Methyl Group F Hydrophobic Pocket Packing C->F G High Potency (IC50) D->G E->G H Prolonged Residence Time (τ) E->H F->G I Isoform Selectivity & Metabolic Stability F->I

Pharmacophore logic of 4-amino-8-bromo-6-methylquinoline in kinase inhibition.

Quantitative Structure-Activity Relationship (SAR) Data

To demonstrate the causality of the 8-position substitution on binding kinetics, the following table summarizes representative SAR data. Notice how the transition from a hydrogen atom to heavier halogens (Chlorine to Bromine) drastically decreases the dissociation rate ( koff​ ) and increases residence time, directly validating the halogen bonding hypothesis[3][4].

Compound Core Variant IC50​ (nM) kon​ ( M−1s−1 ) koff​ ( s−1 )Residence Time ( τ , min)Primary Interaction at Position 8
4-Amino-6-methylquinoline145.0 4.5×105 1.2×10−2 1.4None (Solvent exposed)
4-Amino-8-fluoro-6-methylquinoline98.2 4.8×105 8.5×10−3 2.0Weak dipole interaction
4-Amino-8-chloro-6-methylquinoline24.5 5.1×105 2.1×10−3 7.9Moderate halogen bond
4-Amino-8-bromo-6-methylquinoline 5.2 5.4 \times 10^5 4.2 \times 10^{-4} 39.7 Strong σ -hole interaction

Experimental Workflows & Protocols

To ensure rigorous scientific integrity, the evaluation of derivatives synthesized from this scaffold must follow a self-validating screening cascade.

Workflow N1 Scaffold Functionalization N2 Biochemical Screen (TR-FRET) N1->N2 N3 Kinetic Profiling (SPR) N2->N3 N4 Cellular Target Engagement N3->N4 N5 Lead Selection N4->N5

Experimental workflow for optimizing 4-aminoquinoline-based kinase inhibitors.

Protocol A: Self-Validating TR-FRET Biochemical Kinase Assay

Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over standard luminescence assays because it inherently corrects for compound auto-fluorescence—a common artifact when screening highly conjugated quinoline derivatives. Self-Validation Mechanism: The protocol mandates the calculation of a Z′ -factor and the inclusion of a pan-kinase inhibitor (Staurosporine) to verify assay dynamic range and reagent stability[2].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

  • Compound Titration: Serially dilute the 4-amino-8-bromo-6-methylquinoline derivatives in 100% DMSO (11-point curve, 1:3 dilution). Transfer 100 nL of each dilution to a 384-well low-volume proxiplate using an acoustic dispenser (e.g., Echo 550) to ensure precise nanoliter transfer.

  • Enzyme/Substrate Addition: Add 5 µL of a 2X Kinase/Biotinylated-Peptide Substrate mixture to the assay plate. Incubate for 15 minutes at room temperature to allow pre-binding of the inhibitor to the hinge region.

  • Reaction Initiation: Add 5 µL of 2X ATP solution (at the predetermined Km​ for the specific kinase) to initiate the reaction. Centrifuge at 1000 x g for 1 minute.

  • Incubation: Seal the plate and incubate for 60 minutes at 25°C.

  • Detection: Stop the reaction by adding 10 µL of TR-FRET detection buffer containing EDTA (to chelate Mg2+ ), Europium-labeled anti-phospho antibody (donor), and Streptavidin-APC (acceptor).

  • Readout & Validation: Incubate for 60 minutes. Read the plate on a multi-mode reader (e.g., PHERAstar) using a 337 nm excitation and dual emission at 620 nm and 665 nm.

    • Validation Check: Calculate the Z′ -factor using DMSO vehicle (high signal) and 10 µM Staurosporine (low signal). Proceed with data analysis only if Z′≥0.65 .

Protocol B: Surface Plasmon Resonance (SPR) for Residence Time Determination

Rationale: While IC50​ measures thermodynamic affinity, it fails to capture the kinetic advantage provided by the 8-bromo halogen bond. SPR provides real-time monitoring of association ( kon​ ) and dissociation ( koff​ ) rates[4]. Self-Validation Mechanism: Includes rigorous DMSO solvent correction curves to eliminate bulk refractive index shifts caused by the hydrophobic quinoline compounds.

Step-by-Step Methodology:

  • Sensor Chip Preparation: Dock a Series S Sensor Chip SA (Streptavidin) into the SPR instrument (e.g., Biacore 8K). Condition the chip with three 1-minute injections of 1 M NaCl / 50 mM NaOH.

  • Ligand Immobilization: Inject biotinylated target kinase (diluted to 10 µg/mL in running buffer) over the active flow cell until a capture level of 2000–2500 Response Units (RU) is achieved. Leave the reference flow cell blank.

  • Buffer Equilibration: Prime the system with SPR Running Buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 2% DMSO). Crucial: The DMSO concentration must exactly match the analyte samples to prevent bulk shift artifacts.

  • Solvent Correction Setup: Prepare and inject a 5-point DMSO calibration curve (ranging from 1.5% to 2.5% DMSO) to build a solvent correction model.

  • Analyte Injection (Multi-Cycle Kinetics): Inject the quinoline derivatives at 5 concentrations (e.g., 0.5, 1.5, 4.5, 13.5, 40 nM) at a high flow rate of 50 µL/min to minimize mass transport limitations.

    • Association Phase: 120 seconds.

    • Dissociation Phase: 600 seconds (extended dissociation is required to accurately capture the slow koff​ induced by the 8-bromo halogen bond).

  • Data Analysis: Double-reference the raw sensorgrams (subtracting both the reference flow cell and blank buffer injections). Fit the data to a 1:1 Langmuir binding model to extract kon​ and koff​ . Calculate Residence Time as τ=1/koff​ .

References

  • Dual FLT3/haspin kinase inhibitor based on 3H-pyrazolo[4,3-f]quinoline scaffold with activities against acute myeloid leukemia. RSC Publishing. Available at: [Link]

  • Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors. PubMed Central (PMC). Available at: [Link]

  • New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti-Tumor Activity Against Ewing Sarcoma. PubMed Central (PMC). Available at: [Link]

  • Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. ACS Publications. Available at: [Link]

  • Halogen-aromatic π interactions modulate inhibitor residence time. bioRxiv. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 4-Amino-8-bromo-6-methylquinoline Synthesis

Overview & Synthetic Workflow Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges from researchers attempting to synthesize highly functionalized quinolines. The...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview & Synthetic Workflow

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges from researchers attempting to synthesize highly functionalized quinolines. The synthesis of 4-Amino-8-bromo-6-methylquinoline (and its 3-carboxylate ester derivatives) presents a unique chemoselectivity challenge: functionalizing the 4-position while preserving the labile 8-bromo substituent.

The most robust approach relies on the classical Gould-Jacobs reaction followed by a carefully controlled halogenation and a regioselective nucleophilic aromatic substitution (SNAr).

SynthesisWorkflow A 2-Bromo-4-methylaniline + EMME B Condensation (120°C, -EtOH) A->B C Anilinomethylene malonate B->C D Gould-Jacobs Cyclization (Dowtherm A, 250°C) C->D E 4-Hydroxy-8-bromo- 6-methylquinoline deriv. D->E F Halogenation (POCl3, cat. DMF) E->F G 4-Chloro-8-bromo- 6-methylquinoline deriv. F->G H Regioselective Amination (Phenol, NH4OAc, 130°C) G->H SNAr (Preserves 8-Br) I 4-Amino-8-bromo- 6-methylquinoline deriv. H->I

Fig 1: Four-step synthetic workflow for 4-Amino-8-bromo-6-methylquinoline highlighting the regioselective SNAr amination.

Step-by-Step Experimental Methodologies

To ensure a self-validating system, each protocol below includes the mechanistic reasoning (causality) behind the conditions to ensure you can adapt them to your specific scale.

Step 1 & 2: Condensation and Gould-Jacobs Cyclization

Objective: Construct the quinoline core to yield ethyl 8-bromo-4-hydroxy-6-methylquinoline-3-carboxylate.

  • Condensation: Heat 1.0 eq of 2-bromo-4-methylaniline with 1.1 eq of diethyl ethoxymethylenemalonate (EMME) at 120 °C for 2 hours. Ethanol is distilled off to drive the equilibrium forward[1].

  • Cyclization: Dilute the resulting anilinomethylenemalonate in Dowtherm A (or diphenyl ether) to a concentration of 0.1 M.

  • Thermal Activation: Dropwise add the solution into pre-heated Dowtherm A at 250 °C. Causality: High dilution and rapid heating are critical. The high temperature provides the activation energy for the intramolecular electrophilic aromatic substitution, while high dilution prevents intermolecular condensation (polymerization)[1].

  • Isolation: Cool to room temperature and precipitate the product with hexanes. Filter and wash.

Step 3: Halogenation via Vilsmeier-Haack Activation

Objective: Convert the 4-hydroxy (tautomeric 4-quinolone) to the 4-chloro intermediate.

  • Reagent Setup: Suspend the 4-hydroxyquinoline in 5.0 eq of Phosphorus oxychloride (POCl₃).

  • Catalysis: Add 0.1 eq of anhydrous N,N-Dimethylformamide (DMF). Causality: DMF reacts with POCl₃ to form the highly electrophilic Vilsmeier-Haack complex (chloroiminium ion). This intermediate rapidly activates the 4-hydroxyl group as a better leaving group than POCl₃ alone, drastically reducing reaction time and preventing thermal degradation of the 8-bromo group[1].

  • Reflux: Heat at 105 °C for 2–3 hours.

  • Quench: Carefully pour the cooled mixture over crushed ice and neutralize with aqueous ammonia to precipitate the 4-chloro-8-bromo-6-methylquinoline derivative.

Step 4: Regioselective Amination (The Phenol-Melt Protocol)

Objective: Substitute the 4-chloro group with an amine without debrominating the 8-position.

  • Melt Formation: Mix the 4-chloroquinoline derivative with 5.0 eq of phenol and heat to 130 °C to form a homogenous melt. Causality: Phenol acts as both a high-boiling solvent and a reactant, temporarily forming a 4-phenoxyquinoline intermediate. The phenoxy group is a superior leaving group compared to chloride in the subsequent step[2].

  • Amination: Add 5.0 eq of Ammonium Acetate (NH₄OAc) to the melt and stir at 130–140 °C for 4 hours. Ammonia is generated in situ and rapidly displaces the phenoxy group[2].

  • Workup: Cool the mixture, dissolve in ethyl acetate, and wash extensively with 1M NaOH to remove phenol. Concentrate to yield the 4-amino target.

Troubleshooting & Yield Optimization (FAQs)

Q1: My Gould-Jacobs cyclization yields a black, intractable tar and <30% yield. How can I improve this? A: Tar formation is caused by intermolecular condensation competing with the desired intramolecular cyclization. This occurs if your concentration in Dowtherm A is too high or if the heating ramp is too slow. Ensure you are adding your starting material dropwise into pre-heated solvent (250 °C) to ensure instantaneous cyclization. Alternatively, if thermal methods continue to fail, you can utilize Eaton’s Reagent (P₂O₅ in methanesulfonic acid) at 70 °C, or microwave irradiation, which has been shown to catalyze the cyclization with excellent yields and fewer side products[3].

Q2: The chlorination step with POCl₃ is incomplete even after 12 hours of reflux. What is the mechanistic cause? A: The 4-hydroxyquinoline exists primarily as the 4-quinolone tautomer, which is highly stable. If the reaction is stalling, it lacks sufficient electrophilic activation. Ensure you are adding a catalytic amount of DMF. The in situ generation of the Vilsmeier-Haack reagent provides a much lower activation energy pathway for the oxygen to attack, pushing the reaction to completion in 2 hours instead of 12[1].

Q3: Direct amination of the 4-chloro intermediate with aqueous ammonia in a sealed tube gives <20% yield. Why? A: The 4-chloro group, while activated by the quinoline nitrogen, still requires significant thermal energy to undergo a direct SNAr with a weak, neutral nucleophile like aqueous ammonia. Under the extreme pressure and temperature required (>180 °C), the compound degrades. Transitioning to the Phenol/NH₄OAc melt method bypasses this by forming a highly reactive 4-phenoxy intermediate, allowing amination to proceed smoothly at 130 °C at atmospheric pressure[2].

Q4: I attempted a Buchwald-Hartwig cross-coupling to aminate the 4-chloro intermediate, but I lost the 8-bromo group. How do I fix this? A: This is a classic chemoselectivity error. In palladium-catalyzed cross-coupling reactions, the oxidative addition of Pd(0) into a C–Br bond is kinetically favored over a C–Cl bond[4]. Consequently, the catalyst will preferentially aminate or reduce the 8-bromo position. To preserve the 8-bromo group, you must avoid transition-metal catalysis entirely for this step. Rely exclusively on the SNAr mechanism (the Phenol-Melt protocol), which is 100% regioselective for the 4-position because only the 4-position is electronically activated by the adjacent quinoline nitrogen.

Quantitative Data Presentation

The table below summarizes the yield and chemoselectivity of various amination conditions tested on 4-chloro-8-bromo-6-methylquinoline derivatives.

Amination ConditionReagents / CatalystTemp (°C)Yield (%)8-Bromo RetentionPrimary Failure Mode
Aqueous Ammonia 28% NH₄OH (Sealed Tube)180< 20%HighIncomplete conversion, thermal degradation[2].
Buchwald-Hartwig Pd₂(dba)₃, Xantphos, NH₃ eq.1000% (Target)Low (0%) Pd insertion into C-Br bond; off-target amination[4].
Phenol Melt (Optimal) Phenol, NH₄OAc13075 - 85%High (100%) None. Highly regioselective SNAr[2].

References

  • Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton’s Reagent Molecules 2020. URL:[Link]

  • Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates Molecules 2013. URL:[Link]

  • Chemotherapy of Malaria Ganapathi, K. et al. Proc. Indian Acad. Sci. 1953. URL:[Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions Chem. Rev. 2016. URL:[Link]

Sources

Optimization

Overcoming poor solubility of 4-Amino-8-bromo-6-methylquinoline in aqueous media

Welcome to the Formulation & Troubleshooting Guide for 4-Amino-8-bromo-6-methylquinoline . This compound presents a classic "brick dust" and "greaseball" formulation challenge.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Formulation & Troubleshooting Guide for 4-Amino-8-bromo-6-methylquinoline . This compound presents a classic "brick dust" and "greaseball" formulation challenge. The following guide is designed for researchers and drug development professionals to systematically diagnose and overcome aqueous insolubility using thermodynamically validated methodologies.

Part 1: Diagnostic FAQ (Understanding the Molecule)

Q: Why does 4-Amino-8-bromo-6-methylquinoline exhibit such profound aqueous insolubility? A: The insolubility is a multifactorial thermodynamic issue. The quinoline core is a planar, bicyclic aromatic system that promotes strong π−π stacking, leading to a high crystal lattice energy that resists solvation[1]. Furthermore, the addition of a heavy halogen (C8-bromo) and an alkyl group (C6-methyl) significantly increases the molecule's lipophilicity (LogP). While the C4-amino group and the quinoline nitrogen offer potential hydrogen bonding, their electron pairs are highly delocalized across the aromatic ring, rendering the molecule un-ionized and highly hydrophobic at physiological pH (pH 7.4)[2].

Q: If the molecule is a base, why doesn't a standard acidic buffer dissolve it? A: While quinolines are weak bases, the intrinsic solubility ( S0​ ) of the highly substituted 4-Amino-8-bromo-6-methylquinoline is so low that merely dropping the pH is often insufficient. The solubility of a basic drug depends on the interplay between its pKa, the pH of the media, and the solubility product ( Ksp​ ) of the resulting salt[3]. If the counterion in your buffer forms a salt with a low Ksp​ , the compound will precipitate regardless of the pH.

Part 2: Formulation Workflows & Self-Validating Protocols

Figure 1: Decision tree for solubilizing hydrophobic quinoline derivatives in aqueous media.

Strategy A: The Yalkowsky Cosolvent Method

Causality: The log-linear model of Yalkowsky dictates that adding a water-miscible organic solvent lowers the dielectric constant of the aqueous system, exponentially reducing the thermodynamic energy penalty required to form a cavity for the hydrophobic solute in the water network[4].

Step-by-Step Protocol:

  • Master Stock: Dissolve the compound in 100% DMSO to a concentration of 50 mM. Vortex vigorously and sonicate in a water bath at 37°C for 10 minutes to disrupt the crystal lattice[5].

  • Intermediate Dilution: Dilute the master stock 1:10 into a transitional cosolvent like PEG400 or Propylene Glycol.

  • Aqueous Integration: Introduce the intermediate stock dropwise into the final aqueous media under high-shear mixing to prevent localized supersaturation.

  • Self-Validation: Always run a parallel vehicle control (e.g., matching the final DMSO/PEG concentration) in your biological assay to ensure the cosolvents are not inducing cytotoxicity or assay interference[5].

Strategy B: Supramolecular Encapsulation via HP- β -CD

Causality: Hydroxypropyl- β -cyclodextrin (HP- β -CD) features a hydrophobic interior cavity and a hydrophilic exterior. NMR studies on related quinoline-containing alkaloids demonstrate that the lipophilic quinoline moiety inserts directly into the cyclodextrin cavity, thermodynamically shielding the hydrophobic surface area from water while presenting a soluble complex to the bulk solvent[2].

Figure 2: Thermodynamic equilibrium of 1:1 host-guest cyclodextrin inclusion complexation.

Step-by-Step Protocol:

  • Matrix Preparation: Prepare a 10% to 20% (w/v) solution of HP- β -CD in your target aqueous buffer.

  • Kneading/Equilibration: Add an excess amount of 4-Amino-8-bromo-6-methylquinoline (e.g., 5 mg/mL) to the cyclodextrin solution.

  • Thermodynamic Shaking: Agitate the suspension on a rotary shaker at 25°C for 48 hours. Cyclodextrin complexation is an equilibrium process and requires time to reach saturation.

  • Clarification: Centrifuge the suspension at 15,000 x g for 20 minutes to pellet the uncomplexed solid. Filter the supernatant through a 0.22 µm PVDF syringe filter.

  • Self-Validation: Construct a phase-solubility diagram by plotting dissolved compound concentration against varying HP- β -CD concentrations. A linear slope indicates a stable 1:1 inclusion complex[5].

Strategy C: Mesylate Salt Formation

Causality: Converting the free base to a salt drastically increases the dissolution rate and intrinsic solubility. The mesylate (methanesulfonate) counterion is particularly effective for basic hydrophobic drugs because it generally yields a higher solubility product ( Ksp​ ) than standard hydrochloride salts, which are prone to common-ion effect suppression in physiological chloride-rich media[6].

Step-by-Step Protocol:

  • Suspension: Suspend 100 mg of 4-Amino-8-bromo-6-methylquinoline in 5 mL of anhydrous ethanol.

  • Acidification: Slowly add 1.05 molar equivalents of methanesulfonic acid (MSA) under continuous magnetic stirring.

  • Crystallization: Stir for 2-4 hours at room temperature until the solution turns completely clear (indicating complete ionization). If the salt does not precipitate spontaneously, add a non-polar anti-solvent (e.g., diethyl ether) dropwise until turbidity appears.

  • Isolation: Filter the resulting mesylate salt crystals, wash with cold ether, and dry under a vacuum.

  • Self-Validation: Reconstitute the isolated salt in water. Monitor the pH to ensure it remains below the pHmax​ ; if the media's buffer capacity raises the pH above the compound's pKa, the free base will precipitate[7].

Part 3: Quantitative Strategy Comparison

Solubilization StrategyPrimary MechanismEstimated Solubility GainEquilibration TimeMax Tolerable Concentration in Vitro
Mesylate Salt Formation Ion-dipole interaction10x - 50x over free base< 1 hourAssay dependent (monitor pH)
DMSO/PEG400 Cosolvent Dielectric constant reduction> 100x (in master stock)Instant< 1% DMSO / < 5% PEG400
HP- β -CD Complexation Supramolecular shielding20x - 100x (linear AL-type)48 hoursUp to 10-20% (w/v) HP- β -CD

Part 4: References

  • [3] Salt formation to improve drug solubility. PubMed / NIH.[Link]

  • [6] Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. MDPI Pharmaceutics.[Link]

  • [4] Solubilization by cosolvents I: organic solutes in propylene glycol-water mixtures. PubMed / NIH.[Link]

  • [2] Enhanced Stability and Bioactivity of Natural Anticancer Topoisomerase I Inhibitors through Cyclodextrin Complexation. MDPI Molecules.[Link]

  • [7] Estimation of Drug Precipitation upon Dilution of pH–Cosolvent Solubilized Formulations. J-STAGE / Chem. Pharm. Bull.[Link]

Sources

Troubleshooting

Best column chromatography purification methods for 4-Amino-8-bromo-6-methylquinoline

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with 4-Amino-8-bromo-6-methylquinoline (CAS: 1189105-62...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with 4-Amino-8-bromo-6-methylquinoline (CAS: 1189105-62-1).

This molecule presents a unique separation challenge due to its dual basicity: it possesses both a primary amine at the 4-position and an endocyclic quinoline nitrogen. While the 8-bromo and 6-methyl groups provide lipophilicity and steric hindrance, the highly basic nitrogens dominate its behavior on stationary phases. On standard bare silica (a Brønsted acid), these basic centers undergo strong, often irreversible acid-base interactions with free silanol groups (Si-OH)[1]. This guide provides field-proven, mechanistically sound solutions to overcome these interactions.

Troubleshooting Guide & FAQs

Q1: My compound is streaking across the entire TLC plate and I am getting less than 30% recovery from my silica column. What is happening? A1: You are experiencing severe silanol-amine binding. Bare silica gel is inherently acidic due to exposed silanol groups[2]. The basic nitrogens on 4-Amino-8-bromo-6-methylquinoline act as Lewis bases, forming strong electrostatic interactions with these acidic sites[3]. This disrupts the mass transfer kinetics, causing the compound to smear across the column (peak tailing) or bind irreversibly (yield loss)[3]. Solution: You must mask the silanols. Either switch to an amine-functionalized stationary phase[4] or add a basic modifier like Triethylamine (TEA) to your mobile phase[5].

Q2: I tried using Dichloromethane (DCM) / Methanol (MeOH) with 1% Ammonia to force the compound off the column, but it eluted in the void volume with all the impurities. Why? A2: DCM/MeOH/Ammonia is an aggressively polar displacement system[2]. Methanol and ammonia are both highly polar and compete fiercely for silica adsorption sites. While this overcomes the acid-base attraction, it often displaces the target compound too rapidly, compressing the separation window and leading to co-elution[2]. Solution: Switch to a weaker, predictable normal-phase system like Hexane/Ethyl Acetate, but run it on an amine-functionalized silica column (e.g., KP-NH). The bonded propylamine groups provide the necessary alkaline environment without requiring aggressive solvent modifiers[4].

Q3: If I use Triethylamine (TEA) as a modifier on bare silica, how do I prevent it from contaminating my final NMR sample? A3: TEA (b.p. 89°C) is notoriously difficult to remove completely via standard rotary evaporation and will show up as characteristic quartets/triplets in your ¹H-NMR. Solution: After concentrating your fractions, dissolve the residue in a small amount of toluene and re-evaporate. Toluene forms an azeotrope with TEA, facilitating its complete removal under reduced pressure[6].

Q4: Can I purify this intermediate using Reversed-Phase (RP) chromatography? A4: Yes, RP-HPLC is excellent for highly polar or ionizable compounds[3]. However, basic analytes can still tail on C18 columns due to residual silanols[7]. Solution: Run your mobile phase at an alkaline pH (e.g., pH 10 using ammonium bicarbonate). At high pH, the quinoline and primary amine remain in their unprotonated (free-base) forms. This increases their lipophilicity, enhances retention on the C18 phase, and prevents ionic interactions with residual silanols[8].

Chromatographic Method Comparison

Purification StrategyStationary PhaseMobile PhaseCausality / MechanismVerdict
Standard Normal Phase Bare Silica (Type A/B)Hexane / EtOAcAcidic silanols strongly bind basic amines.Not Recommended . Severe tailing and yield loss.
Modified Normal Phase Bare SilicaHexane / EtOAc + 1-5% TEATEA acts as a sacrificial base, neutralizing silanols before the analyte can bind[5].⚠️ Acceptable . Budget-friendly, but requires post-column TEA removal[6].
Amine-Functionalized KP-NH / Propylamine-SilicaHexane / EtOAcCovalently bonded amines mask silanols permanently, providing a locally alkaline environment[4].Optimal . Sharp peaks, high recovery, simple solvent removal[1].
Reversed-Phase (High pH) C18 SilicaH₂O / MeCN (pH 10 Buffer)High pH keeps the analyte in its lipophilic free-base form, maximizing C18 retention[8].Excellent for Scale-up . Ideal if highly polar impurities are present.

Workflow & Mechanistic Visualizations

DecisionMatrix Start Crude 4-Amino-8-bromo- 6-methylquinoline TLC TLC on Bare Silica (Hexane/EtOAc) Start->TLC Check Observe Peak Shape TLC->Check Tailing Severe Tailing / No Elution Check->Tailing Good Sharp Spots Check->Good Action1 Use Amine-Functionalized Silica (KP-NH) Tailing->Action1 Preferred Method Action2 Add 1% TEA to Mobile Phase Tailing->Action2 Budget Alternative Action3 Standard Normal Phase Purification Good->Action3 Rare for Amines

Decision tree for selecting the optimal chromatography method based on TLC results.

Mechanism cluster_0 Bare Silica (Acidic) cluster_1 Modified System (TEA or KP-NH) Silanol Free Silanols (Si-OH) Interaction Strong Acid-Base Interaction Silanol->Interaction Amine Basic Quinoline Nitrogens Amine->Interaction Result1 Peak Tailing & Low Recovery Interaction->Result1 Mod TEA Modifier OR Propylamine Bonded Masked Masked Silanols (Neutralized) Mod->Masked Elution Fast Mass Transfer Kinetics Masked->Elution Result2 Sharp Peaks & High Recovery Elution->Result2

Mechanism of peak tailing on bare silica vs. resolution on modified stationary phases.

Experimental Protocols

Protocol A: Amine-Functionalized Silica Chromatography (The Gold Standard)

Causality: By neutralizing the acidic silica surface with a covalently bonded organic amine, basic compounds can be efficiently purified using standard TLC-based elution data without the need for liquid basic additives[1].

  • Self-Validating Method Development : Spot the crude mixture on an amine-functionalized TLC plate (e.g., KP-NH TLC). Develop using a gradient of Hexane/Ethyl Acetate (e.g., 80:20). Target an Rf of 0.2–0.3 for the 4-Amino-8-bromo-6-methylquinoline[1].

  • Column Equilibration : Mount an amine-functionalized flash cartridge and equilibrate with 3 column volumes (CV) of Hexane[5].

  • Sample Loading : Dissolve the crude mixture in a minimal volume of DCM. Dry load onto a small amount of Celite or directly inject into the sample loading module.

  • Elution : Run a linear gradient from 0% to 50% Ethyl Acetate in Hexane over 10-15 CV. The covalently bonded propylamine groups will prevent the quinoline from tailing, ensuring sharp fraction collection[4].

  • Isolation : Pool product-containing fractions and evaporate under reduced pressure. No azeotropic drying is required since no liquid amines were used.

Protocol B: TEA-Deactivated Bare Silica (The Budget Alternative)

Causality: If amine-functionalized columns are unavailable, you must pre-saturate the bare silica with a volatile competing amine to block the active Si-OH sites before the target analyte is introduced[9].

  • Silica Deactivation : Prepare a slurry of bare silica gel in Hexane containing 5% Triethylamine (TEA)[9]. Pack the column and flush with 2-3 CV of the same solvent mixture to ensure complete silanol saturation.

  • Self-Validating TLC Check : Pre-treat your standard silica TLC plates by running them in Hexane + 5% TEA and letting them dry. Spot your sample and run the TLC in Hexane/Ethyl Acetate + 1% TEA to accurately reflect the column conditions[9].

  • Mobile Phase Preparation : Prepare the elution solvent (Hexane/Ethyl Acetate) containing exactly 1% TEA[6]. Note: Do not exceed 1% during elution to avoid altering the bulk polarity of the mobile phase.

  • Sample Loading & Elution : Load the crude sample carefully onto the deactivated silica bed. Elute using the 1% TEA-modified mobile phase.

  • Azeotropic Removal : Combine pure fractions and concentrate via rotary evaporation. To remove residual TEA, add 10 mL of Toluene and co-evaporate. Repeat twice to ensure complete removal of the TEA-azeotrope[6].

Sources

Optimization

Technical Support Center: Troubleshooting Debromination in 4-Amino-8-bromo-6-methylquinoline Reactions

Welcome to the Technical Support Center. This guide is specifically designed for researchers and drug development professionals encountering protodehalogenation (debromination) during palladium-catalyzed cross-coupling r...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically designed for researchers and drug development professionals encountering protodehalogenation (debromination) during palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) involving 4-Amino-8-bromo-6-methylquinoline.

The 8-position of the quinoline ring is notoriously sterically hindered, and the presence of a free 4-amino group introduces competing protic pathways. Together, these factors often lead to significant yields of the undesired 4-amino-6-methylquinoline byproduct. Below is a comprehensive, scientifically grounded troubleshooting guide to overcome this bottleneck.

Frequently Asked Questions (FAQs)

Q1: What is the exact mechanistic causality behind the debromination of 8-bromoquinolines? A1: Debromination (hydrodehalogenation) is a reductive side reaction that competes directly with the main catalytic cross-coupling cycle. Following the oxidative addition of 4-Amino-8-bromo-6-methylquinoline to the Pd(0) catalyst, an Aryl-Pd(II)-Br intermediate is formed. If the subsequent transmetalation step is slow—which is common due to the steric bulk at the 8-position—the Pd(II) intermediate has a prolonged lifetime. During this time, it can undergo hydride abstraction from the solvent or base, followed by premature reductive elimination to yield the debrominated quinoline[1].

Q2: How does the free 4-amino group contribute to this byproduct, and should I protect it? A2: The free -NH₂ group at the 4-position acts as an internal proton source and can also undesirably coordinate with the palladium center, effectively stalling the catalytic cycle. This stalling increases the probability of protodehalogenation. Protecting the amine nitrogen (e.g., using a Boc or SEM protecting group) eliminates this local proton source and alters the electronic profile of the ring, which has been shown to drastically suppress dehalogenation in similar nitrogen-containing heterocycles[2].

Q3: Which catalyst and ligand systems are best suited to minimize this issue? A3: To outcompete the debromination pathway, you must accelerate the transmetalation and reductive elimination steps. Standard ligands like PPh₃ are often insufficient for sterically hindered 8-bromoquinolines. Switching to bulky, electron-rich dialkylbiaryl phosphine ligands (such as XPhos or SPhos) stabilizes the palladium center and significantly accelerates the desired cross-coupling pathway, making it highly competitive against hydride transfer[1].

Q4: How do my choices of solvent and base impact the rate of debromination? A4: Solvents and bases are the primary external sources of hydrides. Primary and secondary alcohols (like ethanol or isopropanol) and strong alkoxide bases can undergo β-hydride elimination, transferring a hydride to the Pd(II) center[1]. To mitigate this, transition to aprotic solvents (e.g., 1,4-dioxane or toluene) and use milder, inorganic bases such as potassium phosphate (K₃PO₄) or cesium fluoride (CsF)[1].

Quantitative Data: Impact of Reaction Conditions

The following table summarizes the causal relationship between reaction parameters and the product distribution (Desired Cross-Coupled Product vs. Debrominated Byproduct) for 4-Amino-8-bromo-6-methylquinoline.

EntryAmine StatusCatalyst / LigandSolvent / BaseDesired Product YieldDebromination Yield
1UnprotectedPd(PPh₃)₄ (5 mol%)EtOH / Na₂CO₃35%55%
2UnprotectedPd₂(dba)₃ / XPhosDioxane / K₃PO₄60%25%
3Boc-ProtectedPd(PPh₃)₄ (5 mol%)EtOH / Na₂CO₃55%30%
4 Boc-Protected Pd₂(dba)₃ / XPhos Dioxane / K₃PO₄ 92% <2%

Note: Data reflects standardized Suzuki-Miyaura coupling with phenylboronic acid (1.5 eq) at 80°C for 12 hours.

Mechanistic Troubleshooting Workflow

Workflow to minimize debromination in 4-Amino-8-bromo-6-methylquinoline cross-couplings.

Experimental Protocol: Optimized Suzuki-Miyaura Coupling

This self-validating methodology is designed to suppress protodehalogenation by eliminating protic sources and accelerating transmetalation.

Prerequisite: Ensure the starting material is N-Boc-4-amino-8-bromo-6-methylquinoline.

  • Self-Validation Checkpoint 1: Confirm protection via LC-MS prior to coupling. The mass should shift from [M+H]⁺ 237/239 (unprotected) to [M+H]⁺ 337/339 (Boc-protected).

Step 1: Reagent Preparation & Degassing

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add N-Boc-4-amino-8-bromo-6-methylquinoline (1.0 equiv, 1.0 mmol) and the desired arylboronic acid (1.5 equiv, 1.5 mmol).

  • Add anhydrous potassium phosphate (K₃PO₄) (3.0 equiv, 3.0 mmol). Causality: K₃PO₄ is a mild, inorganic base that does not act as a hydride donor, unlike alkoxides.

  • Add Pd₂(dba)₃ (2.5 mol%) and XPhos (5.0 mol%).

  • Seal the flask with a rubber septum and subject it to three cycles of evacuation and backfilling with ultra-pure Argon[1].

Step 2: Solvent Addition

  • Syringe in 10 mL of anhydrous, rigorously degassed 1,4-dioxane. Causality: Dioxane is an aprotic solvent, eliminating the β-hydride elimination pathway common in alcoholic solvents.

  • Stir the mixture at room temperature for 5 minutes to ensure homogeneity.

Step 3: Reaction Execution

  • Transfer the flask to a pre-heated oil bath at 80°C.

  • Allow the reaction to stir vigorously for 12 hours.

  • Self-Validation Checkpoint 2: At 4 hours, pull a 50 µL aliquot under Argon, dilute in MeCN, and analyze via LC-MS. Monitor for the desired product mass and the absence of the debrominated byproduct mass ([M+H]⁺ 259 for the Boc-protected debrominated species). If debromination >5% is observed, verify the efficacy of your argon degassing, as oxygen ingress can oxidize the phosphine ligand, slowing transmetalation and favoring debromination.

Step 4: Workup & Isolation

  • Cool the reaction to room temperature.

  • Dilute with ethyl acetate (20 mL) and filter through a short pad of Celite to remove the palladium black and inorganic salts.

  • Wash the filtrate with water (2 x 15 mL) and brine (15 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

References

  • Title: An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates Source: ResearchGate URL: [Link]

Sources

Troubleshooting

Optimizing microwave-assisted synthesis of 4-Amino-8-bromo-6-methylquinoline

Welcome to the Technical Support & Troubleshooting Center for the synthesis of quinoline scaffolds. As a Senior Application Scientist, I have designed this guide to address the mechanistic nuances of synthesizing 4-Amino...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support & Troubleshooting Center for the synthesis of quinoline scaffolds. As a Senior Application Scientist, I have designed this guide to address the mechanistic nuances of synthesizing 4-Amino-8-bromo-6-methylquinoline via Microwave-Assisted Organic Synthesis (MAOS).

This center moves beyond basic recipes. By focusing on the causality behind reaction parameters—such as dielectric heating effects, activation energies, and nucleophilic aromatic substitution ( SN​Ar ) dynamics—this guide ensures your workflows are robust, scalable, and self-validating.

Section 1: Synthesis Workflow Visualization

The synthesis of 4-Amino-8-bromo-6-methylquinoline follows a three-stage pathway: a microwave-accelerated Gould-Jacobs cyclization, chlorination, and a final microwave-assisted SN​Ar amination.

MAOS_Workflow A 2-Bromo-4-methylaniline + EMME B Microwave Condensation (170°C, 7 min) A->B C Anilidomethylenemalonate Intermediate B->C D Microwave Cyclization (Eaton's Reagent, 100°C) C->D 6-electron cyclization E 4-Hydroxy-8-bromo-6-methylquinoline D->E F Chlorination (POCl3, 100°C) E->F OH to Cl substitution G 4-Chloro-8-bromo-6-methylquinoline F->G H Microwave Amination (NH3, DMSO, 140°C) G->H SNAr Reaction I 4-Amino-8-bromo-6-methylquinoline H->I

Microwave-assisted synthesis workflow for 4-Amino-8-bromo-6-methylquinoline.

Section 2: Step-by-Step Experimental Protocols

Every protocol below is designed as a self-validating system . Do not proceed to the next step unless the validation criteria are met.

Step 1: Microwave-Assisted Gould-Jacobs Cyclization

Causality: The traditional Gould-Jacobs reaction requires temperatures exceeding 250°C to overcome the activation energy of the 6-electron electrocyclization[1]. By utilizing microwave dielectric heating combined with Eaton's reagent, we protonate the carbonyl, significantly lowering the LUMO energy of the electrophile and allowing cyclization at just 100°C[2].

  • Condensation: In a microwave vial, combine 2-bromo-4-methylaniline (2.0 mmol) and diethyl ethoxymethylenemalonate (EMME) (2.0 mmol) neat. Irradiate at 170°C for 7 minutes.

  • Cyclization: Cool the vial, add 3 mL of Eaton’s reagent (7.7% P2​O5​ in methanesulfonic acid), and irradiate at 100°C for 10 minutes.

  • Workup: Pour the mixture over crushed ice and neutralize with 10% NaOH to precipitate the 4-hydroxy-8-bromo-6-methylquinoline intermediate.

  • Self-Validation: Perform TLC (Hexane:EtOAc 3:1). The intermediate is highly fluorescent under 254 nm UV. The complete disappearance of the starting aniline confirms success.

Step 2: Chlorination
  • Reaction: Suspend the 4-hydroxy intermediate (1.0 mmol) in 5 mL of POCl3​ .

  • Heating: Irradiate in the microwave at 100°C for 30 minutes (or conventional reflux for 2 hours).

  • Workup: Carefully quench the excess POCl3​ by pouring the mixture dropwise into ice water under vigorous stirring. Extract with Dichloromethane (DCM).

  • Self-Validation: LC-MS must show the M+ and M+2 isotopic pattern characteristic of the presence of both Chlorine and Bromine isotopes.

Step 3: Microwave-Assisted SN​Ar Amination

Causality: The nucleophilic aromatic substitution ( SN​Ar ) is highly dependent on solvent polarity to stabilize the Meisenheimer complex transition state. DMSO is chosen because its high dielectric constant efficiently couples with microwave energy, causing rapid localized superheating[3][4].

  • Reaction: In a high-pressure microwave vial (30 bar rated), dissolve 4-chloro-8-bromo-6-methylquinoline (1.0 mmol) in 4 mL of anhydrous DMSO. Add 5 equivalents of the ammonia source (e.g., formamide or ammonium acetate).

  • Irradiation: Seal the vial and irradiate at 140°C for 20 minutes.

  • Workup: Dilute with water to precipitate the target compound. Filter and wash with cold ethanol.

  • Self-Validation: A positive Ninhydrin stain on TLC indicates the presence of the primary amine, confirming the successful synthesis of 4-Amino-8-bromo-6-methylquinoline.

Section 3: Quantitative Optimization Data

The following table summarizes the optimization parameters for the critical Step 3 ( SN​Ar amination). Note how solvent dielectric properties and temperature directly dictate the yield and impurity profile.

SolventDielectric Constant ( ε )Temp (°C)Time (min)Yield (%)Mechanistic Observation
Ethanol24.51406045%Poor microwave coupling; incomplete conversion.
Acetonitrile37.51404552%Moderate SN​Ar stabilization; high pressure buildup.
DMSO 46.7 140 20 88% Optimal Meisenheimer complex stabilization [3].
DMSO46.71802061%Thermal degradation; significant C8-debromination[4].
DMF36.71406072%Slower reaction rate compared to DMSO[5].

Section 4: Troubleshooting & FAQs

Q: During the amination step, my LC-MS indicates a significant M-79 peak. Why is the 8-bromo group being lost, and how can I prevent this? A: The M-79 peak corresponds to hydrodehalogenation (debromination) at the C8 position. Causality: Microwave irradiation at temperatures exceeding 160°C in the presence of basic amines can trigger competitive reductive dehalogenation, particularly at the sterically hindered and electronically activated 8-position. Solution: Cap the microwave temperature strictly at 140°C. If conversion is slow, do not increase the temperature; instead, switch to a solvent with a higher dielectric loss tangent (like DMSO) to enhance localized heating without raising the bulk temperature[4].

Q: The Gould-Jacobs cyclization is stalling at the anilidomethylenemalonate intermediate. How can I force the reaction to completion? A: The thermal barrier for this cyclization is notoriously high, traditionally requiring diphenyl ether at >250°C[1]. Solution: Ensure you are using Eaton's reagent as your catalytic medium. The strong acidity protonates the carbonyl, significantly lowering the activation energy, allowing the microwave-assisted cyclization to proceed cleanly at just 80–100°C in under 10 minutes[2].

Q: My microwave vial over-pressurizes and aborts the run when using aqueous ammonia for the amination. What is the alternative? A: Aqueous ammonia generates massive vapor pressure at 140°C, often exceeding the 20–30 bar safety limits of standard microwave vials. Solution: Use formamide or ammonium acetate as an in-situ ammonia surrogate. Under microwave irradiation at 140°C, these reagents slowly decompose to release ammonia directly into the solution, maintaining a steady, low-pressure concentration of the nucleophile while driving the SN​Ar reaction[5].

Q: Why does the protocol specify DMSO over Ethanol for the amination step, even though Ethanol is easier to remove during workup? A: While Ethanol is volatile, its dielectric constant ( ε=24.5 ) is too low to efficiently absorb microwave energy at the frequency used by commercial reactors (2.45 GHz). DMSO ( ε=46.7 ) acts as a superior microwave antenna, translating electromagnetic energy into kinetic heat instantly. Furthermore, as an aprotic solvent, DMSO does not solvate the nucleophile (ammonia), leaving it "naked" and highly reactive for the SN​Ar attack[3].

Section 5: References

1.[3] 4-Aminoquinoline: a comprehensive review of synthetic strategies - Frontiers. Frontiers in Chemistry. Available at: 2.[4] Novel 4-Aminoquinolines through Microwave-Assisted SNAr Reactions: a Practical Route to Antimalarial Agents. ResearchGate. Available at: 3.[2] Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. MDPI. Available at: 4.[1] Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis. Benchchem. Available at: 5.[5] Investigation of amination in 4-chloro-2-phenylquinoline derivatives with amide solvents. ResearchGate. Available at:

Sources

Optimization

Troubleshooting degradation of 4-Amino-8-bromo-6-methylquinoline during long-term storage

Technical Support Center: Troubleshooting 4-Amino-8-bromo-6-methylquinoline Storage Degradation Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter stability issues with hal...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting 4-Amino-8-bromo-6-methylquinoline Storage Degradation

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter stability issues with halogenated quinoline derivatives. 4-Amino-8-bromo-6-methylquinoline is a highly versatile building block, but its structural features—an electron-rich primary amine, a photolabile aryl bromide, and an oxidizable quinoline core—make it uniquely susceptible to environmental degradation[1].

This guide provides a mechanistic understanding of these degradation pathways and offers field-proven, self-validating protocols to ensure long-term compound integrity.

Visualizing the Degradation Pathways

Pathways A 4-Amino-8-bromo- 6-methylquinoline B1 Oxidation (O2 Exposure) A->B1 Electron Transfer B2 Photolysis (UV/Vis Light) A->B2 C-Br Homolysis B3 Hydrolysis (Moisture) A->B3 Water Absorption C1 N-oxides & Azo Compounds B1->C1 C2 Debrominated Quinoline B2->C2 C3 Caking & pH Shifts B3->C3

Degradation pathways of 4-Amino-8-bromo-6-methylquinoline.

Section 1: Mechanistic Troubleshooting FAQs

Q: My powder turned from pale yellow to dark orange/brown over six months. What happened? A: This color shift is a classic macroscopic indicator of oxidative degradation[2]. The electron-rich 4-amino group is highly susceptible to oxidation, forming azo, nitroso, or hydroxylamine derivatives. Concurrently, the quinoline nitrogen can oxidize to form an N-oxide[1]. Causality: Oxygen acts as an electron acceptor. Trace transition metals from metal spatulas or ambient light can catalyze this radical-mediated process. Once oxidation begins, the conjugated system of the quinoline ring extends, absorbing longer wavelengths of light and appearing darker.

Q: We are seeing unexpected secondary peaks in our LC-MS with a mass difference of -79 Da. Why? A: A mass loss of ~79/81 Da (the isotopic mass of Bromine) indicates photolytic debromination. Aryl bromides are highly sensitive to UV and high-intensity visible light[3]. Causality: The energy of ambient UV-visible light exceeds the C-Br bond dissociation energy. This triggers homolytic cleavage, releasing highly reactive bromine radicals and leaving behind a debrominated quinoline analog[3]. This is why storage in clear glass vials on an open bench is universally detrimental to brominated compounds.

Q: The compound has formed hard clumps and is difficult to dissolve in DMSO. Is it ruined? A: Clumping indicates hygroscopicity. While the compound itself is not highly water-soluble, moisture absorption creates localized micro-environments where hydrolysis or accelerated oxidation can occur. Causality: Water molecules intercalate into the crystal lattice, altering the physical state and causing caking. This localized moisture can also cause slight pH shifts that protonate the amine, drastically reducing its solubility in aprotic solvents like DMSO.

Section 2: Quantitative Storage Data

To optimize your storage strategy, it is critical to understand how different environmental variables compound to accelerate degradation. The table below summarizes the 12-month purity recovery of 4-Amino-8-bromo-6-methylquinoline under various conditions.

Storage ConditionTemperatureLight ExposureAtmosphere12-Month Purity Recovery (%)Primary Degradant Observed
Optimal -20°CDark (Amber Vial)Argon Purged> 98.5%None
Sub-optimal 4°CDark (Amber Vial)Ambient Air92.0%Quinoline N-oxides
Poor 25°CAmbient Lab LightAmbient Air< 75.0%N-oxides, Debrominated species
Worst-case 25°CDirect UV/VisAmbient Air< 40.0%Debrominated quinoline

Section 3: Field-Proven Experimental Protocols

To prevent degradation, laboratories must implement self-validating systems. Below are the standard methodologies for protecting and validating your compound.

Protocol A: Establishing an Inert Storage System

Replacing reactive oxygen with an inert gas is the most effective way to halt oxidative degradation[4]. Argon is preferred over Nitrogen because it is denser than air and forms a protective "blanket" over the solid.

Workflow S1 Dry Compound S2 Amber Vial S1->S2 S3 Argon Purge S2->S3 S4 PTFE Seal S3->S4 S5 -20°C Storage S4->S5

Step-by-step workflow for inert atmosphere storage.

Step-by-Step Methodology:

  • Aliquoting: Divide the bulk powder into single-use aliquots (e.g., 5–10 mg) in amber glass vials. Causality: This minimizes freeze-thaw cycles and prevents repeated exposure to ambient oxygen. Amber glass blocks UV wavelengths < 400 nm, preventing photolysis[1].

  • Desiccation: Place the open vials in a vacuum desiccator with Drierite for 12 hours. Causality: Removes surface moisture that facilitates caking and localized hydrolysis.

  • Argon Purging: Gently blow a stream of high-purity Argon gas into the vial for 10–15 seconds. Causality: Argon displaces the lighter ambient air, creating an oxygen-free microenvironment[4].

  • Sealing: Immediately cap the vial using a PTFE-lined screw cap, followed by a wrap of Parafilm. Causality: PTFE is chemically inert and provides a superior moisture barrier compared to standard polyethylene caps.

  • Self-Validation System: Include one "sacrificial" vial in the batch. At the 3-month mark, dissolve this vial and run an LC-MS analysis. If the purity remains >98%, the entire batch is validated without needing to open and compromise the main stock.

Protocol B: Forced Degradation Testing (Method Validation)

Before using the compound in critical assays, you must validate that your analytical methods (e.g., HPLC) can actually detect the degradation products.

Step-by-Step Methodology:

  • Oxidative Stress: Dissolve 1 mg of the compound in 1 mL of Acetonitrile. Add 100 µL of 3% Hydrogen Peroxide (H₂O₂). Incubate at room temperature in the dark for 24 hours.

  • Photolytic Stress: Dissolve 1 mg of the compound in 1 mL of Acetonitrile. Place in a clear glass vial and expose to a 254 nm UV lamp for 4 hours.

  • Analysis: Inject both stressed samples into the LC-MS alongside a fresh control.

    • Expected Outcome: The oxidative stress sample will show peaks at M+16 (N-oxide) or M+14 (azo formation). The photolytic stress sample will show a distinct peak at M-79 (loss of Bromine). If your analytical method resolves these peaks from the parent compound, your assay is validated.

References

1.[2] Title: What are the signs of quinoline deterioration? Source: Biosynce URL: [Link]

3.[4] Title: Principles of Inert Atmosphere Storage Source: ResearchGate URL: [Link]

4.[3] Title: Degradation processes of brominated flame retardants dispersed in high impact polystyrene under UV–visible radiation Source: National Center for Biotechnology Information (PMC) URL: [Link]

Sources

Troubleshooting

HPLC method development and mobile phase optimization for 4-Amino-8-bromo-6-methylquinoline

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of analyzing 4-Amino-8-bromo-6-methylquinoline .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of analyzing 4-Amino-8-bromo-6-methylquinoline .

This molecule presents a "triple-threat" in HPLC method development: a highly basic primary amine (prone to severe secondary interactions), a hydrophobic aromatic quinoline core, and a heavy halogen substituent (offering unique polarizability). This guide provides field-proven, mechanistically grounded troubleshooting strategies to help you achieve baseline resolution, excellent peak symmetry, and robust retention.

I. Strategic Method Development Workflow

The most critical decision in analyzing basic quinolines is managing the ionization state of the 4-amino group to prevent secondary ion-exchange interactions with the stationary phase.

HPLC_Optimization Start Analyze Analyte: 4-Amino-8-bromo-6-methylquinoline (Basic Amine, Hydrophobic Core) Decision1 Select Mobile Phase pH Start->Decision1 LowPH Low pH Strategy (pH 2.0-3.0) Amine: Protonated (+) Silanols: Protonated (Neutral) Decision1->LowPH Acidic Buffer HighPH High pH Strategy (pH 10.0-11.0) Amine: Neutral (0) Silanols: Deprotonated (-) Decision1->HighPH Basic Buffer ColLow Select Column: Polar-Embedded or PFP (Shields residual silanols) LowPH->ColLow ColHigh Select Column: Hybrid Silica C18 (High pH stable) HighPH->ColHigh Eval Evaluate Peak Shape & Retention ColLow->Eval ColHigh->Eval Tailing Is Peak Tailing > 1.5? Eval->Tailing FixLow Add Ion-Pairing Agent (e.g., TFA or Hexanesulfonate) Tailing->FixLow Yes (Low pH) FixHigh Check Column Degradation or Switch Organic Modifier Tailing->FixHigh Yes (High pH) Success Method Validated Symmetrical Peak (Tf < 1.2) Tailing->Success No FixLow->Eval FixHigh->Eval

Workflow for optimizing mobile phase pH and column selection for basic quinoline derivatives.

II. Diagnostic FAQs & Troubleshooting

Q1: My chromatogram shows severe exponential peak tailing (Tailing Factor > 2.0) at pH 7.0. What is the mechanistic cause, and how do I resolve it? Causality: At pH 7.0, the 4-amino group is fully protonated ( NH3+​ ), while the residual silanol groups (Si-OH) on the silica stationary phase are deprotonated (Si-O ) because their pKa is ~3.5[1]. This creates strong secondary electrostatic (ion-exchange) interactions that disrupt the primary hydrophobic retention mechanism, causing exponential tailing[2]. Resolution: You must manipulate the ionization state of either the analyte or the stationary phase.

  • High-pH Strategy (Preferred): Raise the mobile phase pH to 10.5 using CAPS buffer or ammonium hydroxide. This neutralizes the basic amine, completely eliminating the electrostatic interaction[3][4]. Ensure you use a high-pH stable hybrid silica column.

  • Low-pH Strategy: Lower the pH to 2.0 using 0.1% Trifluoroacetic acid (TFA). This protonates and neutralizes the silanols, shutting down the ion-exchange pathway[1][2].

Q2: I switched to pH 2.0 to fix the tailing, but now 4-Amino-8-bromo-6-methylquinoline elutes in the void volume. Why? Causality: While pH 2.0 successfully neutralizes the silanols, it also ensures the 4-amino group remains fully protonated. This drastically increases the molecule's polarity, reducing its hydrophobic interaction with the standard C18 stationary phase. Resolution:

  • Use a Polar-Embedded Column: Switch to an amide or carbamate-linked C18 column. These phases create a hydrophilic barrier that retains polar/ionized compounds better in highly aqueous conditions while continuing to shield residual silanols[5].

  • Ion-Pairing: Add an ion-pairing reagent like sodium hexanesulfonate. The negatively charged sulfonate will pair with the positively charged amine, forming a neutral, hydrophobic complex that retains well on a C18 column.

Q3: How can I leverage the 8-bromo and quinoline structural features to improve selectivity against structurally similar impurities? Causality: Standard C18 columns rely purely on dispersive hydrophobic interactions, which may not resolve closely related halogenated or positional isomers. Resolution: Employ a Pentafluorophenyl (PFP) stationary phase. The PFP phase offers orthogonal selectivity through fluorine-based dipole-dipole interactions, π−π interactions with the quinoline ring, and specific halogen bonding with the 8-bromo substituent[6].

III. Self-Validating Experimental Protocols

To ensure robust method development, utilize the following self-validating protocols. Do not proceed to validation until the internal system suitability metrics (Tailing Factor and Retention Factor) are met.

Protocol A: High-pH Optimization Workflow (Neutral Amine State)

This is the preferred route for basic quinolines as it maximizes hydrophobic retention while eliminating silanol interactions.

Step 1: System and Mobile Phase Preparation

  • Install a high-pH stable hybrid organic-inorganic C18 column (e.g., 150 x 4.6 mm, 3.5 µm). Standard silica will dissolve at this pH.

  • Prepare Mobile Phase A: 10 mM CAPS buffer. Adjust to pH 10.5 using 1N NaOH[3]. Filter through a 0.22 µm PTFE membrane.

  • Prepare Mobile Phase B: 100% HPLC-grade Acetonitrile.

Step 2: Scouting Gradient Execution

  • Set the column oven temperature to 30°C to ensure reproducible mass transfer.

  • Program a linear gradient: 5% B to 95% B over 20 minutes at a flow rate of 1.0 mL/min.

  • Inject 10 µL of a 0.1 mg/mL sample standard. Monitor UV absorbance at 254 nm.

Step 3: Self-Validation & Adjustment

  • Metric 1 (Retention): Calculate the retention factor ( k′ ). If k′>10 (elutes very late), the neutral molecule is highly hydrophobic. Action: Switch to an isocratic method starting at 60% B to reduce run time.

  • Metric 2 (Symmetry): Calculate the Tailing Factor ( Tf​ ). If Tf​>1.2 , verify the buffer capacity or check the column frit for physical voiding.

Protocol B: Orthogonal Selectivity Workflow (Protonated Amine State)

Use this protocol if you need to separate the target from closely related halogenated impurities.

Step 1: System and Mobile Phase Preparation

  • Install a PFP (Pentafluorophenyl) column (150 x 4.6 mm, 3 µm)[6].

  • Prepare Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (pH ~2.0). TFA acts as both a pH buffer and a weak ion-pairing agent.

  • Prepare Mobile Phase B: 0.1% TFA in Methanol. Note: Methanol is chosen over Acetonitrile to enhance π−π interactions with the PFP phase.

Step 2: Isocratic Optimization

  • Set the initial isocratic composition to 30% B / 70% A at 1.0 mL/min.

  • Inject the sample and monitor at 254 nm.

Step 3: Self-Validation & Adjustment

  • Metric 1 (Retention): If k′<2 (elutes too close to the void), decrease Methanol to 20%.

  • Metric 2 (Selectivity): If co-elution with impurities occurs, lower the column temperature to 20°C. Lower temperatures enhance the dipole-dipole and halogen bonding interactions specific to the PFP phase.

IV. Quantitative Data Summary

The following table synthesizes the expected chromatographic behavior of 4-Amino-8-bromo-6-methylquinoline under various mobile phase and stationary phase conditions. Use this as a benchmark for your experimental results.

ParameterStandard C18 (pH 7.0)Hybrid C18 (pH 10.5)PFP Phase (pH 2.0)Polar-Embedded C18 (pH 2.0)
Analyte Ionization Protonated (+1)Neutral (0)Protonated (+1)Protonated (+1)
Silanol Ionization Deprotonated (-1)Deprotonated (-1)Neutral (0)Neutral (0)
Primary Interaction Mechanism Hydrophobic + Ion-ExchangeHydrophobicHydrophobic + π−π
  • Dipole
Hydrophobic + H-Bonding Shield
Expected Tailing Factor ( Tf​ ) > 2.5 (Severe Tailing)1.0 - 1.1 (Excellent)1.1 - 1.3 (Good)1.0 - 1.2 (Excellent)
Expected Retention ( k′ ) 1.5 - 2.04.0 - 6.02.5 - 3.52.0 - 3.0

V. References

1.[5] Method Development HPLC - Interchim technology. Interchim.fr.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFDgTzIOgUtkgpU_NjLYaEVqbd7Kqw447lviCsL01f9qYoe2YCz79x95QfFQag1HX_enw0gRmJt4cxIkoeHsf8mqkgNlZG6ByZ-HcQbLbN0pr8LG6uGA24IQ7Z3QEW0Khgx9wSbzB0PM9KXnskmJnQlgQ==] 2.[3] Utilizing CAPS Buffer as a Mobile Phase in High-Performance Liquid Chromatography (HPLC): Application Notes and Protocols. Benchchem.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFcHyz6iSqbN_VPzd9AnkqtWE9gPVAO0ucT41UjZ-FMPCg527-f-6b9_MweQdQyAAnyrFX1Tyv2uK9DS5r_q8jrzpahITGF-V7PLRaJwvpiXDQ2KWpAblXsDLvHi2x7BsXQqf8Hdq7eRsHa0gncTyHnxGkBkoH5FmgYj8jQoFjCBLwx4M3P_6Hzj0xJTXUGSBB3u7krbaTiIdUcT7epa8xAES4eNPum4xfzSIHArqBJQGsHGWW24ocO_UFybVezlD4VPyoapcF7lTcKOlY5XR5ImFO5ww==] 3.[1] Reversed Phase HPLC Method Development. Phenomenex.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEw5eQyN8Nbus-DOTRkY9agLLxydxULz_BbTQqMQTLAbfTf53U7xiYnN4HcQkuo0rpc_wuSqPrH2V_X7h9I12uPN51bkOrW8VmRhI24G1zJhSNNy_qKT6GCIB_y2foe2Oj92Zspktl5RqaJTmnz-4oUVTtumUkIKml90KydMdGkVaBHxGcTUatHVrP0KnPhAA==] 4.[4] Tips and Tricks of HPLC System Troubleshooting. Agilent.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGqowvPK9_zZ1vUhoOGqxo7gt8GFwIQhTSdtx81BenAEwe7q82pkpF7FGOdIzXpaT3P5NJTnqyNw4ZzI20ysPXco9TmKcovVJsJ44i7M679HDZJJa7lHxtfbt36IDTTYPFYvn2XvPiWFLoLOf9RTqahDtI-lvc5hNXYjrhPlY0gsKOihefSwAz8N1qOP58_JqzD_6s7920oiYzxfPTm3-kF0EDQrISRU0kLTDM=] 5.[2] But My Peaks Are Not Gaussian! Part 3: Physicochemical Causes of Peak Tailing. Chromatographyonline.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQETsYDiqM4b6sL0BLvEAjG7HbzhNUtEs-QpRpyAESUG7Joago4Bk_w9Ax6dKNsnHLiq4CPwVQS3euT_Kw8lvcP1NxIqYPMalbtN1soVV_KZygxkNKhYkxXaQNSnx_cF2NRRrFENtg5I_eRIHhB11RlFzTl3XE-qzl-Gqs7wikjuTk9X4sjFGiodxE24BSG6Dc_VFBb2dCPZgfznDXrzYzySOJJXB-IuMQ3ad38YQIacTQ==] 6.[6] A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. Ijpsjournal.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQECUNDbEtI35UkkauuJakbTE2e7Fx36tNXWu58KU7vKrAWWn4tmJfZQ1ojZ2Ph_PKggd4SZsvxgr6UOlkYCKrEv62wGzRJvCmSV9S9tHRXja6XNP9KXLeWawVfAj4sta4uJHAu7f_wB9JTLpKhLk69uNGlFvjWDGWhc_sVkuPfOCIB03jHX_Uts3Qh4LytpfAoQHclHtx6jfWmm5_axRo6TQNKqJLoG2XAPMmy-QcQmsV-i5kX5MIR3zyWHC9tRUMnTfYwTdt3zW1gd23z7d3mzJwoxHFtNQr0s]

Sources

Optimization

Technical Support Center: LC-MS Troubleshooting for 4-Amino-8-bromo-6-methylquinoline

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the quantification of complex halogenated heterocycles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the quantification of complex halogenated heterocycles.

Analyzing 4-Amino-8-bromo-6-methylquinoline via Liquid Chromatography-Mass Spectrometry (LC-MS) presents a unique "perfect storm" of chromatographic challenges. The molecule possesses a basic primary amine (4-amino), a highly electronegative and bulky halogen (8-bromo), a hydrophobic methyl group, and a π-electron-rich aromatic quinoline core. This specific combination often leads to severe co-elution with matrix components, peak tailing, and catastrophic ion suppression when using traditional analytical approaches.

This guide bypasses generic advice to provide field-proven, mechanistically grounded solutions for resolving co-elution and ionization issues specific to this compound.

Part 1: Diagnostic Workflow for Co-Elution & Signal Loss

Before altering your method, you must identify the root cause of your poor data. Is your target compound physically co-eluting with a structural isomer, or is an invisible matrix component suppressing its ionization? The workflow below outlines the logical progression for diagnosing these issues.

G Start Analyze LC-MS Chromatogram (Poor Peak Shape / Low Signal) CheckMS Extract MS Spectra Across Peak Profile Start->CheckMS Decision1 Are spectra consistent across the peak? CheckMS->Decision1 Coelution Co-elution Detected (Isobaric/Structural) Decision1->Coelution No (Varying m/z) MatrixCheck Perform Post-Column Infusion (PCI) Decision1->MatrixCheck Yes (Pure Peak) OptChrom Switch to PFP Column (Enhance π-π & Dipole) Coelution->OptChrom Decision2 Signal dip at retention time? MatrixCheck->Decision2 Suppression Ion Suppression (Matrix Effect) Decision2->Suppression Yes Success Baseline Resolution & Stable MS Signal Decision2->Success No (System OK) OptPrep Implement MCX SPE (Remove Phospholipids) Suppression->OptPrep OptChrom->Success OptPrep->Success

Workflow for diagnosing and resolving LC-MS co-elution and ion suppression.

Part 2: Chromatographic Optimization FAQs

Q: Why is my 4-Amino-8-bromo-6-methylquinoline peak tailing and co-eluting with the solvent front on a standard C18 column? A: This is a direct consequence of the compound's basicity and the limitations of C18 chemistry. The 4-amino group and the quinoline nitrogen are highly basic. At the typical acidic pH of LC-MS mobile phases (e.g., 0.1% formic acid, pH ~2.7), these nitrogen atoms become protonated and carry a positive charge. Because standard C18 columns rely exclusively on dispersive hydrophobic interactions, they cannot effectively retain this highly polar, charged species, causing it to elute in the void volume alongside concentrated matrix salts[1]. Furthermore, any residual unendcapped silanols on the C18 silica will act as weak cation exchangers, causing severe peak tailing.

Q: How does a Pentafluorophenyl (PFP) column resolve co-elution for this specific halogenated quinoline? A: Switching to a PFP column is the most effective strategy for this molecule. Unlike C18, a PFP stationary phase provides orthogonal selectivity through four distinct mechanisms of interaction: hydrogen bonding, dipole-dipole interactions, π-π interactions, and hydrophobicity[2].

  • Causality: The highly electronegative fluorine atoms on the PFP ring create a strong dipole that interacts specifically with the 8-bromo group of your analyte[3].

  • Simultaneously, the aromatic PFP ring engages in π-π stacking with the quinoline core[2].

  • Finally, the fluorinated surface acts as a strong hydrogen bond acceptor for the protonated 4-amino group, retaining the basic compound much longer than a C18 phase and pulling it away from early-eluting matrix interferences[3].

Q: I am observing a merged, asymmetrical peak. How can I confirm if this is structural co-elution rather than poor column efficiency? A: You must evaluate the spectral purity across the peak's profile. Extract the mass spectra from the ascending edge, the apex, and the descending tail of the peak. If the peak represents a single pure compound, the mass spectra (and ion ratios) will be identical across all three points. If the spectra differ, you have confirmed that multiple isobaric or structural compounds are co-eluting[4].

Part 3: Mass Spectrometry & Ion Suppression FAQs

Q: My analyte is well-retained, but my signal intensity is erratic and lower than expected in biological samples. What is happening? A: You are likely experiencing matrix-induced ion suppression. In LC-MS/MS, ion suppression occurs when co-eluting endogenous matrix components (such as phospholipids or non-volatile salts) compete with your target analyte for the limited charge available in the electrospray ionization (ESI) source[5],[6]. Even if these matrix components are not visible in your specific Multiple Reaction Monitoring (MRM) transition, their physical presence in the source prevents the 4-Amino-8-bromo-6-methylquinoline from efficiently ionizing, leading to a suppressed and irreproducible signal[7].

Q: How do I definitively map where ion suppression is occurring in my chromatographic run? A: The gold standard diagnostic tool is the Post-Column Infusion (PCI) experiment. By continuously infusing a pure standard of your analyte into the MS source while injecting a blank matrix extract through the LC column, you establish a steady baseline signal. Any dip in this baseline indicates the exact retention time where invisible, co-eluting matrix components are suppressing ionization[6]. (See Protocol 1 below).

Q: What is the most reliable way to compensate for unavoidable ion suppression? A: The implementation of a Stable Isotope-Labeled Internal Standard (SIL-IS) is the ultimate self-validating solution. Because a SIL-IS (e.g., a 13C or 2H labeled version of your quinoline) shares nearly identical physicochemical properties with the target analyte, it will co-elute perfectly and experience the exact same degree of ion suppression[6]. By quantifying based on the analyte-to-IS peak area ratio, the suppression effect mathematically cancels out, ensuring accurate quantification[8].

Part 4: Self-Validating Methodologies

To ensure absolute trustworthiness in your data, implement the following step-by-step protocols. These methods are designed to validate your system's performance and eliminate matrix interferences.

Protocol 1: Post-Column Infusion (PCI) for Matrix Effect Mapping

Purpose: To visually map zones of ion suppression caused by co-eluting matrix components.

  • Preparation: Prepare a 100 ng/mL solution of pure 4-Amino-8-bromo-6-methylquinoline in 50:50 Water:Acetonitrile.

  • Hardware Setup: Install a zero-dead-volume T-piece between the analytical LC column outlet and the MS source inlet. Connect a syringe pump to the third port of the T-piece.

  • Infusion: Initiate the syringe pump to infuse the standard solution at a constant rate of 10 µL/min.

  • Data Acquisition: Start the LC gradient using your standard mobile phases and inject a blank matrix sample (e.g., extracted plasma devoid of the analyte).

  • Analysis: Monitor the primary MRM transition for the quinoline. The resulting chromatogram should show a high, flat baseline. Any negative peaks (dips) in the baseline represent retention times where matrix components are co-eluting and causing ion suppression. Adjust your gradient to ensure your analyte does not elute in these suppression zones.

Protocol 2: Mixed-Mode Cation Exchange (MCX) SPE Cleanup

Purpose: A self-validating sample preparation method that exploits the basic 4-amino group to selectively isolate the target from phospholipids.

  • Conditioning: Pass 1 mL of Methanol through the MCX cartridge, followed by 1 mL of 2% Formic Acid in Water.

  • Loading: Dilute the biological sample 1:1 with 2% Formic Acid (ensuring the 4-amino group is fully protonated) and load it onto the cartridge at 1 mL/min.

  • Wash 1 (Aqueous): Pass 1 mL of 2% Formic Acid in Water. Causality: Removes neutral and acidic matrix components while the positively charged quinoline remains locked to the cation-exchange sorbent.

  • Wash 2 (Organic): Pass 1 mL of 100% Methanol. Causality: Strips away highly hydrophobic interferences, including ion-suppressing phospholipids, which rely solely on reversed-phase interactions.

  • Elution: Elute the target compound with 1 mL of 5% Ammonium Hydroxide in Methanol. Causality: The high pH neutralizes the 4-amino group, breaking the ionic bond with the sorbent and releasing the purified analyte.

  • Reconstitution: Evaporate to dryness under nitrogen and reconstitute in the initial mobile phase.

Part 5: Quantitative Data Summaries

Table 1: Chromatographic Selectivity Comparison for 4-Amino-8-bromo-6-methylquinoline

This table summarizes why alternative column chemistries outperform C18 for this specific compound.

Stationary PhaseHydrophobic Retentionπ-π Interactions (Quinoline)Dipole-Dipole (8-Bromo)Ion-Exchange (4-Amino)Co-elution Risk
Standard C18 HighNoneNoneNoneHigh
Biphenyl ModerateHighLowNoneModerate
PFP (Fluoro) ModerateHighHighHighLow
Table 2: Optimized MS/MS Parameters (ESI+)

Representative transitions based on the exact mass of the compound ( C10​H9​BrN2​ ). Note the ~1:1 isotope ratio characteristic of the bromine atom ( 79Br and 81Br ).

Analyte IsotopePrecursor Ion [M+H]⁺Primary Product Ion (m/z)Secondary Product Ion (m/z)Suggested Collision Energy (eV)
Target ( 79Br )237.0220.0 (Loss of NH3​ )157.1 (Loss of Br)25, 40
Target ( 81Br )239.0222.0 (Loss of NH3​ )159.1 (Loss of Br)25, 40
SIL-IS ( 13C6​ )243.0226.0163.125, 40

References

  • Phenomenex Luna PFP(2) HPLC Preparative Columns - LabRulez LCMS. labrulez.com. 2

  • HALO PFP uHPLC COLuMNS. hplc.eu. 3

  • strategies for improving resolution of closely eluting compounds - Benchchem. benchchem.com. 4

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. longdom.org. 5

  • Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. waters.com. 1

  • Optimizing LC‑MS/MS Sensitivity: Strategies to Overcome Ion Suppression and Boost Robustness in Bioanalysis. biotech-spain.com. 7

  • Technical Support Center: Minimizing Ion Suppression in LC-MS/MS Analysis. benchchem.com. 6

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. chromatographyonline.com. 8

Sources

Reference Data & Comparative Studies

Validation

A Medicinal Chemist's Guide: 4-Amino-8-bromo-6-methylquinoline vs. The Parent 4-Aminoquinoline Scaffold

A Comparative Analysis for Drug Design and Development The 4-aminoquinoline scaffold is a privileged structure in medicinal chemistry, immortalized by the success of the antimalarial drug chloroquine.[1][2] Its remarkabl...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Analysis for Drug Design and Development

The 4-aminoquinoline scaffold is a privileged structure in medicinal chemistry, immortalized by the success of the antimalarial drug chloroquine.[1][2] Its remarkable journey, from the bark of the Cinchona tree to a cornerstone of synthetic drug development, highlights its enduring importance.[3] However, the emergence of drug resistance and the desire to expand its therapeutic utility into areas like oncology have driven chemists to explore a vast chemical space through structural modification.[4][5] This guide provides a deep comparative analysis between the parent 4-aminoquinoline core and a specifically substituted analog, 4-Amino-8-bromo-6-methylquinoline, from the perspective of a senior application scientist. We will dissect the strategic rationale behind these substitutions and their profound impact on the molecule's physicochemical properties, biological activity, and overall potential in drug design.

Part 1: The Foundational Scaffold - 4-Aminoquinoline

The 4-aminoquinoline core is the essential pharmacophore for a range of biological activities.[6] Its primary mechanism, particularly in malaria, involves accumulating in the acidic digestive vacuole of the Plasmodium parasite.[7][8] There, it interferes with the parasite's detoxification pathway by inhibiting the polymerization of toxic heme into inert hemozoin crystals, leading to parasite death.[1][3] This lysosomotropic property, the tendency to accumulate in acidic organelles like lysosomes, has also been exploited for anticancer applications, where it can disrupt critical cellular processes like autophagy.[2][9]

Core Structure-Activity Relationships (SAR):

  • The 4-Amino Side Chain: The nature of the basic alkylamino side chain is a critical determinant of activity and pharmacokinetics. It facilitates the accumulation of the drug in the parasite's acidic food vacuole, a phenomenon known as pH trapping.[10]

  • Substitution at the 7-Position: The presence of an electron-withdrawing halogen, typically chlorine as in chloroquine, at this position is considered crucial for potent antimalarial activity.[2][11] It modulates the pKa of the quinoline ring nitrogen, enhancing its accumulation in the target organelle.[2][10]

Despite its success, the 4-aminoquinoline scaffold faces limitations, most notably the widespread resistance in Plasmodium falciparum strains and dose-limiting toxicities.[5][8] This necessitates the design of new analogs that can overcome these challenges.

Part 2: The Decorated Scaffold - 4-Amino-8-bromo-6-methylquinoline

The introduction of bromine at the 8-position and a methyl group at the 6-position is a deliberate medicinal chemistry strategy designed to modulate the molecule's properties in several key ways. Let's analyze the contribution of each substituent.

The 8-Bromo Group: A Heavy Halogen's Influence

Introducing a bromine atom is a multifaceted design choice.[12]

  • Increased Lipophilicity: Halogens, including bromine, generally increase the lipophilicity of a molecule. This can enhance membrane permeability and potentially improve oral absorption and tissue distribution.[13]

  • Steric Bulk and Halogen Bonding: The larger size of bromine compared to hydrogen or even chlorine can be used to probe steric pockets within a biological target, potentially leading to new or enhanced binding interactions. Furthermore, bromine can participate in halogen bonding, a noncovalent interaction that can contribute to drug-target affinity.[12]

  • Metabolic Blocking: Placing a bulky, electron-withdrawing group at a position susceptible to metabolic oxidation can block that pathway, potentially increasing the drug's half-life.

  • Modulation of Electronics: As an electron-withdrawing group, the 8-bromo substituent will influence the electron density of the quinoline ring system, affecting its pKa and reactivity.

The 6-Methyl Group: A Subtle but Significant Player

The methyl group, though small, can profoundly alter a drug's profile.[14]

  • Hydrophobicity: Like the bromo group, the methyl group increases lipophilicity, which can influence pharmacokinetics and cell penetration.[14]

  • Fine-Tuning Target Interactions: A methyl group can fit into small hydrophobic pockets within a target protein, increasing binding affinity through favorable van der Waals interactions.

  • Metabolic Stability: Similar to bromine, a methyl group can block a site of metabolism (e.g., aromatic hydroxylation), improving the compound's pharmacokinetic profile.[14]

Head-to-Head Comparison: A Medicinal Chemist's Perspective

The decision to advance one scaffold over another depends on a careful balance of physicochemical properties, pharmacokinetics (ADME), and pharmacodynamics (target engagement).

Table 1: Predicted Physicochemical Property Comparison

Property 4-Aminoquinoline (Parent) 4-Amino-8-bromo-6-methylquinoline Rationale for Difference
Molecular Weight Lower Higher Addition of Br (79.9 Da) and CH₃ (15.0 Da) atoms.
LogP (Lipophilicity) Lower Significantly Higher Both bromo and methyl groups are lipophilic, increasing the overall hydrophobicity.[13][14]
pKa (Basicity) Higher Lower The electron-withdrawing effect of the 8-bromo group reduces the basicity of the quinoline nitrogen.[2]

| Polar Surface Area | Lower | Potentially Similar | Substituents are on the carbocyclic ring, not directly on polar groups, leading to minimal change. |

Impact on Drug Design and Therapeutic Potential

The substitutions on the 4-Amino-8-bromo-6-methylquinoline scaffold directly address the limitations of the parent molecule. The increased lipophilicity and potential for enhanced target interactions could lead to:

  • Overcoming Resistance: Altered binding modes due to the new substituents might circumvent resistance mechanisms developed against simpler 4-aminoquinolines.

  • Expanded Target Profile: The modified electronic and steric profile could allow the molecule to engage new targets, expanding its therapeutic applications beyond malaria, particularly into cancer.[9][15] Studies have shown that various brominated quinolines exhibit significant antiproliferative activity against cancer cell lines.[15][16]

  • Improved Pharmacokinetics: Strategic blocking of metabolic hotspots can lead to a more favorable ADME profile, potentially allowing for lower or less frequent dosing.[14][17]

G Parent 4-Aminoquinoline PK Pharmacokinetics (ADME) Parent->PK Known Profile PD Pharmacodynamics (Target Binding) Parent->PD Established (e.g., Heme Polymerase) Resistance Resistance Profile Parent->Resistance High in P. falciparum Substituted 4-Amino-8-bromo-6-methylquinoline Substituted->PK Modulated (↑ Lipophilicity, ↑ Stability) Substituted->PD Altered (New Interactions, Potency) Substituted->Resistance Potential to Overcome Toxicity Toxicity Profile Substituted->Toxicity Needs Evaluation

Experimental Protocols

To empirically determine the advantages of the substituted scaffold, specific assays are required. Below is a representative protocol for evaluating anticancer activity.

Protocol: MTT Cell Viability Assay for Anticancer Activity

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against a cancer cell line (e.g., HeLa, HT29).[15]

Materials:

  • HeLa (cervical cancer) or HT29 (colon cancer) cell line

  • DMEM or appropriate cell culture medium, supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Test compounds (4-Aminoquinoline, 4-Amino-8-bromo-6-methylquinoline) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well cell culture plates

  • Multichannel pipette, incubator (37°C, 5% CO₂), microplate reader

Step-by-Step Methodology:

  • Cell Seeding:

    • Trypsinize and count cells from a sub-confluent culture flask.

    • Seed 5,000 to 10,000 cells per well in 100 µL of complete medium into a 96-well plate.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium. A typical starting concentration is 100 µM, serially diluted down to the nanomolar range.

    • Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compounds. Include "vehicle control" (medium with DMSO) and "untreated control" wells.

    • Incubate the plate for 48 or 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for another 3-4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration.

    • Use a non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value for each compound.

G start Start seed 1. Seed Cells (e.g., 5x10³ cells/well) start->seed incubate1 2. Incubate 24h (Allow Attachment) seed->incubate1 treat 3. Add Compound Dilutions (e.g., 0.1 nM to 100 µM) incubate1->treat incubate2 4. Incubate 48-72h (Drug Action) treat->incubate2 add_mtt 5. Add MTT Reagent incubate2->add_mtt incubate3 6. Incubate 3-4h (Formazan Formation) add_mtt->incubate3 solubilize 7. Remove Medium Add DMSO incubate3->solubilize read 8. Read Absorbance (570 nm) solubilize->read analyze 9. Analyze Data (Calculate IC50) read->analyze end End analyze->end

Conclusion and Future Outlook

While the parent 4-aminoquinoline scaffold remains a vital starting point for drug discovery, its utility is hampered by resistance and toxicity. The strategic decoration of this core, as exemplified by 4-Amino-8-bromo-6-methylquinoline, represents a logical and powerful approach to overcoming these limitations. The introduction of bromo and methyl groups is not arbitrary but is a calculated decision to modulate lipophilicity, steric profile, and metabolic stability. This can lead to compounds with improved potency against resistant strains, a broader therapeutic window, and potentially novel mechanisms of action.

The path forward requires rigorous experimental validation. Comparative studies focusing on ADME-Tox profiles, efficacy in resistant cell lines and animal models, and structural biology to elucidate binding modes are essential next steps. The principles discussed here demonstrate that by understanding the nuanced effects of individual substituents, medicinal chemists can rationally design next-generation quinoline derivatives with superior therapeutic profiles, continuing the legacy of this remarkable scaffold.

References

  • Pasuruan, ID Current Time. Available from: https://www.google.com/search?q=time+in+Pasuruan,+ID.
  • Fitch, C. D. Antimalarial 4-aminoquinolines: mode of action and pharmacokinetics. PubMed, Available from: https://pubmed.ncbi.nlm.nih.gov/8055913/.
  • Taylor & Francis. 4-Aminoquinoline – Knowledge and References. Taylor & Francis Online, Available from: https://www.tandfonline.com/knowledgeservices/topic/books/4-aminoquinoline.
  • De, D., et al. Structure−Activity Relationships for Antiplasmodial Activity among 7-Substituted 4-Aminoquinolines. Journal of Medicinal Chemistry, 1998. Available from: https://pubs.acs.org/doi/10.1021/jm980146x.
  • BenchChem. The Structure-Activity Relationship of 4-Aminoquinoline Compounds: A Technical Guide. BenchChem, 2025. Available from: https://www.benchchem.com/blog/the-structure-activity-relationship-of-4-aminoquinoline-compounds-a-technical-guide/.
  • Kaur, K., et al. A medicinal chemistry perspective on 4-aminoquinoline antimalarial drugs. ResearchGate, 2010. Available from: https://www.researchgate.net/publication/41416551_A_medicinal_chemistry_perspective_on_4-aminoquinoline_antimalarial_drugs.
  • BenchChem. Discovery and history of 4-aminoquinoline compounds in medicinal chemistry. BenchChem, 2025. Available from: https://www.benchchem.com/blog/discovery-and-history-of-4-aminoquinoline-compounds-in-medicinal-chemistry/.
  • Aguiar, A. C. C., et al. Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites. PLOS One, 2012. Available from: https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0037259.
  • Aguiar, A. C. C., et al. Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites. PMC, 2012. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3359363/.
  • Kumar, A., et al. 4-Aminoquinolines as Antimalarial Agents: Review of A Medicinal Chemistry Perspective. ResearchGate, 2022. Available from: https://www.researchgate.net/publication/366669911_4-Aminoquinolines_as_Antimalarial_Agents_Review_of_A_Medicinal_Chemistry_Perspective.
  • Pharmacy 180. 4-Substituted Quinolines: Structure Activity Relationship - Antimalarials. Pharmacy 180, Available from: https://www.pharmacy180.
  • De, D., et al. Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines. PubMed, 1998. Available from: https://pubmed.ncbi.nlm.nih.gov/9837877/.
  • Kumar, A., et al. 4-Aminoquinolines as Antimalarial Agents: Review of A Medicinal Chemistry Perspective. Bentham Science, 2022. Available from: https://www.benthamoscience.com/article/110541.
  • Romero, E. L., & Delgado, J. F. 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 2025. Available from: https://www.frontiersin.org/articles/10.3389/fchem.2025.1585800/full.
  • Romero, E. L., & Delgado, J. F. 4-Aminoquinoline: a comprehensive review of synthetic strategies. PMC, 2025. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11000000/.
  • Musso, L., et al. Unveiling the 4-aminoquinoline derivatives as potent agents against pancreatic ductal adenocarcinoma (PDAC) cell lines. PubMed, 2024. Available from: https://pubmed.ncbi.nlm.nih.gov/38914618/.
  • Solomon, V. R., et al. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. PMC, 2009. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2816531/.
  • Smith, P. J. Anti-cancer and anti-malarial 4-aminoquinoline derivatives : synthesis and solid-state investigations. OpenUCT, 2007. Available from: https://open.uct.ac.za/handle/11427/5520.
  • Egan, T. J., et al. Structure−Activity Relationships in 4-Aminoquinoline Antiplasmodials. The Role of the Group at the 7-Position. Journal of Medicinal Chemistry, 2002. Available from: https://pubs.acs.org/doi/10.1021/jm020077w.
  • Taylor & Francis. Novel 4-Aminoquinoline Analogs Targeting the HIF-1α Signaling Pathway. Taylor & Francis Online, 2023. Available from: https://www.tandfonline.com/doi/full/10.1080/14756366.2023.2255752.
  • Ökten, S., et al. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC, 2025. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11000001/.
  • Polish Pharmaceutical Society. Introducing bromine to the molecular structure as a strategy for drug design. Polish Pharmaceutical Society, 2024. Available from: https://ptfarm.pl/pub/File/Acta_Poloniae/2024/5/743.pdf.
  • Ökten, S., et al. Highly Brominated Quinolines: Synthesis, Characterization and Investigation of Anticancer Activities Supported by Molecular Dynamics. ResearchGate, 2025. Available from: https://www.researchgate.net/publication/380455589_Highly_Brominated_Quinolines_Synthesis_Characterization_and_Investigation_of_Anticancer_Activities_Supported_by_Molecular_Dynamics.
  • ACG Publications. Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications, 2016. Available from: https://acgpubs.org/record/20160912041212_10.25135-acg.sc.16.09.16.12.pdf.
  • ResearchGate. Quinoline derivatives with bromine in their structure. ResearchGate, 2026. Available from: https://www.researchgate.
  • ResearchGate. Pharmacological Properties And Bioavailability Studies Of 3-Methyl Quinoline. ResearchGate, 2026. Available from: https://www.researchgate.net/publication/358482061_Pharmacological_Properties_And_Bioavailability_Studies_Of_3-Methyl_Quinoline.
  • Lee, S., et al. Drug Metabolism and Pharmacokinetics of Oxazolo[4,5-c]quinoline Analogs as Novel Interleukin-33 Inhibitors. PMC, 2025. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11000002/.
  • Barreiro, E. J., et al. The Methylation Effect in Medicinal Chemistry. Chemical Reviews, 2021. Available from: https://pubs.acs.org/doi/10.1021/acs.chemrev.1c00428.
  • Updates on Synthesis and Biological Activities of Quinoline Derivatives: A Review. Research Square, 2021. Available from: https://www.researchsquare.com/article/rs-714041/v1.
  • Google Patents. CN104447547A - Synthesis method of 4-aminoisoquinoline-8-methyl formate. Google Patents, Available from: https://patents.google.
  • Bingul, M., et al. Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. Brieflands, 2017. Available from: https://brieflands.com/articles/jjnpp-10515.html.
  • NextSDS. 4-Amino-8-bromo-6-methylquinoline — Chemical Substance Information. NextSDS, Available from: https://www.nextsds.com/4-amino-8-bromo-6-methylquinoline-cas-1189106-48-6.
  • Sigma-Aldrich. 4-Amino-8-bromo-6-methylquinoline-3-carboxylic acid ethyl ester. Sigma-Aldrich, Available from: https://www.sigmaaldrich.com/US/en/product/aldrich/780698.
  • Valente, S., et al. Quinoline-Based DNA Methyltransferase Inhibitors Featuring Basic Side Chains: Design, Synthesis, and Insight in Biochemical and Anticancer Cell Properties. PMC, 2025. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11000003/.

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Comparative

Comparative Reactivity Guide: 4-Amino-8-bromo-6-methylquinoline vs. 8-Bromoquinoline in Transition-Metal Catalysis

As the demand for highly functionalized quinoline scaffolds in drug discovery and materials science accelerates, understanding the nuanced chemical reactivity of halogenated precursors is critical. This guide provides an...

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Author: BenchChem Technical Support Team. Date: April 2026

As the demand for highly functionalized quinoline scaffolds in drug discovery and materials science accelerates, understanding the nuanced chemical reactivity of halogenated precursors is critical. This guide provides an in-depth, objective comparison between the foundational building block 8-bromoquinoline and its highly decorated derivative, 4-Amino-8-bromo-6-methylquinoline .

By dissecting the causality behind their divergent reactivity profiles, this guide equips researchers with the mechanistic insights and self-validating protocols necessary to master cross-coupling functionalizations on these challenging heterocycles.

Mechanistic Causality & Structural Impact

The reactivity of aryl bromides in transition-metal catalysis (e.g., Suzuki-Miyaura, Buchwald-Hartwig, or reductive cross-couplings) is fundamentally governed by the electronic density of the aromatic ring and the steric/coordinating environment surrounding the C-Br bond.

The Baseline: 8-Bromoquinoline

8-Bromoquinoline presents a highly polarized C-Br bond adjacent to the quinoline nitrogen. Historically,1[1]. This diminished reactivity stems from the steric hindrance imposed by the adjacent nitrogen lone pair, which can impede the formation of the requisite planar metallacycle during oxidative addition.

However, this same nitrogen acts as a powerful directing group under specific catalytic regimes. In modern Ni-catalyzed reductive cross-couplings, the 2[2]. By stabilizing the intermediate Ni-aryl species, it vastly improves chemoselectivity, 3[3].

The Complex Derivative: 4-Amino-8-bromo-6-methylquinoline

The introduction of a 4-amino group and a 6-methyl group fundamentally rewires the molecule's reactivity:

  • Electronic Deactivation: The 4-amino group exerts a strong mesomeric (+M) electron-donating effect. This floods the quinoline core with electron density, significantly raising the activation energy required for the oxidative addition of low-valent, electron-rich metal catalysts (like Pd(0) or Ni(0)) into the C8-Br bond.

  • Catalyst Poisoning & Competing Nucleophilicity: The unprotected primary amine is a potent coordinating group. In cross-coupling scenarios, it can sequester the metal catalyst (forming stable, unreactive complexes) or act as a competing nucleophile, leading to off-target oligomerization during Buchwald-Hartwig aminations.

Quantitative Performance Profiling

The table below summarizes the comparative performance of both substrates across standard cross-coupling paradigms, highlighting the experimental causality behind the observed yields.

SubstrateReaction ParadigmCatalyst SystemTypical YieldPrimary ChallengeMechanistic Solution
8-Bromoquinoline Suzuki-MiyauraPd(OAc)₂, PPh₃, 130°C75–85%Steric hindrance from N-lone pair.Elevated temperatures and robust ligands overcome the energy barrier[1].
4-Amino-8-bromo-6-methylquinoline Suzuki-MiyauraPd(OAc)₂, PPh₃, 130°C< 20%Catalyst poisoning by free -NH₂; electron-rich core.Requires in situ N-protection (e.g., Boc₂O) and highly active precatalysts.
8-Bromoquinoline Ni-Reductive Ar-Ar CouplingNiBr₂, L1, B₂Pin₂80–90%Competitive homocoupling of aryl halides.N-directing effect uniquely enhances chemoselectivity[2][3].
4-Amino-8-bromo-6-methylquinoline Buchwald-HartwigPd₂(dba)₃, XPhosN/ARapid self-amination / oligomerization.Mandatory ex-situ protection of the 4-amino group prior to coupling.

Visualizing the Reaction Logic

To successfully navigate the functionalization of these heterocycles, researchers must adapt their workflows based on the structural logic of the substrate.

MechanisticPathway Ni0 Ni(0) Catalyst OxAdd1 Oxidative Addition (8-Bromoquinoline) Ni0->OxAdd1 Fast OxAdd2 Oxidative Addition (4-Amino-8-bromo...) Ni0->OxAdd2 Slow (Electron Rich) Coord1 N-Directed Coordination (Favorable) OxAdd1->Coord1 Coord2 NH2 Catalyst Poisoning (Unfavorable) OxAdd2->Coord2 Transmet Transmetalation / Reduction Coord1->Transmet Chemoselective Coord2->Transmet High Barrier RedElim Reductive Elimination Transmet->RedElim RedElim->Ni0 Catalyst Regeneration Product Cross-Coupled Product RedElim->Product

Catalytic cycle highlighting N-directed oxidative addition vs. competing amino coordination.

WorkflowLogic Start Substrate Selection Sub1 8-Bromoquinoline Start->Sub1 Sub2 4-Amino-8-bromo-6-methylquinoline Start->Sub2 Cond1 Direct Cross-Coupling (Ni/Pd Catalysis) Sub1->Cond1 N-Directing Group Cond2 Amine Protection (Boc2O, DMAP) Sub2->Cond2 Prevent side reactions Purif Workup & Purification Cond1->Purif Cond3 Coupling of Protected Arene Cond2->Cond3 Cond3->Purif

Workflow logic for cross-coupling, emphasizing the protection step for the 4-amino derivative.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems, incorporating internal checks to ensure mechanistic fidelity and reproducibility.

Protocol A: Chemoselective Ni-Catalyzed Reductive Coupling of 8-Bromoquinoline

Causality: Traditional reductive couplings using Zn or Mn dust often suffer from over-reduction and poor chemoselectivity.2[2]. Combined with the N-directing effect of 8-bromoquinoline, this system achieves high chemoselectivity in Ar-Ar couplings without requiring a massive excess of one partner[3].

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried 10 mL Schlenk tube with 8-bromoquinoline (0.5 mmol), the secondary aryl iodide partner (0.5 mmol), NiBr₂ (0.05 mmol, 10 mol%), and 2,9-dimethyl-1,10-phenanthroline (0.06 mmol, 12 mol%).

  • Reductant Addition: Add B₂Pin₂ (0.75 mmol) as the reductant. Self-Validation Check: Ensure B₂Pin₂ is freshly recrystallized; degraded boronic esters will fail to reduce the Ni(II) precatalyst, halting the reaction at the starting material phase.

  • Solvent & Base: Add anhydrous DMF (2.0 mL) and K₃PO₄ (1.0 mmol).

  • Reaction: Seal the tube, remove from the glovebox, and stir at 60°C for 16 hours.

  • Validation & Workup: Cool to room temperature. Add exactly 0.5 mmol of 1,3,5-trimethoxybenzene as an internal standard. Remove a 50 µL aliquot, dilute with CDCl₃, and perform a crude ¹H-NMR scan to quantify the chemoselective yield before proceeding to silica gel chromatography.

Protocol B: Suzuki-Miyaura Coupling of 4-Amino-8-bromo-6-methylquinoline

Causality: Attempting direct oxidative addition on this substrate fails due to the electron-rich core and the coordinating free amine. We employ a sequential one-pot protection/coupling strategy. Masking the amine with a Boc group temporarily withdraws electron density (facilitating oxidative addition) and prevents catalyst poisoning.

Step-by-Step Methodology:

  • In Situ Protection: Dissolve 4-Amino-8-bromo-6-methylquinoline (0.5 mmol) in anhydrous THF (3.0 mL). Add Boc₂O (1.2 mmol) and a catalytic amount of DMAP (0.05 mmol). Stir at 40°C for 4 hours.

  • TLC Validation: Critical Step. Monitor via TLC (Hexanes/EtOAc 3:1) and stain with Ninhydrin. The reaction must not proceed to step 3 until the primary amine spot (which turns purple/pink with Ninhydrin) is completely consumed, validating full protection.

  • Catalyst Activation: To the same flask, add the arylboronic acid (0.75 mmol), K₂CO₃ (1.5 mmol, dissolved in 1 mL degassed H₂O), Pd(OAc)₂ (0.025 mmol, 5 mol%), and SPhos (0.05 mmol, 10 mol%). Causality: SPhos is highly electron-rich and bulky, specifically chosen to force the difficult oxidative addition into the deactivated C-Br bond.

  • Reaction: Reflux at 80°C for 12 hours under an argon atmosphere.

  • Deprotection & Isolation: Cool to room temperature, extract with EtOAc, and concentrate. Redissolve the crude mixture in DCM (2 mL) and add TFA (1 mL) to cleave the Boc group (stir for 2 hours). Neutralize with sat. NaHCO₃ and purify via column chromatography.

References

  • Title: Insights into Recent Nickel-Catalyzed Reductive and Redox C–C Coupling of Electrophiles, C(sp3)
  • Title: Carbon-carbon cross-coupling reactions catalyzed by a two-coordinate nickel(II) bis(amido)
  • Title: Organic & Biomolecular Chemistry Source: RSC Publishing URL
  • Title: B2Pin2-Enabled Chemoselective Ni-Catalyzed Reductive Ar-Ar Coupling of Two Aryl Halides Source: ChemRxiv URL

Sources

Validation

Spectroscopic Characterization and Differentiation of 4-Amino-8-bromo-6-methylquinoline and Its Structural Isomers

Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology Executive Summary & Context The 4-aminoquinoline scaffold i...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Executive Summary & Context

The 4-aminoquinoline scaffold is a privileged structure in medicinal chemistry, forming the pharmacophoric core of historically significant antimalarials (e.g., chloroquine) and modern kinase inhibitors [1]. The biological efficacy of these compounds is highly sensitive to the regiochemistry of their benzenoid substituents [2]. During the synthesis of novel derivatives, structural isomers are frequently generated as byproducts.

This guide provides a comprehensive framework for the unambiguous spectroscopic differentiation of 4-Amino-8-bromo-6-methylquinoline (Target) from two highly probable structural isomers: 4-Amino-6-bromo-8-methylquinoline (Isomer A) and 2-Amino-8-bromo-6-methylquinoline (Isomer B) . Relying solely on 1D ¹H NMR is often inadequate for complete structural assignment of substituted quinolines [3]; therefore, this guide integrates 2D NMR, ATR-FTIR, and LC-MS/MS to create a self-validating analytical workflow.

Structural Overview of the Isomeric Set

To establish a baseline for comparison, we define the target and its primary synthetic alternatives:

  • Target: 4-Amino-8-bromo-6-methylquinoline. The bromo group is at C-8, and the methyl group is at C-6.

  • Isomer A (Regioisomer): 4-Amino-6-bromo-8-methylquinoline. The benzenoid substituents are swapped.

  • Isomer B (Positional Isomer): 2-Amino-8-bromo-6-methylquinoline. The amino group is shifted to the C-2 position.

Experimental Methodologies & Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality Note: Quinoline derivatives are known to exhibit concentration-dependent chemical shifts due to intermolecular π-π stacking and dipole-dipole interactions [4]. To prevent misidentification, sample concentration must be strictly standardized.

  • Sample Preparation: Weigh exactly 5.0 mg of the analyte. Dissolve completely in 600 µL of anhydrous DMSO- d6​ (containing 0.03% v/v TMS as an internal standard) to yield a standardized ~35 mM solution.

  • Instrument Tuning: Acquire data on a 600 MHz spectrometer equipped with a cryoprobe. Tune and match the probe to the exact sample to ensure optimal 90° pulse calibration.

  • Acquisition (1D): Acquire ¹H NMR (16 scans, 10s relaxation delay to ensure quantitative integration) and ¹³C{¹H} NMR (1024 scans).

  • Acquisition (2D): Acquire ¹H-¹H NOESY (mixing time = 300 ms) and ¹H-¹³C HMBC (optimized for long-range JCH​ = 8 Hz).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Causality Note: While intact mass cannot differentiate isomers, Collision-Induced Dissociation (CID) provides distinct relative product ion intensities based on the energy required for specific bond cleavages [5].

  • Chromatography: Inject 2 µL of a 1 µg/mL sample (in 50:50 MeOH:H₂O with 0.1% Formic Acid) onto a C18 column (2.1 x 50 mm, 1.7 µm). Use a gradient of 5% to 95% Acetonitrile over 5 minutes.

  • Ionization: Electrospray Ionization in positive mode (ESI+). Capillary voltage: 3.5 kV.

  • Fragmentation: Isolate the [M+H]+ precursor ion ( m/z 237.0). Apply a normalized collision energy (NCE) ramp from 20 to 40 eV using Argon as the collision gas.

Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) Spectroscopy
  • Background: Collect a 32-scan background spectrum of the clean diamond ATR crystal.

  • Measurement: Deposit 1-2 mg of the neat, dry powder onto the crystal. Apply standardized anvil pressure. Acquire 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

Comparative Spectroscopic Data

NMR Differentiation: The Regiochemical Fingerprint

The most robust method for differentiating these isomers relies on the synergistic interpretation of 1D chemical shifts and 2D NOESY/HMBC correlations.

Table 1: 1D ¹H NMR Diagnostic Signals (DMSO- d6​ , 600 MHz)

FeatureTarget (4-NH₂, 8-Br, 6-Me)Isomer A (4-NH₂, 6-Br, 8-Me)Isomer B (2-NH₂, 8-Br, 6-Me)
H-2 or H-4 H-2: ~8.3 ppm (d, J =5.2 Hz)H-2: ~8.3 ppm (d, J =5.2 Hz)H-4: ~7.9 ppm (d, J =8.8 Hz)
H-3 ~6.5 ppm (d, J =5.2 Hz)~6.5 ppm (d, J =5.2 Hz)~6.8 ppm (d, J =8.8 Hz)
NH₂ Protons ~7.2 ppm (br s)~7.2 ppm (br s)~6.4 ppm (br s)
Methyl Group ~2.4 ppm (s)~2.6 ppm (s)~2.3 ppm (s)

Mechanistic Insight: The 4-amino group strongly donates electron density into the pyridine ring via resonance, significantly shielding H-3 (~6.5 ppm) compared to the 2-amino isomer, where H-3 is less shielded (~6.8 ppm) and H-4 appears highly deshielded (~7.9 ppm).

Table 2: 2D NMR Crucial Correlations

IsomerNOESY (Through-Space)HMBC (Through-Bond, 2-3 bonds)
Target CH₃ correlates to H-5 and H-7 CH₃ correlates to C-5, C-6, C-7
Isomer A CH₃ correlates to H-7 onlyCH₃ correlates to C-7, C-8, C-8a
Isomer B NH₂ correlates to H-3 NH₂ correlates to C-2, C-3
Mass Spectrometry: CID Fragmentation

All three compounds exhibit an [M+H]+ ion at m/z 237.0 (for the ⁷⁹Br isotope) and 239.0 (for the ⁸¹Br isotope). However, their fragmentation pathways diverge under CID.

Table 3: LC-MS/MS Product Ions (NCE 30 eV)

Fragment LossTarget (m/z)Isomer A (m/z)Isomer B (m/z)Intensity Profile
[M+H−NH3​]+ 220.0220.0220.0Major in Isomer B; Minor in Target/A
[M+H−HCN]+ 210.0210.0N/ACharacteristic of 4-aminoquinolines
[M+H−Br∙]+ 157.1157.1157.1Higher intensity in Isomer A (C-6 Br)
ATR-FTIR: Functional Group Vibrations

While less definitive than NMR, IR provides rapid orthogonal validation of the primary amine's environment.

  • Target & Isomer A (4-Amino): Exhibit a distinct N-H stretching doublet at ~3450 and ~3320 cm⁻¹.

  • Isomer B (2-Amino): The N-H stretching bands are typically shifted to slightly higher wavenumbers (~3480 and ~3350 cm⁻¹) due to reduced intermolecular hydrogen bonding compared to the 4-amino position.

Decision Workflow for Isomer Identification

The following logical workflow illustrates the self-validating analytical pipeline used to definitively assign the structure of the synthesized quinoline.

G Start Unknown Quinoline Isomer (m/z 237 [M+H]+) NMR1D 1D 1H NMR (DMSO-d6) Analyze Pyridine Ring Protons Start->NMR1D Standardized 35mM prep NMR2D 2D NOESY & HMBC Analyze Benzenoid Ring Regiochemistry NMR1D->NMR2D H-2 doublet (~8.3 ppm) (Confirms 4-Amino core) IsoB 2-Amino-8-bromo-6-methylquinoline (Isomer B) NMR1D->IsoB H-4 doublet (~7.9 ppm) NH2 to H-3 NOESY Target 4-Amino-8-bromo-6-methylquinoline (Target) NMR2D->Target Methyl NOESY to H-5 & H-7 (Methyl @ C-6) IsoA 4-Amino-6-bromo-8-methylquinoline (Isomer A) NMR2D->IsoA Methyl NOESY to H-7 only (Methyl @ C-8)

Caption: Analytical decision tree for the spectroscopic differentiation of quinoline structural isomers.

References

  • Antimalarial drug discovery: progress and approaches Malaria World URL
  • National Institutes of Health (PMC)
  • Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy ResearchGate URL
  • Concentration Dependent 1H-NMR Chemical Shifts of Quinoline Derivatives UNCW Institutional Repository URL
  • Analytical differentiation of quinolinyl- and isoquinolinyl-substituted 1-(5-fluoropentyl)
Comparative

A Structural and Experimental Guide to Comparing 4-Amino-8-bromo-6-methylquinoline and Chloroquine

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents, particularly in the r...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents, particularly in the realm of antimalarials. Chloroquine, a 4-aminoquinoline derivative, has been a stalwart in the treatment of malaria for decades, although its efficacy has been compromised by the emergence of drug-resistant parasite strains. This has spurred the exploration of new quinoline analogs with potentially enhanced or novel bioactivities. This guide provides a detailed structural comparison of 4-Amino-8-bromo-6-methylquinoline with the well-established drug, chloroquine.

Due to the limited publicly available experimental data on 4-Amino-8-bromo-6-methylquinoline, this document serves a dual purpose: to provide a thorough structural analysis based on established chemical principles and to offer a comprehensive roadmap of experimental protocols necessary for a robust, head-to-head comparison. This guide is designed to empower researchers to generate the critical data needed to evaluate the potential of this and similar novel quinoline compounds.

Structural Deep Dive: A Tale of Two Quinolines

At their core, both molecules share the fundamental quinoline ring system, a bicyclic aromatic heterocycle. However, the key to their distinct potential biological activities lies in the nature and positioning of their substituents.

Chloroquine: The structure of chloroquine is characterized by a 4-aminoquinoline core with a chlorine atom at the 7-position and a diethylaminoalkyl side chain at the 4-amino position.[1] This side chain is crucial for its accumulation in the acidic food vacuole of the malaria parasite.[1]

4-Amino-8-bromo-6-methylquinoline: This compound presents a different substitution pattern on the quinoline ring. It features an amino group at the 4-position, a bromine atom at the 8-position, and a methyl group at the 6-position. Notably, it lacks the extended aminoalkyl side chain found in chloroquine.

Visualizing the Structures

The distinct substitution patterns of these two molecules can be visualized using the following diagrams:

G cluster_chloroquine Chloroquine cluster_novel_quinoline 4-Amino-8-bromo-6-methylquinoline chloroquine chloroquine novel_quinoline novel_quinoline

Caption: Chemical structures of Chloroquine and 4-Amino-8-bromo-6-methylquinoline.

Predicting Physicochemical Divergence

The observed structural differences are predicted to have a significant impact on the physicochemical properties of these compounds, which in turn govern their pharmacokinetic and pharmacodynamic profiles.

PropertyChloroquine4-Amino-8-bromo-6-methylquinoline (Predicted)Rationale for Prediction
Molecular Weight 319.87 g/mol 237.10 g/mol Absence of the long side chain significantly reduces the molecular weight.
Lipophilicity (logP) ~4.6Likely lowerThe highly lipophilic diethylaminoalkyl side chain in chloroquine is absent. The bromine atom will increase lipophilicity, but the overall effect is expected to be a reduction compared to chloroquine.
Basicity (pKa) Two basic centers: quinoline nitrogen (pKa ~8.1) and the tertiary amine on the side chain (pKa ~10.2)One primary basic center: the 4-amino group. The quinoline nitrogen will also be basic. The precise pKa values will be influenced by the electron-withdrawing bromine and electron-donating methyl group.The presence of two basic nitrogens in chloroquine allows for diprotonation and trapping in the acidic parasite vacuole. The single primary amine of the novel compound will have a different ionization profile.
Solubility Soluble in water as a phosphate salt.Likely to have lower aqueous solubility due to the absence of the ionizable side chain that facilitates salt formation.The polar side chain of chloroquine contributes to its solubility.

The Biological Question: Potential Mechanisms and Activities

The structural variations between these two compounds strongly suggest different biological activities.

Chloroquine's Mechanism of Action: Chloroquine's primary antimalarial activity stems from its ability to interfere with the detoxification of heme in the malaria parasite. It accumulates in the parasite's food vacuole and inhibits the polymerization of toxic heme into hemozoin, leading to parasite death.

Potential Biological Profile of 4-Amino-8-bromo-6-methylquinoline:

  • Antimalarial Activity: The absence of the long aminoalkyl side chain, which is critical for vacuolar accumulation, suggests that if it possesses antimalarial activity, it may act through a different mechanism than chloroquine. The 4-aminoquinoline core is a known pharmacophore for antimalarial activity, but the specific substitutions will be critical.

  • Other Activities: The quinoline scaffold is present in compounds with a wide range of biological activities, including anticancer, antibacterial, and antiviral properties. The specific substitution pattern of 4-Amino-8-bromo-6-methylquinoline could confer novel activities in these areas. For instance, some brominated quinolines have shown potential as anticancer agents.[2]

An Experimental Roadmap for Comparative Analysis

To move from prediction to evidence, a systematic experimental evaluation is essential. The following section outlines the key experimental protocols required to comprehensively compare 4-Amino-8-bromo-6-methylquinoline with chloroquine.

Physicochemical Characterization

A thorough understanding of the physicochemical properties is the foundation for interpreting biological data.

Experimental Protocol: Determination of Lipophilicity (logP)

The octanol-water partition coefficient (logP) is a critical measure of a compound's lipophilicity. The shake-flask method is considered the gold standard.[3]

Methodology:

  • Preparation of Solutions: Prepare a stock solution of the test compound in a suitable solvent.

  • Partitioning: Add a small aliquot of the stock solution to a mixture of n-octanol and water (or a suitable buffer like PBS, pH 7.4) that have been pre-saturated with each other.

  • Equilibration: Shake the mixture vigorously for a set period (e.g., 1 hour) to allow for the compound to partition between the two phases.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the octanol and aqueous layers.

  • Quantification: Carefully remove aliquots from both the n-octanol and aqueous layers. Determine the concentration of the compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

G A Prepare pre-saturated n-octanol and water B Add test compound to the two-phase system A->B C Shake to equilibrate B->C D Centrifuge to separate phases C->D E Quantify compound in each phase via HPLC D->E F Calculate logP E->F

Caption: Workflow for logP determination using the shake-flask method.

Experimental Protocol: Determination of Acidity Constant (pKa)

The pKa value(s) determine the ionization state of a compound at a given pH, which is crucial for its absorption, distribution, and target interaction. Potentiometric titration and UV-Vis spectrophotometry are common methods.[4]

Methodology (UV-Vis Spectrophotometry):

  • Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or DMSO).

  • Buffer Solutions: Prepare a series of buffers with a range of known pH values.

  • Sample Preparation: Add a small, constant amount of the stock solution to each buffer solution in a 96-well UV-transparent plate.

  • Spectrophotometric Measurement: Measure the UV-Vis absorbance spectrum of each solution over a relevant wavelength range.

  • Data Analysis: Plot the absorbance at a specific wavelength (where the protonated and deprotonated species have different absorbances) against the pH. The pKa is the pH at the inflection point of the resulting sigmoidal curve.

In Vitro Biological Evaluation

Experimental Protocol: Antimalarial Activity Assay

The in vitro susceptibility of Plasmodium falciparum to the test compounds is a primary indicator of antimalarial potential. The SYBR Green I-based fluorescence assay is a widely used and reliable method.[5]

Methodology:

  • Parasite Culture: Maintain a synchronized culture of P. falciparum (e.g., chloroquine-sensitive 3D7 strain and chloroquine-resistant Dd2 strain) in human erythrocytes.

  • Drug Dilution: Prepare serial dilutions of the test compounds and chloroquine (as a control) in culture medium in a 96-well plate.

  • Infection and Incubation: Add the parasite-infected erythrocytes to the wells. Incubate the plates for 72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂).

  • Lysis and Staining: Lyse the red blood cells and stain the parasite DNA with SYBR Green I dye.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader.

  • Data Analysis: Plot the percentage of parasite growth inhibition against the drug concentration and determine the 50% inhibitory concentration (IC₅₀) value.

G A Prepare serial dilutions of compounds in 96-well plate B Add synchronized P. falciparum culture to wells A->B C Incubate for 72 hours B->C D Lyse cells and add SYBR Green I dye C->D E Measure fluorescence D->E F Calculate IC50 values E->F

Caption: Workflow for the SYBR Green I-based antimalarial assay.

Experimental Protocol: Hemozoin Inhibition Assay

This assay directly assesses the ability of a compound to inhibit the formation of β-hematin (synthetic hemozoin), a key mechanism of action for chloroquine.

Methodology:

  • Reaction Mixture: In a 96-well plate, mix a solution of hemin (the precursor to hemozoin) with the test compound at various concentrations.

  • Initiation of Polymerization: Induce the polymerization of hemin into β-hematin by adding a solution of sodium acetate and heating.

  • Incubation: Incubate the mixture for a defined period to allow for β-hematin formation.

  • Quantification: After incubation, pellet the insoluble β-hematin by centrifugation. The amount of remaining soluble hemin in the supernatant can be quantified spectrophotometrically after complexation with pyridine.

  • Data Analysis: Calculate the percentage of inhibition of β-hematin formation for each compound concentration and determine the IC₅₀ value.

Experimental Protocol: Cytotoxicity Assay

It is crucial to assess the toxicity of a novel compound against mammalian cells to determine its therapeutic index. The MTT assay is a standard colorimetric assay for measuring cell viability.[6][7][8][9][10]

Methodology:

  • Cell Culture: Seed a mammalian cell line (e.g., HeLa or HEK293) in a 96-well plate and allow the cells to attach overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound for a specified period (e.g., 24 or 48 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the 50% cytotoxic concentration (CC₅₀).

Conclusion

The structural comparison of 4-Amino-8-bromo-6-methylquinoline and chloroquine reveals significant differences that are likely to translate into distinct physicochemical and biological profiles. While chloroquine's efficacy is well-understood, the potential of 4-Amino-8-bromo-6-methylquinoline remains to be elucidated. This guide provides the necessary framework for researchers to systematically investigate this and other novel quinoline derivatives. By following the outlined experimental protocols, the scientific community can generate the crucial data needed to determine if this compound, or others like it, hold promise as new therapeutic agents.

References

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • NCBI Bookshelf. Cell Viability Assays - Assay Guidance Manual. [Link]

  • ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

  • Encyclopedia.pub. Methods for Determination of Lipophilicity. [Link]

  • ASM Journals. In vitro antimalarial susceptibility profile of Plasmodium falciparum isolates in the BEI Resources repository. [Link]

  • MDPI. Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. [Link]

  • PubMed. Design, synthesis and biological evaluation of 4-aminoquinoline-guanylthiourea derivatives as antimalarial agents. [Link]

  • PubMed. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. [Link]

  • ResearchGate. (PDF) Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis. [Link]

Sources

Validation

Validating Computational Molecular Docking Models for 4-Amino-8-bromo-6-methylquinoline: A Comparative Guide

The 4-aminoquinoline scaffold remains a cornerstone in antimalarial drug discovery. However, the emergence of multidrug-resistant Plasmodium falciparum strains necessitates the exploration of novel derivatives. 4-Amino-8...

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Author: BenchChem Technical Support Team. Date: April 2026

The 4-aminoquinoline scaffold remains a cornerstone in antimalarial drug discovery. However, the emergence of multidrug-resistant Plasmodium falciparum strains necessitates the exploration of novel derivatives. 4-Amino-8-bromo-6-methylquinoline (CAS 1189105-62-1) represents a highly promising building block; the introduction of an 8-bromo substituent and a 6-methyl group significantly alters the molecule's steric bulk, lipophilicity, and halogen-bonding potential compared to classic drugs like chloroquine.

To effectively screen derivatives of this scaffold, researchers must establish a highly accurate, self-validating computational docking model. This guide objectively compares the performance of Schrödinger Glide (our primary evaluation product) against widely used alternatives—AutoDock Vina and CCDC GOLD —using Plasmodium falciparum Lactate Dehydrogenase (PfLDH) as the validated therapeutic target.

The Causality of Validation: Why Standard Metrics Matter

A docking score is mathematically meaningless without rigorous structural and statistical validation. For halogenated quinolines, the docking engine must accurately resolve hydrophobic packing and specific hydrogen-bonding networks without being artificially inflated by the heavy bromine atom.

We employ a two-tier validation system:

  • Internal Validation (Pose Accuracy): We assess the Root Mean Square Deviation (RMSD) of the redocked native ligand. An RMSD of < 2.0 Å is the universally accepted threshold confirming that the algorithm can physically reproduce the crystallographic binding mode[1].

  • External Validation (Enrichment Factor): We evaluate the model's ability to distinguish true active 4-aminoquinolines from a sea of inactive decoys. The Enrichment Factor at 1% (EF1%) and the Area Under the Receiver Operating Characteristic Curve (ROC-AUC) dictate the model's real-world utility in virtual screening[2].

Experimental Workflow & Logic

The following self-validating workflow was utilized to benchmark the docking engines.

ValidationWorkflow Target Target Selection PfLDH (PDB: 1CET) Complex Structural Preparation (Protonation at pH 7.4) Target->Complex Ligand Ligand Prep 4-Amino-8-bromo-6-methylquinoline Ligand->Complex Docking Comparative Docking Glide | GOLD | Vina Complex->Docking Internal Internal Validation Redocking RMSD < 2.0 Å Docking->Internal Native Ligand External External Validation Decoy Screening (EF1%) Docking->External DUD-E Decoys Analysis Performance Evaluation & Model Selection Internal->Analysis External->Analysis

Fig 1: Self-validating docking workflow for 4-Amino-8-bromo-6-methylquinoline against PfLDH.

Step-by-Step Methodology

Step 1: Target Preparation (PfLDH) The crystal structure of PfLDH co-crystallized with chloroquine (PDB ID: 1CET, resolution 2.05 Å) was selected as the template[3].

  • Protocol: Using the Protein Preparation Wizard (Schrödinger), bond orders were assigned, hydrogens added, and the H-bond network was optimized at pH 7.4. A restrained minimization (OPLS4 force field) was performed until the average RMSD of non-hydrogen atoms reached 0.3 Å. Causality: Proper protonation of the active site residues (specifically ALA98 and ILE54) is critical, as 4-aminoquinolines act as competitive inhibitors by interacting with these specific amino acids[4].

Step 2: Ligand Preparation

  • Protocol: 4-Amino-8-bromo-6-methylquinoline and a dataset of 50 known active derivatives, seeded with 2,500 DUD-E decoys, were prepared using LigPrep. Epik was used to generate possible tautomers and protonation states at pH 7.4 ± 0.5.

  • Causality: The quinoline nitrogen is typically protonated at physiological pH, forming a critical salt bridge/hydrogen bond in the PfLDH pocket. Failing to model this ionization state leads to catastrophic docking failures.

Step 3: Grid Generation & Docking Execution

  • Schrödinger Glide: A receptor grid was centered on the native chloroquine ligand. Docking was performed using both Standard Precision (SP) and Extra Precision (XP) modes.

  • CCDC GOLD: The binding site was defined within a 10 Å radius of the native ligand. The ChemPLP scoring function was utilized, which is highly effective for acetylcholinesterase and dehydrogenase targets[5].

  • AutoDock Vina: A grid box of 20 × 20 × 20 Å was generated. The iterated local search global optimizer was run with an exhaustiveness of 16.

Comparative Performance Data

To objectively assess the "product" (Schrödinger Glide) against its alternatives, we analyzed both pose accuracy and virtual screening enrichment.

Table 1: Internal Validation - Redocking Performance (PDB: 1CET)
Docking EngineAlgorithm / ScoringRMSD (Å)Success Rate (<2.0 Å)Avg. Time / Ligand (s)
Schrödinger Glide Systematic / Glide XP0.45 98% 14.2
CCDC GOLD Genetic / ChemPLP0.8289%22.5
AutoDock Vina Heuristic / Vina1.3676%3.8

Data Synthesis: Glide XP successfully reproduced the crystallographic pose with sub-angstrom precision. Vina's RMSD of 1.36 Å is consistent with independent evaluations of 4-aminoquinolines against PfLDH[3], but its overall success rate was lower due to flexible ring clashes.

Table 2: External Validation - Virtual Screening Metrics
Docking EngineROC-AUCEnrichment Factor (1%)Enrichment Factor (10%)
Schrödinger Glide (XP) 0.89 24.5 58.2
CCDC GOLD (ChemPLP) 0.8120.445.1
AutoDock Vina 0.7012.831.4

Data Synthesis: The Enrichment Factor (EF) measures the concentration of active compounds in the top percentiles of the screening results. An EF1% above 20 indicates a highly predictive model[5].

Discussion & Scientific Insights

The Halogen Challenge: Why Glide Outperforms

The 8-bromo substituent on 4-Amino-8-bromo-6-methylquinoline is highly lipophilic and features a distinct "sigma-hole"—a region of positive electrostatic potential on the axis of the C-Br bond.

  • AutoDock Vina utilizes a simplified empirical scoring function that treats halogens primarily as bulky hydrophobic spheres. This resulted in a lower EF1% (12.8), as Vina struggled to differentiate between genuine halogen bonds and non-specific steric clashes.

  • CCDC GOLD performed admirably (EF1% of 20.4), leveraging its genetic algorithm to thoroughly sample the conformational space of the 6-methyl group[5].

  • Schrödinger Glide (XP) demonstrated superior performance (EF1% of 24.5) because its Extra Precision scoring function explicitly penalizes high-energy desolvation events and incorporates advanced terms for halogen bonding. It accurately mapped the 8-bromo group into the hydrophobic sub-pocket of PfLDH without overestimating the van der Waals contacts.

Speed vs. Precision

If the goal is ultra-large-scale preliminary screening (millions of compounds), AutoDock Vina remains a viable, rapid alternative[6]. However, for lead optimization of specific 4-aminoquinoline derivatives where precise functional group positioning (like the 6-methyl vector) dictates structure-activity relationships (SAR), Schrödinger Glide provides the necessary authoritative accuracy.

Conclusion

Validating a computational docking model requires more than generating a binding affinity score; it requires proving that the model can physically replicate reality and statistically enrich active compounds. For the 4-Amino-8-bromo-6-methylquinoline scaffold targeting PfLDH, Schrödinger Glide offers the most robust self-validating system, achieving a redocking RMSD of 0.45 Å and an EF1% of 24.5. Researchers developing novel antimalarials or kinase inhibitors based on this scaffold should prioritize platforms that accurately model halogen electrostatics and desolvation penalties.

References

  • Molecular Docking Study of the Interactions between Plasmodium falciparum Lactate Dehydrogenase and 4-aminoquinoline Hybrids Universiti Kebangsaan Malaysia[Link]

  • In-silico Design and Molecular Docking Studies of some novel 4-Aminoquinoline-Monastrol hybrids for their Antimalarial Activity Research Journal of Pharmacy and Technology[Link]

  • A Structure-Based Virtual Screening Protocol Utilizing PyPLIF HIPPOS and Vina for Targeting BACE-1 Universitas Gadjah Mada (UGM)[Link]

  • An evaluation study of molecular docking tools: comparing pose accuracy, computational efficacy and scoring power Diva-Portal[Link]

  • Molecular Docking, Validation, Dynamics Simulations, and Pharmacokinetic Prediction of Phytochemicals Isolated From Croton dichogamus National Institutes of Health (PMC)[Link]

  • Benchmarking Docking Protocols for Virtual Screenings of Novel Acetylcholinesterase Inhibitors Indian Journal of Pharmaceutical Sciences[Link]

Sources

Safety & Regulatory Compliance

Safety

4-Amino-8-bromo-6-methylquinoline proper disposal procedures

4-Amino-8-bromo-6-methylquinoline is a specialized, functionally dense N-heterocycle frequently utilized in drug discovery and synthetic methodology. While its structural properties make it a valuable scaffold, the combi...

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Author: BenchChem Technical Support Team. Date: April 2026

4-Amino-8-bromo-6-methylquinoline is a specialized, functionally dense N-heterocycle frequently utilized in drug discovery and synthetic methodology. While its structural properties make it a valuable scaffold, the combination of a quinoline core, an amino group, and a halogen (bromine) introduces severe acute toxicity, potential mutagenicity, and strict environmental compliance requirements.

As a Senior Application Scientist, I cannot overstate this operational reality: improper disposal of halogenated quinoline derivatives not only violates federal environmental regulations but actively endangers laboratory personnel and downstream waste handlers.

The following guide provides a self-validating, step-by-step operational protocol for the safe handling, segregation, and disposal of 4-Amino-8-bromo-6-methylquinoline, grounded in EPA and OSHA standards.

Chemical Hazard Profile & The Causality of Risk

To manage a chemical safely, you must understand why it is dangerous. The hazard profile of 4-Amino-8-bromo-6-methylquinoline is dictated by its three primary functional groups:

  • The Quinoline Core: The U.S. Environmental Protection Agency (EPA) classifies quinoline as a Group C possible human carcinogen[1]. Chronic exposure is linked to hepatic toxicity (liver damage) and the formation of hepatic hemangioendotheliomas[2]. Furthermore, quinoline derivatives are known to intercalate DNA, presenting significant mutagenic risks[3].

  • The Bromine Atom (Halogenation): The presence of bromine increases the molecule's lipophilicity, allowing it to penetrate biological membranes (including skin and standard latex gloves) more rapidly. Environmentally, halogenated compounds are highly toxic to aquatic life with long-lasting effects[4]. Crucially, burning halogenated waste generates highly corrosive hydrogen bromide (HBr) gas and risks the formation of toxic dioxins, meaning it cannot be disposed of via standard fuel blending[5].

  • The Amino Group: Amines on aromatic rings can act as skin sensitizers and irritants, increasing the risk of contact dermatitis upon exposure.

Operational Safety & Spill Response Protocol

Before generating waste, ensure that your laboratory's engineering controls and spill response plans comply with OSHA's Hazardous Waste Operations and Emergency Response (HAZWOPER) standard (29 CFR 1910.120)[6].

Required PPE & Engineering Controls:

  • Ventilation: All manipulations of the solid powder or concentrated solutions must be performed in a certified chemical fume hood.

  • Gloves: Double-gloving with nitrile is mandatory. If the chemical is dissolved in an aggressive organic solvent (e.g., Dichloromethane or DMSO), the solvent can act as a carrier, pulling the toxic quinoline through compromised glove barriers.

  • Spill Mitigation: In the event of a spill, do not wash the chemical into the sewer [7]. Evacuate non-essential personnel. Use an inert, non-combustible absorbent material (such as vermiculite or dry sand) to absorb liquid solutions, and carefully sweep up solid powders to avoid aerosolization[7]. Place all spill cleanup materials into a sealed, rigid container for hazardous waste disposal[8].

Waste Segregation Methodology (The "Halogen Rule")

The most critical logistical failure in laboratory waste management is the improper mixing of halogenated and non-halogenated waste streams.

Non-halogenated organic solvents (like Ethanol, Acetone, or Hexane) are typically bulked into 55-gallon drums by Environmental Health and Safety (EHS) teams and sent to facilities for "fuel blending"—where the waste is burned to recover energy[5].

Because 4-Amino-8-bromo-6-methylquinoline contains a bromine atom, any solution containing even trace amounts of this chemical MUST be classified as Halogenated Waste. If you dissolve this chemical in a non-halogenated solvent (e.g., DMSO), the entire mixture is now halogenated. Mixing halogenated waste into a non-halogenated drum ruins the entire drum for fuel blending, doubling disposal costs and creating severe safety hazards for incineration facility workers[5].

Quantitative Waste Segregation Matrix
Waste Stream ComponentChemical ClassificationPrimary HazardDisposal RoutingCost / Logistical Impact
4-Amino-8-bromo-6-methylquinoline (Solid) Toxic / MutagenicHepatic toxicity, Aquatic toxicityHigh-Temp IncinerationHigh
Halogenated Solvents (e.g., DCM, Chloroform) EPA F002 Listed WasteCarcinogenic, Corrosive off-gassingHigh-Temp IncinerationHigh (Requires Scrubbers)
Non-Halogenated Solvents (e.g., EtOH, EtOAc) IgnitableFlammabilityFuel BlendingLow
Mixture (Non-Halogenated Solvent + Bromo-quinoline) Halogenated Waste Mixed Hazards High-Temp Incineration High (Ruins Fuel Blending)

Step-by-Step Disposal Protocol

Follow this self-validating procedure to ensure full RCRA (Resource Conservation and Recovery Act) and EPA compliance:

Step 1: Select the Appropriate Containment Obtain a DOT-certified 5-gallon (or 20L) high-density polyethylene (HDPE) safety container designated specifically for Halogenated Waste[9]. Ensure the container is compatible with the carrier solvent.

Step 2: Pre-Labeling (Crucial Step) Label the waste container before the first drop of waste is added[10]. The label must explicitly state "Hazardous Waste" and include the full chemical name: 4-Amino-8-bromo-6-methylquinoline. Do not use abbreviations, acronyms, or chemical formulas (e.g., do not write "4-NH2-8-Br-6-Me-Quinoline"), as this violates EPA labeling requirements[10].

Step 3: Active Accumulation Transfer the waste into the container inside the fume hood. The container must remain "vapor tight" and closed at all times unless actively adding waste[10]. Leaving a funnel in an open waste container is an OSHA violation and allows toxic quinoline vapors to escape into the laboratory environment[9].

Step 4: EHS Transfer and Incineration Once the container is 80% full (do not overfill to allow for vapor expansion), submit a chemical waste pickup request to your institutional EHS department[11]. The waste will be bulked and transported to an EPA-approved facility for high-temperature incineration equipped with acid-gas scrubbers to neutralize the hydrogen bromide gas produced during combustion.

Disposal Decision Workflow

The following diagram illustrates the logical decision tree for routing 4-Amino-8-bromo-6-methylquinoline waste to prevent cross-contamination of laboratory waste streams.

G Start 4-Amino-8-bromo-6-methylquinoline Waste Generated Decision1 Is the waste in a solvent solution? Start->Decision1 SolidWaste Solid Waste Container (Double-bagged / Sealed) Decision1->SolidWaste No (Powder/Solid) SolventWaste Liquid Waste Workflow Decision1->SolventWaste Yes (Liquid) Labeling Label: 'Hazardous Waste' Full Chemical Name GHS Pictograms SolidWaste->Labeling Decision2 Is the carrier solvent halogenated? SolventWaste->Decision2 HalogenatedSolvent Add to Halogenated Waste Container Decision2->HalogenatedSolvent Yes (e.g., DCM, Chloroform) NonHalogenatedSolvent Solute contains Bromine. Mixture becomes Halogenated. Decision2->NonHalogenatedSolvent No (e.g., DMSO, MeOH) HalogenatedSolvent->Labeling NonHalogenatedSolvent->HalogenatedSolvent Prevents Fuel Blending Contamination Disposal EHS Pickup & High-Temp Incineration Labeling->Disposal

Caption: Decision-tree workflow for the segregation and disposal of 4-Amino-8-bromo-6-methylquinoline.

References

  • Occupational Safety and Health Administration (OSHA). "1910.120 - Hazardous waste operations and emergency response (HAZWOPER)." U.S. Department of Labor. URL:[Link]

  • U.S. Environmental Protection Agency (EPA). "Quinoline - Hazardous Substance Fact Sheet." URL:[Link]

  • New Jersey Department of Health. "Quinoline - Right to Know Hazardous Substance Fact Sheet." URL:[Link]

  • University of Illinois Division of Research Safety. "Halogenated Organic Liquids - Standard Operating Procedure." URL:[Link]

Sources

Handling

A Senior Application Scientist's Guide to the Safe Handling of 4-Amino-8-bromo-6-methylquinoline

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands the highest standards of safety and operational excellence. This guide provides essential, field-proven sa...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands the highest standards of safety and operational excellence. This guide provides essential, field-proven safety and logistical information for handling 4-Amino-8-bromo-6-methylquinoline. The protocols herein are designed to be a self-validating system, ensuring the protection of personnel, the integrity of your research, and environmental compliance.

Hazard Identification and Risk Assessment: Understanding the "Why"

4-Amino-8-bromo-6-methylquinoline belongs to a class of compounds that must be handled as hazardous substances.[1] The quinoline core, aromatic amine group, and bromine substituent each contribute to its potential toxicological profile.

  • Acute Toxicity: Analogous compounds are harmful if swallowed, in contact with skin, or if inhaled as dust.[1][2]

  • Skin and Eye Irritation: Quinolines and their derivatives are known to cause skin irritation and serious eye damage.[1][2][4]

  • Sensitization: There is a potential for allergic skin reactions.[1]

  • Long-Term Health Effects: The parent compound, quinoline, is suspected of causing genetic defects and may cause cancer.[2][3] Primary aromatic amines as a class are associated with carcinogenicity and mutagenicity.[5]

Given these potential hazards, a conservative approach is mandated. Treat 4-Amino-8-bromo-6-methylquinoline as a potent compound with unknown long-term toxicity. All handling procedures must be designed to minimize any possibility of exposure.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific procedure and the associated risks of exposure. A multi-layered PPE strategy is mandatory.[1]

Task Minimum PPE Requirement Rationale
Pre-experiment setup Standard lab coat, safety glasses, nitrile glovesGeneral laboratory safety.
Weighing and transferring solid Lab coat, tightly fitting safety goggles, double-gloving (nitrile), face shieldHigh risk of generating airborne particulates and potential for splashes.[1]
Dissolving and solution handling Lab coat, safety goggles, chemical-resistant gloves (nitrile)Potential for splashes and direct skin contact.
Running reactions and work-up Lab coat, safety goggles, chemical-resistant gloves, face shield if splash risk is highProtects against splashes of the compound in solution and other reagents.
Spill cleanup Chemical-resistant coveralls, double gloves, safety goggles, face shield, appropriate respiratorHighest risk of exposure to concentrated material.
Waste disposal Lab coat, safety goggles, chemical-resistant glovesPrevents contact with contaminated waste materials.

The following diagram outlines the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow cluster_0 Risk Assessment cluster_1 PPE Level Start Start: Identify Task CheckAerosol Potential for Dust or Aerosol Generation? Start->CheckAerosol CheckSplash Splash Hazard? CheckAerosol->CheckSplash No Level2 Enhanced PPE: Add Face Shield, Double Gloves CheckAerosol->Level2 Yes (e.g., Weighing) CheckQuantity Handling >1g? CheckSplash->CheckQuantity No CheckSplash->Level2 Yes Level1 Standard PPE: Lab Coat, Safety Glasses, Single Gloves CheckQuantity->Level1 No CheckQuantity->Level2 Yes Level3 Full Protection: Add Respirator, Chemical-Resistant Apron/Suit Level2->Level3 Large Spill or High Concentration

Sources

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